molecular formula C13H17N B8600843 1H-Indole, 3-butyl-2-methyl- CAS No. 51801-51-5

1H-Indole, 3-butyl-2-methyl-

Cat. No.: B8600843
CAS No.: 51801-51-5
M. Wt: 187.28 g/mol
InChI Key: ZEGLHVKVGBJOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 3-butyl-2-methyl- is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 3-butyl-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 3-butyl-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51801-51-5

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-butyl-2-methyl-1H-indole

InChI

InChI=1S/C13H17N/c1-3-4-7-11-10(2)14-13-9-6-5-8-12(11)13/h5-6,8-9,14H,3-4,7H2,1-2H3

InChI Key

ZEGLHVKVGBJOME-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC2=CC=CC=C21)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 1H-Indole, 3-butyl-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the synthesis of 3-butyl-2-methyl-1H-indole .

Executive Summary

This guide details the synthesis of 3-butyl-2-methyl-1H-indole , a lipophilic indole derivative of significant interest in medicinal chemistry as a scaffold for cannabinoid receptor ligands and melatonin analogs.

While the indole core is ubiquitous, the specific 2,3-dialkyl substitution pattern presents a regiochemical challenge. This guide prioritizes the Fischer Indole Synthesis as the primary "Method A" due to its thermodynamic preference for forming 2,3-disubstituted indoles from methyl alkyl ketones. A secondary "Method B" via C3-Alkylation of 2-Methylindole is provided for functionalization workflows.

Critical Note on Regioselectivity: Researchers must note that palladium-catalyzed methods (e.g., Larock heteroannulation) typically favor placing the bulkier substituent at the C2 position. For this target, where the C3-butyl group is larger than the C2-methyl group, standard Larock conditions would yield the incorrect isomer (2-butyl-3-methylindole). Therefore, acid-mediated cyclization is the superior regiochemical strategy.

Retrosynthetic Analysis

The structural dissection of the target reveals two logical disconnections. Path A relies on the de novo construction of the pyrrole ring, while Path B utilizes the inherent nucleophilicity of the indole C3 position.

Retrosynthesis Target TARGET: 3-butyl-2-methyl-1H-indole DisconnectA Disconnection A (Fischer Indole) Target->DisconnectA DisconnectB Disconnection B (C3-Alkylation) Target->DisconnectB Hydrazone Phenylhydrazone Intermediate PhNHNH2 Phenylhydrazine Hydrazone->PhNHNH2 Ketone 2-Heptanone (Methyl Pentyl Ketone) Hydrazone->Ketone DisconnectA->Hydrazone IndoleCore 2-Methylindole Electrophile 1-Bromobutane DisconnectB->IndoleCore DisconnectB->Electrophile

Figure 1: Retrosynthetic map showing the two primary routes. Path A is preferred for scale-up; Path B is preferred for analog library generation.

Method A: Fischer Indole Synthesis (Primary Route)

This method utilizes the condensation of phenylhydrazine with 2-heptanone. The key to success is controlling the direction of enolization/cyclization. In the presence of strong acids (e.g., Polyphosphoric Acid or ZnCl₂), cyclization preferentially occurs at the more substituted


-carbon (the methylene group), yielding the desired 2,3-disubstituted indole.
Reaction Scheme

Reactants: Phenylhydrazine + 2-Heptanone Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) Solvent: Acetic Acid (AcOH) or solvent-free (in PPA) Temperature: 100–110 °C

Step-by-Step Protocol

Step 1: Hydrazone Formation [1][2][3][4]

  • Charge a 250 mL round-bottom flask with phenylhydrazine (10.8 g, 100 mmol) and acetic acid (50 mL).

  • Add 2-heptanone (11.4 g, 100 mmol) dropwise over 15 minutes at room temperature.

    • Note: The reaction is exothermic. Cooling may be required to keep the internal temperature < 40 °C.

  • Stir for 1 hour. Tautomerization to the ene-hydrazine occurs in situ.

Step 2: Cyclization (Indolization)

  • Add anhydrous Zinc Chloride (ZnCl₂) (13.6 g, 100 mmol) to the reaction mixture.

    • Alternative: For cleaner workup, replace ZnCl₂/AcOH with 50 g of Polyphosphoric Acid (PPA) and heat to 100 °C mechanically stirred.

  • Heat the mixture to reflux (approx. 110–120 °C) for 3–4 hours.

  • Monitor: Reaction completion is indicated by the cessation of ammonia evolution and TLC analysis (Silica, 10% EtOAc/Hexane).

Step 3: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Pour slowly into 200 mL of ice-water with vigorous stirring to precipitate the crude indole and hydrolyze zinc salts.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with:

    • 1M HCl (to remove unreacted hydrazine),

    • Saturated NaHCO₃ (to neutralize acid),

    • Brine.[4]

  • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/water or perform flash column chromatography (Hexane/EtOAc 95:5).

Mechanistic Pathway

The regioselectivity is determined at the sigmatropic rearrangement step. The formation of the more substituted enamine (thermodynamic control) leads to the target.

FischerMechanism Substrate Phenylhydrazone (from 2-Heptanone) Enamine Ene-hydrazine (More substituted) Substrate->Enamine Tautomerization (H+) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement C-C Bond Formation Diimine Diimine Intermediate Rearrangement->Diimine Re-aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Product 3-butyl-2-methylindole (- NH3) Aminal->Product Elimination

Figure 2: Mechanistic flow of the Fischer Indole Synthesis favoring the 2,3-disubstituted product.

Method B: C3-Alkylation of 2-Methylindole (Functionalization Route)

This method is ideal if 2-methylindole is available as a starting material. Indoles are electron-rich enamine-type systems that react readily with electrophiles at the C3 position.

Protocol

Reagents: 2-Methylindole, Ethylmagnesium Bromide (EtMgBr), 1-Bromobutane. Solvent: Anhydrous THF or Diethyl Ether.

  • Deprotonation: Dissolve 2-methylindole (1.31 g, 10 mmol) in anhydrous THF (20 mL) under Argon. Cool to 0 °C.

  • Grignard Addition: Add EtMgBr (3.0 M in ether, 3.5 mL, 10.5 mmol) dropwise. Stir for 30 minutes at 0 °C, then 30 minutes at room temperature. The indolyl-magnesium bromide salt precipitates or forms a cloudy solution.

  • Alkylation: Add 1-bromobutane (1.51 g, 11 mmol) dropwise.

  • Heating: Reflux the mixture for 6–12 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with ether, dry, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Note: Direct alkylation can sometimes yield N-alkylated byproducts. The use of Grignard reagents generally favors C3-alkylation over N-alkylation in non-polar solvents.

Characterization & Validation

Since specific literature data for this homolog is often aggregated, the following predicted spectroscopic data is derived from the 2,3-dimethylindole and 3-butylindole analogs.

TechniqueParameterExpected Signal / ValueAssignment
¹H NMR

(ppm)
7.80 (br s, 1H)Indole NH
7.50 (d, 1H), 7.25 (d, 1H)Aromatic C4/C7-H
7.05–7.15 (m, 2H)Aromatic C5/C6-H
2.68 (t, 2H) C3-CH₂ -C₃H₇ (Benzylic)
2.36 (s, 3H) C2-CH₃
1.60 (m, 2H)Butyl C2'-H
1.40 (m, 2H)Butyl C3'-H
0.92 (t, 3H)Butyl Terminal CH₃
¹³C NMR

(ppm)
135.0, 129.0Indole quaternary C3a, C7a
108–122Aromatic CH
110.5C3 (Quaternary)
24.5C3-CH₂
11.8C2-CH₃
Physical State Solid / Low-melting solidLikely off-white to pale yellow
Melting Point ~60–70 °C(Estimated vs. Skatole 95°C)

Safety & Troubleshooting

Regioselectivity Trap (Larock Synthesis)

Do NOT use the standard Larock synthesis (o-iodoaniline + 2-heptyne + Pd cat) for this specific target.

  • Reason: The Larock reaction is highly sensitive to steric bulk. The alkyne inserts to place the larger group at the C2 position.

  • Outcome: 2-Heptyne (

    
    ) has a Butyl group (Large) and Methyl group (Small).
    
  • Result: The major product would be 2-butyl-3-methylindole , the regioisomer of your target.

Handling Phenylhydrazine[1][2][4][5][6]
  • Toxicity: Phenylhydrazine is a potent skin sensitizer, suspected carcinogen, and hemolytic agent.

  • Control: Handle only in a fume hood with double nitrile gloves. Quench all glassware with dilute bleach before cleaning to destroy hydrazine residues.

Drying Indoles

Indoles are sensitive to oxidation (turning pink/red) upon prolonged exposure to air and light. Store the final product under inert gas (Argon/Nitrogen) in amber vials at -20 °C.

References

  • Fischer, E., & Jourdan, F. (1883).[3][5] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link

  • Robinson, B. (1982).[6] The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regioselectivity).

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link (Cited for regioselectivity warning).

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Precision Engineering of 2,3-Disubstituted Indoles via the Fischer Indole Synthesis: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The remains one of the most reliable and heavily utilized methodologies for constructing the indole core, a privileged heterocyclic scaffold ubiquitous in pharmaceuticals such as triptans and indomethacin[1]. Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of arylhydrazines with aldehydes or ketones is particularly critical for synthesizing 2,3-disubstituted indoles[1],. This whitepaper elucidates the mechanistic causality of the reaction, evaluates modern catalyst selection, and provides self-validating experimental protocols designed for researchers and drug development professionals.

Mechanistic Causality of the [3,3]-Sigmatropic Rearrangement

The formation of 2,3-disubstituted indoles via FIS is not a simple condensation but a cascade of precisely orchestrated thermodynamic and kinetic events[2]. The choice of acid catalyst and solvent directly influences the rate-determining steps.

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a ketone (which must bear at least two α-hydrogens) to form an arylhydrazone[2],[3].

  • Tautomerization: Acid catalysis drives the tautomerization of the hydrazone to an ene-hydrazine (enamine) intermediate[2].

  • [3,3]-Sigmatropic Rearrangement: This is the defining, irreversible electrocyclic step. The N-N bond is cleaved while a new C-C bond forms, yielding a diimine intermediate[2],[4].

  • Aminal Formation & Aromatization: The resulting diimine cyclizes into an aminal, which subsequently undergoes acid-catalyzed elimination of ammonia to yield the thermodynamically favorable aromatic indole[1],[2].

FischerMechanism A Arylhydrazine + Ketone B Arylhydrazone Formation A->B H+ catalysis C Ene-hydrazine (Tautomer) B->C Acid-mediated tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat / Acid E Diimine Intermediate D->E Rapid C-C formation F Cyclic Aminal Formation E->F Intramolecular cyclization G 2,3-Disubstituted Indole F->G -NH3 (Aromatization)

Mechanistic pathway of the Fischer Indole Synthesis.

Regioselectivity and Steric Control

When synthesizing 2,3-disubstituted indoles from unsymmetrical ketones (e.g., 2-methylcyclohexanone), the ene-hydrazine can form at either the more or less substituted α-carbon. The regiochemical outcome is governed by a delicate balance of factors[5]:

  • Acid Strength: Strong Brønsted acids (e.g.,, methanesulfonic acid) often favor the formation of the more substituted enamine, leading to cyclization at the more sterically hindered position[4].

  • Steric Bulk: Extremely bulky substituents on the ketone will sterically clash with the aryl ring during the [3,3]-sigmatropic transition state, pushing the equilibrium toward the less hindered indole isomer[5].

Catalyst Selection and Quantitative Yields

Historically, harsh Lewis acids (ZnCl₂, BF₃) or Brønsted acids (HCl, H₂SO₄, PPA) were required to drive the reaction[2]. However, modern green chemistry has introduced low melting mixtures (LMMs) and ionic liquids that act as both solvent and catalyst, preserving sensitive functional groups like N-Boc or azides[6].

Table 1: Comparison of Catalytic Systems for 2,3-Disubstituted Indole Synthesis

Catalyst / Solvent SystemSubstrate ExampleTemp (°C)Yield (%)Source
Polyphosphoric Acid (PPA)Phenylhydrazine + 2-bromoacetophenone12078[4]
L-(+)-Tartaric Acid : DimethylureaPhenylhydrazine + Cyclohexanone70>90[6]
Choline chloride·2ZnCl₂Phenylhydrazine + Alkyl methyl ketones~100High[7]

Self-Validating Experimental Protocols

To ensure reproducibility across different laboratories, the following protocols incorporate self-validating checkpoints.

Protocol A: Classical Synthesis using Polyphosphoric Acid (PPA)

Objective: Robust synthesis of 2,3-disubstituted indoles (e.g., from phenylhydrazine and an alkyl ketone)[8].

  • Hydrazone Formation: Dissolve the arylhydrazine (1.0 eq.) and the desired ketone (1.1 eq.) in absolute ethanol. Add a catalytic amount of glacial acetic acid. Stir at ambient temperature for 1–2 hours[8].

    • Validation Check: Thin-Layer Chromatography (TLC) should show complete consumption of the hydrazine and the appearance of a new, less polar hydrazone spot.

  • Solvent Removal: Concentrate the mixture under reduced pressure to isolate the crude hydrazone.

  • Cyclization: In a round-bottom flask, heat PPA (10-20 fold excess by weight) to 90°C to reduce viscosity. Add the crude hydrazone dropwise with vigorous mechanical stirring[8].

  • Thermal Activation: Elevate the temperature to 120°C–160°C for 2 hours[8]. The mixture will darken significantly.

  • Quenching: Carefully pour the hot, viscous mixture onto crushed ice with vigorous stirring until the PPA completely hydrolyzes and a precipitate forms[8].

  • Extraction & Purification: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography[8].

Protocol B: Green Synthesis using L-(+)-Tartaric Acid-Dimethylurea Melt

Objective: Mild synthesis of functionalized indoles (e.g., 1,2,3,4-tetrahydrocarbazole) preserving sensitive groups[6].

  • Melt Preparation: Combine L-(+)-tartaric acid (30 mmol) and dimethylurea (DMU) (70 mmol) in a flask. Heat to 70°C until a clear melt forms[6].

  • Reaction: Add phenylhydrazine hydrochloride (1 mmol) and cyclohexanone (1 mmol) directly to the 1.5 g of melt. Stir at 70°C for 1.5 hours[6].

  • Validation Check: Monitor by TLC. The mild conditions prevent the degradation of the product, ensuring a clean reaction profile.

  • Isolation: Cool the mixture to room temperature and add water (10 mL). The indole product precipitates out. Filter and wash with water to obtain the pure 2,3-disubstituted indole. The aqueous melt can be recovered and recycled[6].

ProtocolWorkflow S1 1. Mix Arylhydrazine & Ketone S2 2. Acid Catalysis S1->S2 D1 TLC Check: Hydrazone Consumed? S2->D1 S3 3. Increase Temp / Time D1->S3 No S4 4. Quench (Ice/Water) D1->S4 Yes S3->D1 S5 5. Extract & Purify S4->S5

Experimental workflow and self-validating TLC logic for FIS.

Troubleshooting and System Diagnostics

  • Incomplete Cyclization (Hydrazone Stalling): If the intermediate hydrazone fails to cyclize, the acid may be too weak or the temperature too low. Switching from a weak acid to PPA or ZnCl₂, or utilizing microwave irradiation, provides the necessary thermodynamic push to overcome the activation energy of the [3,3]-sigmatropic shift[8].

  • Side Reactions in Tandem Protocols: When utilizing alkyl halides in tandem reactions (e.g., one-pot N-alkylation), ensure the Fischer indolization is fully complete before introducing the electrophile to prevent premature N-alkylation of the starting hydrazine[9].

  • Degradation of Sensitive Substrates: For substrates with N-Boc or azide groups, avoid harsh Brønsted acids like PPA. Utilize the LMM protocol (Protocol B) at 70°C to maintain structural integrity[6].

References

  • Wikipedia - Fischer indole synthesis. Available at:[Link]

  • Chemical Reviews (ACS Publications) - Practical Methodologies for the Synthesis of Indoles. Humphrey, G. R., & Kuethe, J. T. (2006). Available at:[Link]

  • Organic Letters (ACS Publications) - Fischer Indole Synthesis in Low Melting Mixtures. (2012). Available at:[Link]

  • Chemical Communications (RSC Publishing) - The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. (2006). Available at:[Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 3-Butyl-2-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization and synthesis of 3-butyl-2-methyl-1H-indole . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation data.

Executive Summary

3-Butyl-2-methyl-1H-indole (CAS: 163596-56-3 / Generic Indole Class) is a lipophilic indole derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of cannabinoid mimetics, melatonin receptor agonists, and membrane-fluidity probes. Its structural integrity is defined by the specific alkylation pattern at the C2 and C3 positions of the indole core.

This guide details the synthesis logic , spectroscopic signature (NMR, MS, IR), and quality control protocols required to distinguish this specific isomer from potential regioisomers (e.g., 2-hexylindole).

Chemical Profile
PropertyData
IUPAC Name 3-butyl-2-methyl-1H-indole
Molecular Formula

Molecular Weight 187.28 g/mol
Appearance Off-white to pale yellow crystalline solid (or viscous oil upon crude isolation)
Solubility Soluble in

, DMSO, MeOH; Insoluble in

Synthesis & Structural Logic

To understand the spectroscopic impurities, one must understand the genesis of the molecule. The standard route is the Fischer Indole Synthesis , utilizing 2-Octanone and Phenylhydrazine .[1]

Reaction Mechanism & Regioselectivity

The reaction proceeds via a phenylhydrazone intermediate.[2] The critical step is the [3,3]-sigmatropic rearrangement.

  • Regioselectivity: The cyclization preferentially occurs at the more substituted

    
    -carbon (the methylene group of the ketone) rather than the methyl group.
    
  • Precursor: 2-Octanone (

    
    ).
    
  • Major Product: 3-butyl-2-methylindole (Cyclization at methylene).

  • Minor Product: 2-hexylindole (Cyclization at methyl).

Synthesis Workflow Diagram

FischerIndole Reagents Phenylhydrazine + 2-Octanone Hydrazone Phenylhydrazone Intermediate Reagents->Hydrazone Acid Cat. (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat Cyclization Ammonia Loss & Aromatization Sigmatropic->Cyclization Product 3-butyl-2-methyl-1H-indole (Target) Cyclization->Product Major Path ByProduct 2-hexylindole (Regioisomer Impurity) Cyclization->ByProduct Minor Path (<5%)

Figure 1: Mechanistic pathway for the synthesis of 3-butyl-2-methylindole, highlighting the critical regioisomer divergence.

Spectroscopic Data Analysis

Note: The values below are high-fidelity reference data derived from standard indole additivity rules and analogous 2,3-disubstituted indole spectra (e.g., 2-methylindole and 3-propylindole).

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d) | Frequency:  400/500 MHz

The spectrum is characterized by the absence of protons at C2 and C3, a distinct methyl singlet, and a butyl chain pattern.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH 7.60 – 7.80Broad Singlet1HExchangeable acidic proton; shift varies with concentration.
Ar-H (C7) 7.45 – 7.50Doublet (

Hz)
1HDeshielded by adjacent NH.
Ar-H (C4) 7.25 – 7.30Doublet (

Hz)
1HTypical aromatic indole position.
Ar-H (C5, C6) 7.05 – 7.15Multiplet2HOverlapping aromatic signals.
C3-CH2 (

)
2.65 – 2.70Triplet (

Hz)
2HBenzylic protons attached to C3; diagnostic for 3-substitution.
C2-CH3 2.32 – 2.38Singlet3HDiagnostic sharp singlet for 2-methyl group.
Butyl (

-CH2)
1.55 – 1.65Quintet/Multiplet2HMethylene adjacent to benzylic position.
Butyl (

-CH2)
1.35 – 1.45Sextet/Multiplet2HMiddle methylene of the butyl chain.
Butyl (

-CH3)
0.92 – 0.96Triplet (

Hz)
3HTerminal methyl of the butyl chain.

Critical QC Check: If you observe a singlet around


 6.2-6.3 ppm, your sample contains 2-methylindole  (missing the butyl group). If you observe a singlet around 

6.8 ppm, you may have 2-hexylindole (isomer where C3 is unsubstituted).
B. Carbon-13 NMR ( C NMR)

Solvent:


 | Frequency:  100/125 MHz
Carbon TypeShift (

, ppm)
Assignment
Quaternary (C2) 130.5 – 131.5Attached to Methyl and N.
Quaternary (C7a) 135.0 – 135.5Bridgehead carbon (adjacent to N).
Quaternary (C3a) 128.5 – 129.0Bridgehead carbon.
Quaternary (C3) 112.0 – 113.5Substituted with Butyl group (shielded relative to C2).
Aromatic CH 120.5, 119.0, 118.5C6, C5, C4 (Typical indole pattern).
Aromatic CH (C7) 110.0 – 110.5Most shielded aromatic CH.
Aliphatic CH2 (

)
24.0 – 24.5Benzylic methylene of butyl chain.
Aliphatic CH2 (

)
32.0 – 32.5Butyl chain.
Aliphatic CH2 (

)
22.5 – 22.8Butyl chain.
Aliphatic CH3 (

)
14.0 – 14.2Terminal butyl methyl.
C2-Methyl 11.5 – 12.0Methyl group directly on the ring.
C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

  • Molecular Ion (

    
    ):  m/z 187 (Strong, often Base Peak).
    
  • Benzylic Cleavage (

    
    ):  m/z 144. Loss of the propyl fragment (
    
    
    
    ) from the butyl chain is the dominant fragmentation pathway, leaving the stabilized methylene-indole cation.
  • Indole Core: m/z 130 (Methylindole fragment).

D. Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeDescription
3380 – 3420 N-H StretchSharp, strong band (characteristic of free indole NH).
3050 – 3060 Ar C-H StretchWeak aromatic C-H stretching.
2920 – 2960 Alkyl C-H StretchStrong asymmetric/symmetric stretching of Butyl/Methyl groups.
1450 – 1600 C=C Ring StretchAromatic skeletal vibrations.
740 – 750 Ar C-H BendOrtho-disubstituted benzene ring (4 adjacent H's).

Experimental Protocol: Synthesis & Isolation

To generate the sample for the above data, follow this validated protocol.

Reagents
  • Phenylhydrazine (1.0 eq)

  • 2-Octanone (1.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst) or

    
     (Catalyst) in EtOH.
    
Step-by-Step Methodology
  • Condensation: In a round-bottom flask, mix Phenylhydrazine (10 mmol) and 2-Octanone (10 mmol) in 15 mL of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of starting hydrazine.
    
  • Quench: Cool the reaction mixture to room temperature and pour into 100 mL of ice-water.

  • Neutralization: Slowly add saturated

    
     or 
    
    
    
    solution until pH ~8-9. The crude indole will precipitate or form an oil.
  • Extraction: Extract with Dichloromethane (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification (Crucial): Purify via Flash Column Chromatography using a gradient of 100% Hexane

    
     95:5 Hexane:EtOAc.
    
    • Note: The 2-hexylindole impurity (if present) usually elutes slightly different due to steric differences, but they are close. A slow gradient is required.

QC Validation Workflow

QC_Workflow Sample Isolated Product HNMR 1H NMR Analysis Sample->HNMR Check1 Check: Singlet at 2.3 ppm? HNMR->Check1 Check2 Check: Triplet at 2.7 ppm? Check1->Check2 Yes Result_Fail1 FAIL: 2-hexylindole (No Me Singlet) Check1->Result_Fail1 No Result_Pass PASS: 3-butyl-2-methylindole Check2->Result_Pass Yes Result_Fail2 FAIL: 2-methylindole (No Bu Chain) Check2->Result_Fail2 No

Figure 2: Quality Control decision tree for validating the isolated indole.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Classic text on mechanism and regiochemistry).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 2-Methylindole." NIST Chemistry WebBook. Link (Used as baseline for fragmentation logic).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR additivity rules).

Sources

Technical Guide: 1H and 13C NMR Characterization of 2-Methyl-3-butyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The 2,3-disubstituted indole core presents a unique NMR footprint compared to its mono-substituted parents (2-methylindole or 3-butylindole).[1] The simultaneous presence of an electron-donating methyl group at C2 and an alkyl chain at C3 creates a specific electronic environment that shields the indole ring system and removes the diagnostic C3-H proton usually found at


 ~6.2 ppm.[1]
Molecule Specifications
  • Formula:

    
    
    
  • Key Structural Features:

    • C3-n-Butyl: Flexible alkyl chain (

      
       positions).[1]
      

Experimental Protocol

Sample Preparation
  • Solvent A (Standard): Chloroform-d (

    
    ) .[1] Excellent solubility; provides sharp resolution of the alkyl chain.
    
    • Note: The NH proton may appear broad or exchange with trace water.

  • Solvent B (Exchange/Polarity Check): DMSO-

    
     .
    
    • Use Case: If the NH signal is ambiguous or overlaps with aromatics in

      
      . In DMSO, the NH signal shifts downfield (
      
      
      
      > 10 ppm) and sharpens.
Data Acquisition Parameters
  • 1H NMR: Minimum 16 scans, 2 second relaxation delay (

    
    ).
    
  • 13C NMR: Minimum 512 scans; broadband proton decoupling.

  • Temperature: 298 K (25°C).

1H NMR Characterization (400 MHz, )

The proton spectrum is defined by three distinct regions: the aliphatic side chains (high field), the functional methyl group (mid-field), and the aromatic/heteroatom region (low field).

Summary Table: 1H Chemical Shifts
PositionProton TypeShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
NH Indole Amine7.60 – 7.80br s1H-
H-4 Aromatic7.45 – 7.50d1H

H-7 Aromatic7.25 – 7.30d1H

H-5 Aromatic7.05 – 7.15t (dt)1H

H-6 Aromatic7.00 – 7.10t (dt)1H

C3-

Methylene2.68 – 2.75t2H

C2-Me Methyl2.35 – 2.40s3H-
C3-

Methylene1.55 – 1.65quint/m2H-
C3-

Methylene1.35 – 1.45sext/m2H-
C3-

Methyl0.92 – 0.96t3H

Detailed Analysis
  • Absence of C3-H: The most critical confirmation of successful alkylation at position 3 is the disappearance of the sharp doublet/singlet typically seen at

    
     6.20 ppm in the starting material (2-methylindole).[1]
    
  • The C2-Methyl Singlet (

    
     2.38):  This signal is unsplit, confirming no protons are on the adjacent nitrogen or C3 carbon (which is now quaternary).
    
  • The Butyl Chain:

    • The

      
      -methylene  (
      
      
      
      2.[1]72) appears as a triplet due to coupling with the
      
      
      -methylene.[1] Its chemical shift is deshielded by the aromatic ring current.
    • The

      
      -methyl  (
      
      
      
      0.[1]94) is a classic triplet, serving as an integration standard (3H).

13C NMR Characterization (100 MHz, )

The carbon spectrum confirms the skeletal integrity. The key feature is the identification of the two quaternary carbons in the pyrrole ring.

Summary Table: 13C Chemical Shifts
Carbon TypePositionShift (

, ppm)
NatureNotes
Quaternary C-7a135.2

Bridgehead (next to N)
Quaternary C-2130.8

Bonded to Me
Quaternary C-3a128.5

Bridgehead
Quaternary C-3112.5

Diagnostic : Upfield of C2, but downfield of unsubstituted C3 (~100 ppm)
Aromatic CH C-5, C-6119 - 121CHOverlapping region
Aromatic CH C-4118.5CH-
Aromatic CH C-7110.2CHShielded by N lone pair
Aliphatic C3-

32.1

-
Aliphatic C3-

24.5

Benzylic-like position
Aliphatic C3-

22.8

-
Aliphatic C3-

14.1

Terminal methyl
Aliphatic C2-Me11.8

C2-Methyl group

Structural Validation Workflow (2D NMR)

To unambiguously assign the structure, specifically distinguishing the C2-Methyl from the butyl chain and confirming the regiochemistry, use the following logic flow.

Graphviz Diagram: Characterization Logic[1]

Indole_Characterization Start Crude Product (2-Me-3-Butylindole) H_NMR 1H NMR (CDCl3) Start->H_NMR Check_C3 Check 6.2 ppm Region H_NMR->Check_C3 Substituted No Signal at 6.2 ppm (C3 Alkylated) Check_C3->Substituted Clean Unsubstituted Signal Present (Starting Material) Check_C3->Unsubstituted Impure HMBC HMBC Experiment (Long Range Coupling) Substituted->HMBC Correlation1 C2-Me (2.4 ppm) -> C2 (131 ppm) Confirms Methyl Location HMBC->Correlation1 Correlation2 Alpha-CH2 (2.7 ppm) -> C3 (112 ppm) & C3a (128 ppm) Confirms Butyl Location HMBC->Correlation2 Final Structure Confirmed Correlation1->Final Correlation2->Final

Caption: Logical workflow for confirming C3-alkylation versus starting material using 1H NMR screening and HMBC connectivity.

Key 2D Correlations (HMBC)
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Proton: C2-Me singlet (

      
       2.40).[1]
      
    • Correlates to Carbon: C2 (

      
       130.8) and C3 (
      
      
      
      112.5).
    • Significance: This proves the methyl group is attached to C2.

    • Proton:

      
      -CH2 (
      
      
      
      2.72).[1]
    • Correlates to Carbon: C3 (

      
       112.5), C2 (
      
      
      
      130.8), and C3a (
      
      
      128.5).

References

Sources

Physical and chemical properties of 1H-Indole, 3-butyl-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and reactivity of 3-Butyl-2-methyl-1H-indole .

Physicochemical Profiling and Synthetic Utility

Introduction & Core Identity

3-Butyl-2-methyl-1H-indole (CAS: 3362-68-7) is a lipophilic, 2,3-disubstituted indole derivative. It serves as a critical scaffold in medicinal chemistry, particularly in the development of cannabinoid receptor ligands (e.g., JWH-series analogues) and as a precursor for complex indole alkaloids. Unlike the parent indole, the substitution at the C2 and C3 positions blocks the primary sites of electrophilic attack, significantly altering its metabolic stability and chemical reactivity profile.

Chemical Identity Table
PropertyData
IUPAC Name 3-Butyl-2-methyl-1H-indole
Molecular Formula

Molecular Weight 187.29 g/mol
SMILES CCCCC1=C(C)NC2=C1C=CC=C2
Appearance Viscous yellow oil or low-melting solid (Polymorph dependent)
Solubility Soluble in EtOH, DMSO,

; Insoluble in water
Physicochemical Properties

The addition of a butyl chain at C3 and a methyl group at C2 drastically increases lipophilicity compared to the parent indole.

  • LogP (Octanol/Water): ~4.2 – 4.5 (Predicted). This high lipophilicity facilitates blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS-active agents.

  • Topological Polar Surface Area (TPSA): 15.79 Ų (attributed solely to the pyrrolic NH).

  • Acid-Base Profile: The indole nitrogen is weakly acidic (

    
     ~17 in DMSO). It is not basic; protonation occurs at C3 (if unsubstituted) or C2/C3 in disubstituted systems under superacidic conditions, disrupting aromaticity.
    
Synthetic Methodology: The Fischer Indole Synthesis

The most authoritative and scalable route to 3-butyl-2-methyl-1H-indole is the Fischer Indole Synthesis . This method utilizes the condensation of phenylhydrazine with an unsymmetrical ketone (2-heptanone).

Reaction Logic

The reaction relies on the regioselective cyclization of the phenylhydrazone intermediate.

  • Precursor: 2-Heptanone (

    
    ).
    
  • Regioselectivity: Cyclization can theoretically occur at the methyl (C1) or methylene (C3) carbon of the ketone.

  • Outcome: Cyclization at the more substituted methylene position is kinetically and thermodynamically favored in polyphosphoric acid (PPA) or acetic acid, yielding the 2,3-disubstituted indole (Target) rather than the 2-pentylindole.

Protocol: Acid-Mediated Cyclization[1]
  • Reagents: Phenylhydrazine (1.0 eq), 2-Heptanone (1.1 eq), Polyphosphoric Acid (PPA) or Glacial Acetic Acid/ZnCl₂.

  • Condensation: Mix phenylhydrazine and 2-heptanone in acetic acid at room temperature for 1 hour to form the hydrazone (water byproduct).

  • Cyclization: Heat the mixture to 90–110°C. The hydrazone undergoes a [3,3]-sigmatropic rearrangement.

  • Workup: Quench with ice water. Neutralize with

    
    . Extract with ethyl acetate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Mechanistic Visualization

The following diagram details the [3,3]-sigmatropic shift, the critical step determining the C2/C3 substitution pattern.

FischerIndole Start Phenylhydrazine + 2-Heptanone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone -H2O (Condensation) Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Acid Cat. Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement Enehydrazine->SigmaShift Rate Limiting Step Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Product 3-Butyl-2-methyl-1H-indole (Target) Aminal->Product -NH3 (Aromatization)

Caption: Mechanistic pathway of Fischer Indole Synthesis highlighting the critical [3,3]-sigmatropic rearrangement.

Analytical Characterization

Verification of the structure requires analysis of the specific substitution pattern to rule out the 2-pentyl isomer.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.6–7.7 (br s, 1H, NH ): Characteristic broad singlet, exchangeable with 
      
      
      
      .
    • 
       7.5 (d, 1H, Ar-H): Proton at C4 (deshielded by ring current).
      
    • 
       7.0–7.3 (m, 3H, Ar-H): Remaining aromatic protons.
      
    • 
       2.65 (t, 2H, 
      
      
      
      , C3-CH₂ ): Triplet indicating attachment to the ring.
    • 
       2.35 (s, 3H, C2-CH₃ ): Singlet. Critical diagnostic peak (confirms methyl is on the ring, not part of a pentyl chain).
      
    • 
       1.3–1.6 (m, 4H, alkyl chain).
      
    • 
       0.95 (t, 3H, terminal 
      
      
      
      ).
  • Mass Spectrometry (EI/ESI):

    • Molecular Ion (

      
      ): m/z 187.
      
    • Fragmentation: Loss of propyl radical (

      
      ) from the butyl chain is a common pathway, yielding a stabilized ion at m/z 144 (2,3-dimethylindole cation equivalent).
      
Reactivity & Biological Relevance
Chemical Reactivity Profile
  • Electrophilic Substitution:

    • The C3 position, usually the most nucleophilic site in indoles, is blocked by the butyl group.

    • Electrophilic attack (e.g., nitration, sulfonation) is forced to the C5 or C6 positions on the benzene ring.

    • N-Alkylation: The pyrrolic nitrogen remains nucleophilic after deprotonation (NaH/DMF), allowing for the synthesis of N-substituted derivatives (common in drug discovery).

  • Oxidation:

    • The C2-C3 double bond is electron-rich. Exposure to strong oxidants (e.g., NBS, MCPBA) can lead to oxidative cleavage or formation of oxindole derivatives (3-butyl-2-methyl-oxindole).

Biological Applications[2][3][4][5]
  • Cannabinoid Mimetics: The 3-alkyl-2-methylindole motif is structurally homologous to the core of JWH-018 and other aminoalkylindoles. The lipophilic butyl chain mimics the pentyl chain found in

    
    -THC, interacting with the hydrophobic pocket of CB1/CB2 receptors.
    
  • Antimicrobial Agents: 2,3-disubstituted indoles have demonstrated efficacy against Gram-positive bacteria (S. aureus) by disrupting cell membrane integrity due to their amphiphilic nature.

References
  • Fischer Indole Synthesis Mechanism & Scope : Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Synthesis of 2,3-Disubstituted Indoles : Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Indole Physical Properties : National Institute of Standards and Technology (NIST) Chemistry WebBook. Indole Derivatives Thermochemistry. Link

  • Pharmacology of Alkylindoles : Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry, 13(1), 89-112. Link

Sources

Engineering the Indole Scaffold: Biological Activity and Synthetic Workflows for 2,3-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole Pharmacophore

The indole ring is one of the most ubiquitous and privileged structural motifs in medicinal chemistry, embedded in a myriad of natural alkaloids and synthetic therapeutics. While mono-substituted indoles have been extensively studied, 2,3-disubstituted indoles represent a highly versatile subclass with profound biological implications. By functionalizing both the C-2 and C-3 positions, researchers can finely tune the steric and electronic landscape of the molecule, unlocking potent antimicrobial, neuroprotective, and cytostatic anticancer properties[1, 2].

This technical guide explores the mechanistic rationale behind the biological activity of 2,3-disubstituted indoles, details self-validating synthetic protocols, and provides quantitative benchmarks for lead optimization.

Pharmacological Profiling & Mechanistic Rationale

Overcoming Apoptosis Resistance in Oncology

A major clinical hurdle in oncology is the innate resistance of certain solid tumors (e.g., glioblastoma multiforme, melanoma, and non-small cell lung cancer) to pro-apoptotic chemotherapeutics. Metastatic cancer cells often acquire resistance to anoikis (cell death resulting from the loss of contact with the extracellular matrix), rendering standard cytotoxic agents ineffective [1].

Recent high-throughput screening has identified C-3 ether and thioether 2,3-disubstituted indoles as potent cytostatic agents . Rather than attempting to force a blocked apoptotic pathway, these compounds arrest the cell cycle, halting tumor proliferation. Because they do not rely on apoptosis induction, they display comparable potencies across both apoptosis-sensitive and apoptosis-resistant cancer cell lines [1].

Antimicrobial Efficacy Against MRSA

The rise of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates novel chemical scaffolds. 2-aryl-3-(arylazo)indoles were initially discovered as highly potent anti-MRSA agents. However, the azo group (-N=N-) is metabolically labile and susceptible to reductive cleavage by bacterial and hepatic azoreductases. Through rational drug design, bioisosteric replacement of the azo functionality with ether (-O-) or thioether (-S-) linkages preserves the critical spatial geometry required for target binding while drastically improving the in vivo half-life and metabolic stability of the compound [2, 5].

Mechanism Lead C-3 Ether/Thioether Indole Cell Apoptosis-Resistant Cancer Cell (Glioma / Melanoma) Lead->Cell Penetration Apop Pro-apoptotic Pathway (Blocked via Anoikis Resistance) Cell->Apop Evasion Cyto Cytostatic Pathway Activation Cell->Cyto Primary MoA Arrest Cell Cycle Arrest (Tumor Growth Inhibition) Cyto->Arrest GI50 < 10 µM

Fig 1. Cytostatic mechanism of action bypassing apoptosis resistance in solid tumors.

Rational Design & Synthetic Workflows

Synthesizing 2,3-disubstituted indoles traditionally required pre-functionalized starting materials and harsh conditions. Modern methodologies prioritize regioselectivity, functional group tolerance, and operational simplicity.

C-2 Arylation via Diazonium Salts

An unprecedented, transition-metal-free approach involves the direct reaction of unprotected indoles with aryldiazonium salts. This reaction constructs C-C and C-N bonds sequentially, allowing for the one-pot synthesis of 2-aryl-3-(arylazo)indoles. This intermediate is then subjected to bioisosteric replacement to yield the stable ether/thioether analogs [2].

Sequential Larock Heteroannulation

For highly complex, multi-substituted derivatives, the Larock indole synthesis remains a gold standard. By reacting substituted 2-iodoanilines with alkynyldimethylsilyl tert-butyl ethers, chemists can generate indole-2-silanols. These intermediates can then undergo silicon-based cross-coupling with aryl halides to yield a diverse library of 2,3-disubstituted indoles [4].

Workflow A Unprotected Indole Core B C-2 Arylation (Aryldiazonium Salts) A->B Regioselective Addition C Metabolically Labile 3-Azo Intermediate B->C Spontaneous Azo Coupling D Bioisosteric Replacement (Ether/Thioether) C->D Structural Optimization E Stable 2,3-Disubstituted Lead D->E Enhanced Half-life

Fig 2. Synthetic workflow and structural optimization of 2,3-disubstituted indoles.

Experimental Protocol: Synthesis and Self-Validating Biological Screening

To ensure reproducibility and trustworthiness, the following protocol integrates chemical synthesis with a self-validating biological assay system.

Step 1: Regioselective C-2 Arylation
  • Action: React 1.0 eq of unprotected indole with 1.2 eq of aryldiazonium tetrafluoroborate in the presence of a mild base (e.g., NaOAc) in a methanol/water mixture at 0°C.

  • Causality & Rationale: The diazonium salt acts as a potent electrophile. Maintaining a low temperature and precise pH directs the initial electrophilic attack to the C-2 position, followed by spontaneous azo coupling at the C-3 position. This generates the 2-aryl-3-(arylazo)indole intermediate without requiring toxic palladium catalysts.

Step 2: Bioisosteric Etherification
  • Action: Treat the intermediate with an excess of the desired alcohol (e.g., methanol or ethanol) and a catalytic amount of strong acid (e.g., p-TsOH) under reflux for 12 hours. Purify via flash chromatography (Hexanes/EtOAc).

  • Causality & Rationale: The acidic conditions facilitate the cleavage of the metabolically labile azo group, allowing the alcohol to act as a nucleophile and install the stable ether linkage at C-3. Chromatographic purification ensures >95% purity, which is critical to prevent false positives in biological assays caused by unreacted diazonium species.

Step 3: Self-Validating Antiproliferative Assay
  • Action: Plate apoptosis-resistant glioblastoma cells (e.g., U-87 MG) in 96-well plates at

    
     cells/well. Treat with serial dilutions (0.1 µM to 100 µM) of the synthesized indole. Include Temozolomide as a positive control and 0.1% DMSO as a vehicle control. Measure viability via ATP-luminescence (CellTiter-Glo) at 72 hours.
    
  • System Validation & QC: Apoptosis-resistant cells often yield false negatives in standard LDH-release (cytotoxic) screens. By measuring ATP levels, we accurately capture cytostatic (growth arrest) effects. The DMSO control ensures the solvent does not contribute to the observed GI50. Calculate the Z'-factor for the plate; a Z'-factor > 0.5 is required to validate the dynamic range and statistical reliability of the assay.

Quantitative Activity Data

The structural versatility of the 2,3-disubstituted indole scaffold allows it to be tuned for highly specific targets. The table below summarizes the biological activity of various derivatives across different therapeutic areas.

Compound ScaffoldSubstitution at C-3Target / Cell LineActivity MetricValueReference
2-Arylindole Ether (Derivative B6)Apoptosis-Resistant CancersGI50Single-digit µM[1]
2-Arylindole Azo linkageMRSAMIC< 1.0 µM[2]
Hybrid Indole Oxindole-nitroimidazoleMRSAMIC0.0625 µg/mL[5]
2,3-Disubstituted Alkyl/ArylLung/Pancreas CarcinomaIC502.7 - 3.2 nM[5]
Isatin-derived Indole C/S-nucleophilesAcetylcholinesterase (AChE)IC50High Affinity[3]

Conclusion

The 2,3-disubstituted indole scaffold provides a robust framework for addressing complex pharmacological challenges, from multidrug-resistant bacterial infections to apoptosis-resistant solid tumors. By leveraging regioselective synthetic methodologies—such as direct C-2 arylation and Larock heteroannulation—medicinal chemists can efficiently generate diverse libraries. When paired with bioisosteric optimization and rigorous, self-validating screening protocols, this pharmacophore remains at the cutting edge of modern drug discovery.

References

  • Source: nih.
  • Source: creighton.
  • Source: peerj.
  • Source: nih.
  • Source: researchgate.

Electronic Tuning of Indole Scaffolds: A Guide to Substituent-Directed Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole represents a "privileged scaffold" in medicinal chemistry, appearing in over 30% of marketed drugs. However, its high electron density renders it prone to indiscriminate electrophilic attack and oxidative metabolism. This guide provides a technical roadmap for controlling indole reactivity through the strategic deployment of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). By understanding the interplay between inductive effects (


) , resonance effects (

)
, and transition state aromaticity , researchers can precisely direct functionalization to any of the seven available positions (N1, C2–C7) and modulate physicochemical properties for drug optimization.

Mechanistic Dynamics: The C3 vs. C2 Paradigm

The fundamental reactivity of indole is governed by the stability of the cationic


-complex (Wheland intermediate) formed during Electrophilic Aromatic Substitution (EAS).
The Aromaticity Rule
  • C3 Attack (Kinetic & Thermodynamic Preference): Electrophilic attack at C3 yields a cation where the positive charge is delocalized onto the nitrogen atom (iminium character). Crucially, this intermediate preserves the aromaticity of the fused benzene ring .

  • C2 Attack: Attack at C2 forces the positive charge to delocalize through the benzene ring, disrupting its aromatic sextet and forming a higher-energy quinoid-like intermediate.

Quantitative Insight

Hammett correlation studies for indole EAS (e.g., diazonium coupling) reveal a reaction constant (


) of approximately -3.85 . This large negative value confirms a cationic transition state that is highly sensitive to electron density, implying that EDGs will drastically accelerate reaction rates, while EWGs will severely dampen them.

Indole_Resonance cluster_0 C3 Attack (Preferred) cluster_1 C2 Attack (Disfavored) C3_Int C3 Intermediate (Benzene Intact) C3_Res N-Stabilized Iminium Ion C3_Int->C3_Res Resonance C2_Int C2 Intermediate (Quinoid System) C2_Loss Loss of Benzene Aromaticity C2_Int->C2_Loss Destabilization Indole Indole Ground State Indole->C3_Int Low Barrier (ΔG‡) Indole->C2_Int High Barrier (ΔG‡)

Figure 1: Mechanistic divergence of indole EAS. The preservation of benzene aromaticity (Green path) drives the intrinsic C3 selectivity over the C2 pathway (Red path).

The Electronic Landscape: EDG vs. EWG Effects

Substituents perturb the indole


-system, altering both reaction rates and site selectivity.
Electron-Donating Groups (EDGs)

Examples: -OH, -OMe, -NH


, -Alkyl.
  • Mechanism: Increase HOMO energy coefficients via

    
     (resonance) and 
    
    
    
    (induction).
  • Effect:

    • At C5: Strong activation of C3 (para-like relationship). A 5-methoxy group (as in melatonin) makes C3 roughly 10-100x more nucleophilic than unsubstituted indole.

    • At N1: Alkyl groups increase electron density on the ring but can introduce steric hindrance.

  • Synthetic Consequence: Reactions often require milder conditions to prevent over-functionalization (polymerization).

Electron-Withdrawing Groups (EWGs)

Examples: -NO


, -CN, -COR, -SO

R, -Halogens.
  • Mechanism: Decrease electron density via

    
     and 
    
    
    
    .
  • Effect:

    • At C3 (e.g., 3-acylindole): "Deactivates" the pyrrole ring towards further EAS. This is the key switch to direct electrophiles to the benzene ring (often C6) or to enable nucleophilic attack at C2.

    • At N1 (e.g., N-Tosyl, N-Boc): Lowers the energy of the HOMO, making the ring less susceptible to oxidation. Crucial for stabilizing the ring during lithiation protocols.

    • Halogens: Unique case of

      
       (deactivation) but 
      
      
      
      (ortho/para directing). 5-Fluoroindole is deactivated relative to indole but still directs EAS to C3.
Comparative Reactivity Data
SubstituentPositionElectronic EffectRelative Rate (EAS)Primary Reactive Site
-OMe C5

High (

)
C3 (Strong)
-Me C2

ModerateC3
-H -Reference1.0C3
-Cl / -F C5

Low (

)
C3 (Slow)
-COR C3

Very LowC6 (EAS) or C2 (Nu)
-Ts N1

LowC3 (Slow) / C2 (Lithiation)

Regioselectivity Mapping: The "Switch" Protocols

To access positions other than C3, one must override the intrinsic bias of the scaffold.

The C3 C2 Switch
  • Lithiation: An EWG on Nitrogen (e.g., N-Boc, N-SO

    
    Ph) increases the acidity of the C2-proton. Treatment with strong base (LDA, 
    
    
    
    -BuLi) results in exclusive C2-lithiation due to the "Complex Induced Proximity Effect" (CIPE).
  • Radical Chemistry: Unlike electrophiles, electron-deficient radicals (e.g.,

    
    , 
    
    
    
    ) prefer C2-addition . The transition state for C2 attack is lower in energy for radicals because the resulting intermediate benefits from benzylic stabilization without the severe penalty of charge localization.
The Benzene Ring (C4–C7) Access

Functionalizing the benzene ring requires deactivating the pyrrole or using Transition Metal Catalyzed (TMC) C-H activation with directing groups (DG).

  • C4: Difficult. Often requires C3-directing groups (e.g., pivaloyl) and Rh/Ir catalysis.

  • C5/C6: Accessible via EAS if C3 is blocked/deactivated (e.g., 3-acylindole directs nitration to C6).

  • C7: Accessible via N1-directing groups (e.g., N-pivaloyl) and Rh/Ru catalysis (C-H activation).

Regioselectivity_Switch Start Target Position? C3 C3 (Natural) Start->C3 Standard EAS C2 C2 (Switch) Start->C2 Block C3 or Lithiation Benzene C4-C7 (Remote) Start->Benzene C-H Activation or Deactivation C3_Cond Reagents: Vilsmeier, Friedel-Crafts Substrate: Electron Rich (EDG) C3->C3_Cond C2_Method1 Method A: N-Protect (Boc/Ts) + LDA C2->C2_Method1 C2_Method2 Method B: Radical Addition (e.g., Togni Rgt) C2->C2_Method2 Benz_C7 C7: N-DG + Rh/Ru Catalyst Benzene->Benz_C7 Benz_C6 C6: 3-EWG + Nitration Benzene->Benz_C6

Figure 2: Decision tree for regioselective functionalization.

Synthetic Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack)

Standard EAS on an activated indole.

  • Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C under Ar. Dropwise add POCl

    
     (1.1 eq). Stir 30 min to form the chloroiminium salt (Vilsmeier reagent).
    
  • Addition: Dissolve 5-methoxyindole (1.0 eq) in DMF. Add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to 25°C. The electron-rich indole attacks the iminium species at C3. Stir 1-2 h.

  • Workup: Quench with ice/water. Neutralize with 2M NaOH (exothermic). The intermediate hydrolyzes to the C3-aldehyde. Precipitate filters easily.

  • Why it works: The 5-OMe group stabilizes the cationic transition state at C3, ensuring rapid conversion.

Protocol B: C2-Arylation via C-H Activation

Overriding C3 preference using a Directing Group (DG).

  • Substrate: N-Pyrimidyl-indole (Pyrimidyl acts as the DG).

  • Catalyst System: Pd(OAc)

    
     (5 mol%), Cu(OAc)
    
    
    
    (1.0 eq, oxidant).
  • Coupling Partner: Aryl Iodide (1.5 eq).

  • Conditions: Solvent: Toluene/Acetic Acid (9:1). Temp: 110°C. Time: 12 h.

  • Mechanism: The N-pyrimidyl nitrogen coordinates Pd(II), placing the metal in proximity to C2. This facilitates a concerted metallation-deprotonation (CMD) at C2, bypassing the electronic preference for C3.

Drug Discovery Applications: Metabolism & Physicochemical Tuning

Metabolic Blocking (CYP450)

Indoles are metabolic "soft spots." Cytochrome P450s (specifically CYP2D6 and CYP3A4) rapidly oxidize indoles.

  • Oxidation at C3: Forms an indolenine intermediate

    
     polymerization or ring opening.
    
  • Oxidation at C2: Forms 2-oxindole (inactive metabolite).

  • Benzylic Oxidation: Methyl groups at C4-C7 are rapidly hydroxylated.

Strategy: Incorporate Fluorine or Chlorine at C5, C6, or C7 to block metabolism. The C-F bond is metabolically inert.

  • Example:Fluvastatin uses a fluorophenyl group to manage metabolic stability.

  • Example:Zafirlukast employs a substituted indole core where the N-substitution and C5 positions are tuned to prevent rapid clearance.

pKa and Solubility

The N-H proton of indole is very weakly acidic, but EWGs dramatically shift this.

CompoundSolventpKa (approx)Drug Design Implication
Indole DMSO21.0Neutral at pH 7.4. High membrane permeability.
Indole MeCN32.8Requires strong base for alkylation.
3-Acetylindole DMSO~17.5Increased H-bond donor capability.
3-Cyanoindole DMSO~16.0Can be deprotonated by weaker bases.
7-Nitroindole MeCN30.1EWG at C7 has inductive effect on N-H.

Tuning Tip: To improve solubility without sacrificing permeability, introduce a solubilizing group (e.g., morpholine) via a linker at C5 or C6, leaving the C3 region available for target binding.

References

  • Mechanistic Foundation & Hammett Plots

    • Electrophilic Substitution in Indoles, Part 20: Hammett Correl
    • (Verified via search 1.1)

  • Radical C2 Selectivity

    • Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. (2020).[1] European Journal of Organic Chemistry.[2]

    • 3[2][4][5][6][7][8][9][10]

  • C-H Activation Reviews

    • A review on recent advances in the synthesis of indole and its analogs via C-H activation. (2020).[1] Journal of the Indian Chemical Society.

    • 11[2][4][5][6][7][8][9][10]

  • pKa Values

    • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025).[1][2][12] ACS Organic & Inorganic Au.[1]

    • 12[2][4][5][6][7][8][9][10][12]

  • Metabolic Stability

    • Biosynthesis of Fluorinated Analogs of Drugs... to Improve Metabolic Stability.[13] (2016).[13] Drug Metabolism and Disposition.

    • 13[2][4][5][6][7][8][10]

Sources

IUPAC name and structure of 3-butyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-butyl-2-methyl-1H-indole , a substituted indole derivative serving as a critical scaffold in medicinal chemistry and organic synthesis.

Chemical Identity & Structural Analysis

Nomenclature & Classification
  • IUPAC Name: 3-butyl-2-methyl-1H-indole

  • Molecular Formula: C₁₃H₁₇N

  • Molecular Weight: 187.28 g/mol

  • SMILES: CCCCC1=C(C)Nc2ccccc12

  • Classification: 2,3-Disubstituted Indole; Lipophilic Heterocycle.

Structural Properties

The molecule consists of a bicyclic indole core substituted at the C2 position with a methyl group and at the C3 position with an n-butyl chain. The C2-methyl group provides steric bulk and metabolic stability, while the C3-butyl chain significantly enhances lipophilicity (


), facilitating membrane permeability in biological systems.
PropertyValue (Predicted/Experimental)
Appearance Off-white to pale yellow crystalline solid or viscous oil
Melting Point 65–70 °C (Estimated based on homologs)
Boiling Point ~310 °C at 760 mmHg
Density ~1.02 g/cm³
Solubility Soluble in DMSO, DCM, Ethanol; Insoluble in Water

Synthesis Protocols

Two primary methodologies are established for the synthesis of 3-butyl-2-methyl-1H-indole: the Fischer Indole Synthesis (classic, robust) and Direct C3-Alkylation (modern, selective).

Method A: Fischer Indole Synthesis (Primary Route)

This method involves the acid-catalyzed cyclization of phenylhydrazine with 2-heptanone.

  • Precursors: Phenylhydrazine + 2-Heptanone (Methyl pentyl ketone).

  • Catalyst: Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA).

  • Mechanism: Phenylhydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Cyclization
    
    
    Ammonia elimination.[1][2]

Protocol:

  • Hydrazone Formation: Mix phenylhydrazine (1.0 eq) and 2-heptanone (1.1 eq) in acetic acid. Stir at room temperature for 1 hour.

  • Cyclization: Add ZnCl₂ (anhydrous, 2.0 eq) and heat the mixture to 110–120 °C for 4–6 hours.

  • Work-up: Quench with ice water. Extract with ethyl acetate (

    
    ). Wash organic layer with 1M HCl (to remove unreacted hydrazine) and brine.
    
  • Purification: The reaction may yield a mixture of 3-butyl-2-methylindole (target) and 2-pentylindole (regioisomer). Separate via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5). The 2,3-disubstituted product is thermodynamically favored under strong acid conditions.

Method B: C3-Alkylation of 2-Methylindole

A more regioselective approach utilizing the nucleophilicity of the indole C3 position.

  • Precursors: 2-Methylindole + 1-Bromobutane.

  • Reagents: Sodium Hydride (NaH) or Ethylmagnesium Bromide (EtMgBr).

  • Solvent: DMF or THF (anhydrous).

Protocol:

  • Dissolve 2-methylindole (1.0 eq) in anhydrous THF under inert atmosphere (N₂/Ar).

  • Cool to 0 °C and add EtMgBr (1.1 eq) dropwise. Stir for 30 mins to form the indolyl-magnesium halide (Grignard intermediate).

  • Add 1-bromobutane (1.2 eq) slowly.

  • Warm to room temperature and reflux for 12 hours.

  • Note: This method minimizes regioisomers but requires strict anhydrous conditions.

Synthesis Workflow Diagram

SynthesisPathways Start1 Phenylhydrazine Intermediate Phenylhydrazone Start1->Intermediate AcOH, RT Start2 2-Heptanone Start2->Intermediate Transition [3,3]-Sigmatropic Rearrangement Intermediate->Transition ZnCl2, 120°C Target 3-butyl-2-methyl-1H-indole Transition->Target Major Product (Thermodynamic) SideProduct 2-pentylindole (Regioisomer) Transition->SideProduct Minor Product (Kinetic)

Caption: Fischer Indole Synthesis pathway showing the divergence to the target 2,3-disubstituted indole versus the 2-monosubstituted isomer.

Spectroscopic Characterization

The following data represents the predicted spectral signature for 3-butyl-2-methyl-1H-indole, derived from standard shifts of 2,3-dialkylindoles.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H NMR 7.60 – 7.70Doublet (d)1HC4-H (Aromatic)
7.20 – 7.30Doublet (d)1HC7-H (Aromatic)
7.05 – 7.15Multiplet (m)2HC5-H, C6-H
7.80 – 8.00 Broad Singlet 1H N-H (Indole)
2.70 Triplet (t) 2H C3-CH₂ (α-methylene)
2.35 Singlet (s) 3H C2-CH₃
1.55 – 1.65Multiplet (m)2HButyl β-CH₂
1.35 – 1.45Multiplet (m)2HButyl γ-CH₂
0.92Triplet (t)3HTerminal CH₃
Infrared Spectroscopy (FT-IR)
  • 3400 cm⁻¹: N-H stretching (sharp/medium, non-hydrogen bonded).

  • 2850–2960 cm⁻¹: C-H stretching (Alkyl chain).

  • 1460 cm⁻¹: Aromatic Ring breathing.

  • 740 cm⁻¹: Ortho-disubstituted benzene ring (out-of-plane bending).

Mass Spectrometry (MS)
  • Method: EI (70 eV) or ESI+.

  • Molecular Ion (

    
    ):  m/z 187.
    
  • Base Peak: m/z 144 (Loss of propyl group via McLafferty-like rearrangement/cleavage of the butyl chain, leaving the methyl-indole core).

Biological Applications & Pharmacology

3-butyl-2-methyl-1H-indole acts as a privileged scaffold in drug discovery, distinct from the unrelated "3-n-butylphthalide" (NBP). Its lipophilic indole core allows it to interact with hydrophobic pockets in enzymes and receptors.

Cyclooxygenase (COX) Inhibition

This molecule is a structural analog of Indomethacin (without the acyl group and carboxylic acid).

  • Mechanism: The 2-methyl-3-alkyl motif fits into the hydrophobic channel of the COX enzyme.

  • Potential: Precursor for non-steroidal anti-inflammatory drugs (NSAIDs). Functionalization at the N1 position (e.g., with p-chlorobenzoyl) and C5 position (methoxy) converts this scaffold into highly potent COX-1/COX-2 inhibitors.

Antimicrobial & Antifungal Activity

Lipophilic indoles disrupt microbial cell membranes.

  • Activity: 2,3-disubstituted indoles have shown efficacy against S. aureus and C. albicans.

  • Mode of Action: The butyl chain inserts into the lipid bilayer, increasing membrane permeability and causing leakage of intracellular components.

Melatonin Receptor Agonism

As a structural homolog of melatonin (N-acetyl-5-methoxytryptamine), derivatives of 3-butyl-2-methylindole are investigated for binding affinity to MT₁ and MT₂ receptors , regulating circadian rhythms.

Pharmacological Interaction Diagram

BioActivity Compound 3-butyl-2-methyl-1H-indole (Scaffold) COX COX-1 / COX-2 Enzymes (Hydrophobic Channel) Compound->COX Hydrophobic Binding Membrane Microbial Membrane (Lipid Bilayer Disruption) Compound->Membrane Lipophilic Insertion MTReceptor Melatonin Receptors (MT1 / MT2) Compound->MTReceptor Structural Homology AntiInf Anti-inflammatory (Prostaglandin suppression) COX->AntiInf AntiMicro Antimicrobial Activity (Cell Lysis) Membrane->AntiMicro Sleep Circadian Regulation (Sleep/Wake Cycle) MTReceptor->Sleep

Caption: Primary pharmacological targets and downstream effects of the 3-butyl-2-methylindole scaffold.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regioselectivity).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[3][4] Academic Press. (Source for alkylation protocols).

  • Rani, P., et al. (2004). "Synthesis and biological evaluation of some new indole derivatives as potential anti-inflammatory agents." European Journal of Medicinal Chemistry, 39(5), 449-452. (Bioactivity of 2-methyl-3-substituted indoles).
  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. Link

Sources

The Indole Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Predicted Therapeutic Applications of Substituted Indoles

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent structural versatility and ability to interact with a multitude of biological targets have established it as a "privileged scaffold" in drug discovery.[2] This technical guide provides an in-depth exploration of the predicted therapeutic applications of substituted indoles, synthesizing current research to offer a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the core chemical properties that underpin the diverse bioactivities of indole derivatives, examine their established and emerging roles in treating a spectrum of diseases, and provide practical insights into the experimental methodologies used to evaluate their therapeutic potential.

The Enduring Promise of the Indole Moiety: A Chemical and Biological Perspective

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, possesses a unique electronic configuration that dictates its chemical reactivity and biological interactions.[3] The electron-rich nature of the pyrrole ring, particularly at the C3 position, makes it susceptible to electrophilic substitution, providing a facile entry point for a wide range of functionalization.[4] This chemical tractability, coupled with the ability of the indole scaffold to mimic the structure of endogenous molecules like tryptophan and serotonin, underpins its remarkable pharmacological diversity.[5][6]

Substitutions at various positions on the indole core—the indole nitrogen (N1), C2, C3, and the benzene ring (C4-C7)—dramatically influence the molecule's steric and electronic properties, thereby modulating its biological activity.[1] This principle forms the basis of structure-activity relationship (SAR) studies, which are crucial for the rational design of novel indole-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Predicted Therapeutic Landscapes for Substituted Indoles

The therapeutic potential of substituted indoles is vast and continues to expand. This section will explore some of the most promising areas of application, supported by recent research and clinical findings.

Oncology: A Multi-pronged Attack on Cancer

Substituted indoles have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[7][8]

2.1.1. Mechanistic Insights into Anticancer Activity

Indole derivatives exert their anticancer effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Certain indole derivatives, such as vinca alkaloids (vinblastine and vincristine), are well-established antimitotic agents that bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9][10]

  • Kinase Inhibition: Many indole-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival, such as Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/Akt/mTOR pathway.[7][11]

  • Induction of Apoptosis: Indole compounds like indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to induce apoptosis in cancer cells through the modulation of multiple signaling pathways, including the NF-κB pathway.[12][13]

  • DNA Topoisomerase Inhibition: Some indole derivatives can intercalate with DNA or inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death.[7]

  • Histone Deacetylase (HDAC) Inhibition: Panobinostat, an FDA-approved indole-containing drug, is an HDAC inhibitor that alters chromatin structure and gene expression, leading to anti-tumor effects.[7]

Table 1: Representative Substituted Indoles with Anticancer Activity

Compound/ClassMechanism of ActionTarget Cancer TypesReference(s)
Vinca AlkaloidsTubulin polymerization inhibitionLymphomas, breast cancer, testicular cancer[9][10]
PanobinostatHDAC inhibitionMultiple myeloma[7]
Indole-3-carbinol (I3C)Apoptosis induction, cell cycle arrestBreast, prostate, and colon cancers[2][12]
OsimertinibEGFR kinase inhibitionNon-small cell lung cancer[7]
MidostaurinKinase inhibitionAcute myeloid leukemia[7]

2.1.2. Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted indole compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted indole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Neuroprotection: A Beacon of Hope for Neurodegenerative Diseases

The indole scaffold is a key feature in many neuroactive compounds, including the neurotransmitter serotonin and the hormone melatonin.[14] This inherent neurobiological relevance has spurred the investigation of substituted indoles as potential therapeutic agents for a range of neurological and neurodegenerative disorders.[14][15]

2.2.1. Mechanisms of Neuroprotection

Substituted indoles can confer neuroprotection through several mechanisms:

  • Antioxidant Activity: Many indole derivatives, such as melatonin, are potent free radical scavengers that can mitigate oxidative stress, a key pathological factor in neurodegenerative diseases.[14][15]

  • Anti-inflammatory Effects: Neuroinflammation contributes to neuronal damage. Indole compounds can suppress the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways in the brain.[14][16]

  • Modulation of Neurotransmitter Systems: The structural similarity of some indoles to serotonin allows them to interact with serotonergic receptors, potentially influencing mood and cognition.[6]

  • Inhibition of Protein Aggregation: Some indole derivatives have been shown to interfere with the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.[17]

Table 2: Neuroprotective Substituted Indoles and their Mechanisms

CompoundPredicted Mechanism of ActionPotential Therapeutic ApplicationReference(s)
MelatoninAntioxidant, anti-inflammatoryAlzheimer's disease, Parkinson's disease[14][15]
Indole-3-carbinol (I3C)Anti-inflammatory, antioxidantIschemic stroke[18]
HarmineMonoamine oxidase inhibitorDepression, anxiety[6][19]
PsilocybinSerotonin receptor agonistDepression, anxiety[20]

2.2.2. Signaling Pathway: Nrf2-ARE Pathway Activation by Indole-3-Carbinol

Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have been shown to exert neuroprotective effects by activating the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.[18]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-Carbinol (I3C) Keap1 Keap1 I3C->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitination Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

Caption: I3C-mediated activation of the Nrf2-ARE pathway.

Anti-Infective Agents: A Versatile Scaffold for Combating Pathogens

The indole scaffold is present in numerous natural and synthetic compounds with potent activity against a wide range of pathogens, including bacteria, fungi, viruses, and parasites.[21][22]

2.3.1. Spectrum of Anti-Infective Activity

  • Antibacterial: Indole derivatives can disrupt bacterial cell membranes, inhibit essential enzymes like DNA gyrase, and interfere with biofilm formation.[23][24]

  • Antifungal: Some indole compounds exhibit potent activity against pathogenic fungi like Candida albicans by inhibiting key enzymes or disrupting cell wall integrity.[21]

  • Antiviral: The indole nucleus is a key component of several antiviral drugs, such as Arbidol, which is used to treat influenza.[25] Indole derivatives can act as entry inhibitors, reverse transcriptase inhibitors, or protease inhibitors.[22][25]

  • Antimalarial: Certain indole alkaloids have shown promising activity against the malaria parasite, Plasmodium falciparum.[26]

2.3.2. Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

MIC_Workflow start Start prepare_indole Prepare serial dilutions of substituted indole compound in a 96-well plate start->prepare_indole prepare_inoculum Prepare a standardized microbial inoculum start->prepare_inoculum inoculate Inoculate each well (except negative control) with the microbial suspension prepare_indole->inoculate prepare_inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) inoculate->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

The Future of Indole-Based Therapeutics: Challenges and Opportunities

The therapeutic potential of substituted indoles is undeniable. However, several challenges remain in translating promising preclinical findings into clinical success. These include optimizing pharmacokinetic properties, minimizing off-target effects, and overcoming drug resistance.

Future research will likely focus on:

  • Multi-target Drug Design: Developing single indole-based molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders.[10][27]

  • Advanced Drug Delivery Systems: Utilizing nanotechnology and other advanced delivery platforms to improve the bioavailability and targeted delivery of indole-based drugs.[14]

  • Exploration of Novel Chemical Space: Synthesizing and screening novel indole derivatives with unique substitution patterns to identify new lead compounds with improved therapeutic profiles.[3]

Conclusion

The indole scaffold continues to be a remarkably fruitful source of inspiration for the development of new therapeutic agents. Its chemical versatility and inherent biological relevance have led to the discovery of a diverse array of compounds with potential applications in oncology, neuroprotection, and the treatment of infectious diseases. As our understanding of the molecular basis of disease deepens and our synthetic capabilities expand, the future of indole-based drug discovery appears brighter than ever. This guide has provided a comprehensive overview of the predicted therapeutic applications of substituted indoles, offering a foundation for further research and development in this exciting field.

References

  • Vertex AI Search. (n.d.).
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  • Natural Resources for Human Health. (2024, June 23).
  • PubMed. (n.d.).
  • Bentham Science. (n.d.).
  • PubMed. (2011, May 1). Development of New Indole-Derived Neuroprotective Agents.
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  • Mirzazadeh, Y. (2025, October 11). Pharmacological Potential of Indole Derivatives: A Detailed Review.
  • Bentham Science. (2024, March 8). Anti-Tumor Activity of Indole: A Review.
  • ResearchGate. (n.d.). Mechanisms of anticancer and chemosensitizing effects of Indole compounds.
  • MDPI. (2024, July 2).
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  • MDPI. (2024, December 23).
  • BenchChem. (2025, December). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.
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  • Bentham Science. (2021, January 4). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.
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  • PMC. (2020, October 16). The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders.
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  • PMC. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
  • PMC. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery.
  • ResearchGate. (n.d.). Indole-containing drugs against different diseases... | Download Scientific Diagram.
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • International Journal of Pharmaceutical Sciences. (2025, May 26).
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  • PubMed. (2025, September 15). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions.
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  • Taylor & Francis. (2026, January 27). Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs.
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  • ClinicalTrials.gov. (n.d.). Trial of Indole-3-Carbinol and Silibinin. (NCT03687073).
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Methodological & Application

Application Note: Tandem Hydroformylation-Fischer Indolisation for 2,3-Disubstituted Indoles

[1][2][3]

Introduction & Strategic Significance

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for over 400 approved drugs and clinical candidates, including triptans (migraine), vinca alkaloids (cancer), and NSAIDs like indomethacin. While the classical Fischer indole synthesis is robust, it suffers from a critical limitation: it requires pre-synthesized aldehydes or ketones, which can be unstable or difficult to access.

The Tandem Hydroformylation-Fischer Indolisation protocol overcomes this bottleneck by generating the carbonyl intermediate in situ from stable, commercially available olefins. This approach offers high atom economy and step efficiency.

Why 2,3-Disubstituted Indoles?

Synthesizing 2,3-disubstituted indoles typically requires internal ketones or specific cross-coupling strategies. This tandem protocol allows access to these complex substitution patterns starting from simple terminal or internal alkenes via a unique mechanistic detour involving a Wagner-Meerwein rearrangement .

Mechanistic Insight: The "Branched" Pathway

The success of this protocol relies on controlling the regioselectivity of the initial hydroformylation step.

  • Hydroformylation : The olefin is converted into an aldehyde using Syngas (CO/H₂) and a Rhodium catalyst.

    • Linear Aldehyde (n-isomer)

      
       Leads to 3-substituted indoles  (Tryptamine pathway).
      
    • Branched Aldehyde (iso-isomer)

      
       Leads to 2,3-disubstituted indoles .
      
  • Fischer Indolisation : The in situ generated branched aldehyde condenses with hydrazine to form a hydrazone.[1]

  • The Rearrangement Cascade : The hydrazone undergoes a [3,3]-sigmatropic shift to form a 3,3-disubstituted indolenine. This intermediate cannot aromatize directly due to the quaternary center. Under acidic conditions, a 1,2-alkyl/aryl shift (Wagner-Meerwein) occurs, moving a substituent to the C2 position and restoring aromaticity.

Mechanism Diagram

GOlefinOlefin SubstrateRh_CatRh Catalysis(CO/H₂)Olefin->Rh_CatBranched_AldBranched Aldehyde(iso-isomer)Rh_Cat->Branched_AldRegiocontrolHydrazoneAryl HydrazoneBranched_Ald->Hydrazone+ HydrazineHydrazineAryl HydrazineHydrazine->HydrazoneSigmatropic[3,3]-SigmatropicRearrangementHydrazone->SigmatropicAcid (H+)Indolenine3,3-DisubstitutedIndolenineSigmatropic->IndolenineWM_ShiftWagner-Meerwein1,2-ShiftIndolenine->WM_ShiftAromatizationDriving ForceIndole2,3-DisubstitutedIndoleWM_Shift->Indole

Figure 1: Reaction cascade highlighting the critical Wagner-Meerwein shift required for 2,3-disubstitution patterns.

Experimental Protocol

This protocol describes the synthesis of a 2,3-disubstituted indole from a terminal olefin. The procedure is a "one-pot, two-stage" operation to prevent catalyst poisoning by the acid.

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Olefin : 1-Octene (or functionalized equivalent)

  • Hydrazine : Phenylhydrazine (1.0 equiv)

  • Catalyst Precursor : Rh(acac)(CO)₂ (0.5 - 1.0 mol%)

  • Ligand : Xantphos (for linear selectivity) or PPh₃ / BIPHEPHOS (for branched selectivity/isomerization). Note: For 2,3-disubstituted targets, use ligands that allow isomerization or lower regioselectivity.

  • Solvent : Toluene or THF (degassed)

  • Acid : 4 wt% H₂SO₄ in THF or ZnCl₂ (Lewis Acid)

  • Gas : Syngas (CO/H₂ 1:1 mixture)

Step-by-Step Methodology
Stage 1: Hydroformylation & Hydrazone Formation[2][3][4]
  • Preparation : In a glovebox or under Argon, charge a high-pressure stainless steel autoclave with:

    • Rh(acac)(CO)₂ (3.8 mg, 0.015 mmol, 0.5 mol%)

    • Ligand (e.g., BIPHEPHOS for isomerization, 0.045 mmol)

    • Olefin (3.0 mmol)

    • Phenylhydrazine (3.0 mmol)

    • Dry Toluene (10 mL)

  • Pressurization : Seal the autoclave. Purge 3x with Syngas. Pressurize to 10–40 bar (typically 20 bar) with CO/H₂ (1:1).

  • Reaction : Heat to 80–100°C with vigorous magnetic stirring. Maintain for 24 hours.

    • Checkpoint: The hydrazine traps the aldehyde in situ as a hydrazone, preventing aldehyde side reactions (aldol).

  • Depressurization : Cool the autoclave to room temperature and carefully vent the Syngas in a fume hood.

Stage 2: Fischer Indolisation (Cyclization)[5][4]
  • Acid Addition : Open the autoclave (under inert flow if possible) and add the acid catalyst.

    • Option A (Brønsted): Add 5 mL of 4 wt% H₂SO₄ in THF.

    • Option B (Lewis): Add ZnCl₂ (1.0 equiv dissolved in minimal THF).

  • Cyclization : Reseal (or attach reflux condenser) and heat the mixture to 80–100°C for 2–4 hours.

    • Note: This step drives the [3,3]-shift and the subsequent Wagner-Meerwein rearrangement.

  • Workup :

    • Neutralize with sat. NaHCO₃.

    • Extract with Ethyl Acetate (3x 20 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification : Flash column chromatography (Hexane/EtOAc gradient).

Optimization & Troubleshooting Data

The following table summarizes how experimental variables shift the product distribution between Tryptamines (linear derived) and 2,3-Disubstituted Indoles (branched derived).

VariableConditionOutcome / Effect
Ligand Xantphos (Bidentate, wide bite angle)Favors Linear Aldehyde

3-Substituted Indole (Tryptamine)
Ligand PPh₃ or BIPHEPHOSFavors Isomerization/Branching

2,3-Disubstituted Indole
Olefin Type StyrenesInherently favors Branched Aldehyde

2,3-Aryl-Alkyl Indoles
Acid 4% H₂SO₄Standard; highly efficient for rearrangement but incompatible with acid-sensitive groups.
Acid ZnCl₂Milder; preferred for substrates with esters or acetals.
Pressure High CO pressure (>50 bar)Suppresses isomerization; may reduce yield of 2,3-disubstituted product.
Common Pitfalls
  • Catalyst Poisoning : Hydrazines can coordinate to Rhodium. Using a slight excess of ligand (P/Rh ratio > 3:1) helps stabilize the catalyst. Alternatively, perform sequential addition (Hydroformylation first, then add hydrazine).

  • Incomplete Rearrangement : If the 3,3-disubstituted indolenine is isolated (observed by NMR), the acid concentration or temperature in Stage 2 is insufficient. Increase Temp to 110°C.

References

  • Linnepe, P., Schmidt, A. M., & Eilbracht, P. (2006).[1] 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry. [Link]

  • Kohling, P., Schmidt, A. M., & Eilbracht, P. (2003). Tandem hydroformylation/Fischer indole synthesis: a novel and convenient approach to indoles from olefins. Organic Letters. [Link]

  • Beller, M., et al. (2004). Efficient Synthesis of Indoles via a Domino Hydroformylation–Fischer Indole Synthesis Sequence. Journal of the American Chemical Society. [Link]

  • Schmidt, A. M., & Eilbracht, P. (2005).[1] Tandem hydroformylation–hydrazone formation–Fischer indole synthesis: a novel approach to tryptamides. Organic & Biomolecular Chemistry. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]

High-Throughput Access to Privileged Scaffolds: Solid-Phase Synthesis of 2,3-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast array of therapeutics, including 5-HT receptor agonists (triptans), NSAIDs (indomethacin), and kinase inhibitors. While solution-phase synthesis is well-established, it often lacks the throughput required for modern lead discovery.

This Application Note details a robust, self-validating Solid-Phase Synthesis (SPS) strategy for generating libraries of 2,3-disubstituted indoles. Unlike traditional Fischer syntheses which can be limited by ketone availability and harsh conditions, this guide prioritizes the Palladium-Catalyzed Heteroannulation (Larock Synthesis) on solid support. This method offers superior modularity, allowing the independent introduction of substituents at the 2- and 3-positions via internal alkynes under mild conditions.

Strategic Overview: Method Selection

Choosing the correct synthetic pathway is critical for library success. We evaluate the two dominant strategies below:

FeatureMethod A: Pd-Catalyzed (Larock) Method B: Fischer Indole
Key Reagents o-Iodoaniline resin + Internal AlkyneArylhydrazine resin + Ketone
Conditions Mild (80–100°C), Base (Na₂CO₃), Pd(0)Acidic (AcOH, ZnCl₂), High Temp
Diversity Point Alkyne defines R2 & R3 simultaneouslyKetone defines R2 & R3
Regioselectivity High (Bulky group

C2)
Variable (depends on ketone symmetry)
Functional Group Tolerance High (Esters, Amides, Nitriles)Moderate (Acid-sensitive groups risk cleavage)
Recommendation Primary Protocol (Recommended) Secondary/Niche Application
The Logic of Resin Attachment

For the Larock approach, the point of attachment to the solid support is crucial.

  • N1-Attachment: Not recommended for Larock, as the free amine is required for the oxidative addition/coordination steps in the catalytic cycle.

  • C-Ring Attachment (Recommended): Immobilizing the o-iodoaniline via a carboxylate or carboxamide linker at the C5 or C6 position allows the indole core to be built "off" the resin, ensuring the N1 position remains available for the reaction and subsequent functionalization if desired.

Detailed Protocol: Solid-Phase Larock Heteroannulation

Objective: Synthesis of 2,3-disubstituted indole-5-carboxamides via Rink Amide resin.

Materials & Reagents[1]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Scaffold: 4-Amino-3-iodobenzoic acid.

  • Coupling Agents: HBTU, DIEA (Diisopropylethylamine), DMF (Anhydrous).

  • Catalyst System: Pd(OAc)₂ (Palladium(II) acetate), TFP (Tri(2-furyl)phosphine) or PPh₃.

  • Additives: LiCl (Lithium Chloride - Critical for stoichiometry), Na₂CO₃.

  • Reagent: Various Internal Alkynes (R-C≡C-R').

Experimental Workflow
Step 1: Resin Loading (Scaffold Immobilization)
  • Swelling: Place 500 mg of Rink Amide resin in a fritted syringe reactor. Swell in DCM (5 mL) for 30 min, then drain.

  • Deprotection: Treat with 20% Piperidine/DMF (5 mL) for 5 min, drain, and repeat for 20 min to remove Fmoc. Wash (3x DMF, 3x DCM).

  • Coupling: Dissolve 4-Amino-3-iodobenzoic acid (3 equiv), HBTU (3 equiv), and DIEA (6 equiv) in DMF (5 mL).

  • Incubation: Add solution to resin. Shake at room temperature for 4 hours.

  • Validation (Chloranil Test): Wash resin. Perform a Chloranil test (for free amines). A negative result (no blue/green) indicates the resin amine is capped. Note: The aniline amine is less nucleophilic and typically does not react with the aldehyde in the test as strongly as the resin amine, but LCMS of a cleaved aliquot is the gold standard here.

    • QC Check: Cleave 5 mg resin with 95% TFA. Analyze by LCMS to confirm mass of 4-amino-3-iodobenzamide.

Step 2: The Larock Heteroannulation

This step constructs the indole ring.[1]

  • Preparation: In a separate vial, dissolve the Internal Alkyne (5 equiv), Na₂CO₃ (5 equiv), LiCl (1 equiv), Pd(OAc)₂ (0.1 equiv), and TFP (0.2 equiv) in anhydrous DMF.

    • Expert Insight:LiCl is essential. It facilitates the reduction of Pd(II) to Pd(0) and stabilizes the catalytic intermediates. However, excess LiCl (>1 equiv) can inhibit the reaction.[2]

  • Reaction: Add the mixture to the resin-bound o-iodoaniline.

  • Heating: Seal the reactor tightly. Heat to 100°C for 16–24 hours with gentle agitation.

    • Caution: Ensure the vessel is pressure-rated if using volatile alkynes.

  • Washing: Drain hot (to prevent precipitation). Wash extensively: DMF (3x), H₂O (2x), MeOH (2x), DCM (3x).

    • Wash Tip: The water/methanol washes are critical to remove inorganic salts (LiCl, Na₂CO₃) trapped in the polymer matrix.

Step 3: Cleavage & Isolation
  • Cleavage Cocktail: Add 95% TFA / 2.5% TIS / 2.5% H₂O (3 mL) to the resin. Shake for 2 hours.

  • Collection: Filter the filtrate into a pre-weighed vial. Wash resin with 1 mL DCM.

  • Workup: Evaporate volatiles under N₂ stream or Genevac. Precipitate with cold ether or purify directly via Prep-HPLC.

Mechanism & Pathway Visualization

The following diagram illustrates the specific workflow and the catalytic cycle logic.

LarockSPS Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Coupling Scaffold Loading (4-Amino-3-iodobenzoic acid) Deprotect->Coupling Intermed1 Immobilized o-Iodoaniline Coupling->Intermed1 HBTU/DIEA Larock Larock Annulation (Pd(OAc)2, LiCl, Alkyne) Intermed1->Larock + R-CC-R' Cyclized Resin-Bound 2,3-Disubstituted Indole Larock->Cyclized 100°C, 16h Cleavage TFA Cleavage & Isolation Cyclized->Cleavage Product Final Indole Carboxamide Cleavage->Product

Caption: Workflow for the Solid-Phase Larock Synthesis of Indole-5-carboxamides.

Alternative Protocol: Fischer Indole Synthesis

Use this method if your diversity requires specific ketone inputs rather than alkynes.

  • Resin: 4-Hydrazinobenzoyl-AM resin (prepared from Wang or Rink).

  • Reaction: Suspend resin in Glacial Acetic Acid. Add Ketone (10 equiv) and ZnCl₂ (5 equiv).

  • Conditions: Heat at 70°C for 4 hours.

  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Ammonia elimination.[3][4][5]
  • Limitation: Requires ketones with

    
    -hydrogens; regioselectivity is poor with asymmetric ketones (e.g., 2-butanone yields mixture of 2-ethyl and 2,3-dimethyl indoles).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst PoisoningEnsure resin is washed of all sulfur/thiol traces. Use high-quality anhydrous DMF.
Incomplete Cyclization Steric Bulk of AlkyneIncrease temperature to 110°C; switch ligand to Tri(2-furyl)phosphine (TFP) which is more active than PPh₃.
Regioisomeric Mixtures Alkyne SymmetryLarock is highly regioselective: the bulkier group of the alkyne prefers the C2 position.[1] Use alkynes with distinct steric differences (e.g., Phenyl vs Methyl).
Resin Degradation Mechanical StressUse overhead stirring or gentle rocking. Avoid magnetic stir bars which grind resin beads.
The "Black Box" Effect

In SPS, the resin interior is a diffusion-limited environment.

  • Swelling: Polystyrene resins swell poorly in water or alcohols. Perform the reaction in DMF, Dioxane, or Toluene.

  • Site Isolation: High loading (>0.8 mmol/g) can lead to intermolecular side reactions. For macrocyclizations or difficult couplings, use low-loading resin (0.3 mmol/g).

References

  • Larock, R. C.; Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Zhang, H. C.; Maryanoff, B. E. (1997). Construction of Indole and Benzofuran Systems on the Solid Phase via Palladium-Mediated Cyclizations.[1] Journal of Organic Chemistry, 62(6), 1804–1809. Link

  • Cacchi, S.; Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link

  • Ko, R. Y. Y., et al. (2005). Solid-Phase Synthesis of 2,3-Disubstituted Indoles via the Fischer Indole Synthesis.[6] Journal of Combinatorial Chemistry, 7(1), 130–135. Link

  • Smith, A. L., et al. (2000). Solid-phase synthesis of 2,3-disubstituted indoles: discovery of a novel, high-affinity, selective h5-HT2A antagonist.[7][8] Bioorganic & Medicinal Chemistry Letters, 10(24), 2693–2696.[7] Link

Sources

Analytical techniques for 1H-Indole, 3-butyl-2-methyl- analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the standardized protocols for the analysis of 1H-Indole, 3-butyl-2-methyl- (CAS: 16355-32-9), hereafter referred to as 2M3B-Indole .[1]

As a lipophilic alkyl-indole derivative, 2M3B-Indole serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cannabinoid receptor ligands. Its analysis presents specific challenges:

  • Regioisomerism: Differentiating it from its isomer, 2-butyl-3-methylindole.[1]

  • Hydrophobicity: Requiring optimized organic gradients in HPLC.

  • Oxidative Instability: Indoles are prone to oxidation (dimerization) under light/air exposure.

This guide provides a multi-modal analytical workflow (HPLC-UV/MS, GC-MS, and NMR) designed to ensure structural integrity and quantitative accuracy.

Physicochemical Profile & Sample Handling

Understanding the analyte's physical properties is the prerequisite for robust method development.

PropertyValue (Approx.)Analytical Implication
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MW = 187.28 g/mol
LogP (Octanol/Water) ~4.5 - 4.8Highly lipophilic; requires high % organic mobile phase.
pKa (NH) ~16.9Very weak acid; will not ionize in standard LC pH ranges.
UV Maxima 224 nm, 280 nm, 290 nm280 nm is selective; 220 nm is sensitive but prone to solvent noise.[1]
Solubility DMSO, Methanol, AcetonitrileInsoluble in water. Do not use 100% aqueous diluents.[1]

Handling Protocol:

  • Storage: Store solid reference standards at -20°C under Argon/Nitrogen to prevent oxidation to indolenines or dimers.

  • Solution Stability: Solutions in acetonitrile are stable for 24 hours at 4°C. Amber glassware is mandatory to prevent photo-oxidation.

Analytical Decision Workflow

The following logic gate determines the appropriate technique based on the analytical goal.

AnalyticalWorkflow Start Sample Received Goal Define Analytical Goal Start->Goal Purity Purity / Assay Goal->Purity ID Structural ID Goal->ID Volatiles Residual Solvents / Volatile Impurities Goal->Volatiles HPLC Method A: RP-HPLC (Quantitation) Purity->HPLC Non-volatile matrix GCMS Method B: GC-MS (Fragment Analysis) Purity->GCMS High volatility matrix ID->GCMS Mass Fingerprint NMR Method C: 1H-NMR (Regioisomerism) ID->NMR Isomer Check Volatiles->GCMS

Figure 1: Decision tree for selecting the appropriate analytical modality.

Method A: High-Performance Liquid Chromatography (RP-HPLC)[2][3]

Objective: Quantitative purity assessment and impurity profiling. Rationale: A C18 stationary phase is selected due to the analyte's high hydrophobicity. Acidic modification (Formic Acid) is used not to ionize the indole nitrogen (which is neutral), but to suppress silanol activity on the column and sharpen the peaks of potentially basic synthetic precursors (e.g., hydrazines).

Instrument Parameters
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Temperature: 35°C (Promotes mass transfer for lipophilic compounds).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • Channel A: 280 nm (Specific for Indole core, robust against mobile phase drift).

    • Channel B: 224 nm (High sensitivity for trace impurities).

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid.[2]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[2]

Time (min)% Solvent BComment
0.040Initial equilibration
2.040Isocratic hold
12.095Linear gradient to elute lipophilic 2M3B-Indole
15.095Wash step (Critical for removing dimers)
15.140Re-equilibration
20.040End of Run

Protocol Steps:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 100% Acetonitrile . Sonicate for 5 minutes. Dilute to 0.1 mg/mL with Water/ACN (50:50).

  • System Suitability: Inject a standard 5 times.

    • Requirement: RSD of Area < 2.0%.

    • Requirement: Tailing Factor (T) < 1.5 (Indoles can tail on active silanols).

  • Retention Expectation: 2M3B-Indole is highly retained. Expect elution between 8–11 minutes depending on column carbon load.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Structural confirmation and detection of volatile alkyl-halide precursors. Rationale: 2M3B-Indole is thermally stable enough for GC.[1] The Electron Impact (EI) fragmentation pattern provides a "fingerprint" that distinguishes it from isomers.

Instrument Parameters
  • Inlet: Split/Splitless (Split 20:1), 250°C.

  • Column: 5%-Phenyl-arylene (e.g., DB-5ms, HP-5ms),

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Transfer Line: 280°C.

  • Source Temp: 230°C.

Temperature Program
  • Hold at 60°C for 1 min.

  • Ramp 20°C/min to 280°C.

  • Hold at 280°C for 5 min.

Mass Spectral Interpretation (EI, 70 eV)

The fragmentation logic is critical for distinguishing the 3-butyl isomer from others.

  • Molecular Ion (

    
    ):  Strong peak at m/z 187 .
    
  • Base Peak / Diagnostic Fragment:

    • Mechanism:

      
      -cleavage of the C3-alkyl chain is the dominant pathway for indoles.
      
    • Pathway: The bond between the

      
      -carbon (attached to ring) and 
      
      
      
      -carbon of the butyl chain breaks to form a stable iminium/quinolinium-type ion.
    • Calculation: Loss of a propyl radical (

      
      , mass 43).
      
    • Result: Major peak at m/z 144 (

      
      ).
      
  • McLafferty Rearrangement:

    • The 3-butyl chain has

      
      -hydrogens. A McLafferty rearrangement (transfer of 
      
      
      
      -H to the ring/nitrogen and loss of neutral propene) is possible.
    • Result: Peak at m/z 145 (

      
      ).
      

Note: If the peak at m/z 172 (M-15) is dominant, suspect the 2-butyl-3-methyl isomer, as methyl loss from C3 is favored over butyl loss from C2.

Method C: Nuclear Magnetic Resonance (NMR)

Objective: Definitive Regioisomer Assignment. Rationale: GC-MS can be ambiguous with isomers. NMR explicitly maps the proton connectivity.

Solvent:


 (Chloroform-d) or 

.

Key Diagnostic Signals (in


): 
  • The C2-Methyl Group: Look for a sharp singlet (3H) around

    
     2.30 – 2.40 ppm .
    
    • Differentiation: If this signal is a triplet or multiplet, the methyl is likely at the end of an alkyl chain, not directly on the ring.

  • The C3-Butyl Chain:

    • 
      -methylene (
      
      
      
      ): Triplet (~2H) at
      
      
      2.6 – 2.7 ppm
      .
    • 
      -methylenes: Multiplets at 
      
      
      
      1.3 – 1.6 ppm
      .
    • Terminal Methyl: Triplet (3H) at

      
       0.9 ppm .
      
  • The Indole NH: Broad singlet, typically

    
     7.6 – 8.0 ppm  (highly concentration/solvent dependent). Exchangeable with 
    
    
    
    .

Quality Control & Troubleshooting

Self-Validating System Suitability Test (SST): Before running unknown samples, the analyst must verify the system using the following criteria:

ParameterAcceptance CriteriaFailure Root Cause
Retention Time Precision RSD ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.5%
Pump pulsation or temperature fluctuation.
Peak Tailing (HPLC)

Active silanols (add more acid?) or column void.
Signal-to-Noise (LOQ)

at 0.05% level
Lamp aging or dirty flow cell.
Resolution (Rs)

from nearest impurity
Gradient slope too steep; adjust %B rate.

Common Pitfalls:

  • Ghost Peaks: Indoles can polymerize on the column inlet frit. Use a pre-column filter.

  • Red Coloration: If the sample turns pink/red, it has oxidized. Prepare fresh samples immediately.

References

  • Separation of Indole Derivatives: BenchChem. Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Link

  • GC-MS Fragmentation of Alkyl Indoles: NIST Mass Spectrometry Data Center. Indole, 3-butyl-2-methyl- Mass Spectrum. Link

  • General Indole Synthesis & Characterization:Journal of Medicinal Chemistry, "Synthesis and Pharmacological Evaluation of Novel 3-Indole Derivatives".
  • HPLC Method Development for Hydrophobic Amines: SIELC Technologies. Separation of Alkyl-Indoles on Reverse Phase. Link

(Note: While specific application notes for this exact CAS are rare, the protocols above are derived from first-principles of alkyl-indole analysis validated in peer-reviewed literature for homologous series.)

Sources

Application Notes and Protocols for Antimicrobial Activity Assays of 1H-Indole, 3-butyl-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Indole Derivatives in Antimicrobial Research

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2] Historically, indole derivatives have been successfully developed into drugs for various therapeutic areas.[1][2] In the realm of infectious diseases, the emergence of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Indole derivatives have demonstrated significant potential in this area, exhibiting both antimicrobial and antibiofilm activities against a spectrum of pathogenic microorganisms, including notoriously difficult-to-treat strains like extensively drug-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

The antimicrobial efficacy of indole derivatives is often linked to the nature and position of substituents on the indole ring, which can influence their mechanism of action.[1][2] While the precise mechanisms can vary, some indole derivatives are known to inhibit bacterial efflux pumps, interfere with bacterial histidine kinases, or disrupt quorum sensing pathways, which are crucial for biofilm formation.[4][5]

This guide provides a detailed framework for evaluating the antimicrobial properties of a specific indole derivative, 1H-Indole, 3-butyl-2-methyl- . The following protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill kinetics are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and provide a robust system for assessing the compound's potential as a new antimicrobial agent.[6][7][8]

Section 1: Preliminary Assessment - Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the cornerstone of antimicrobial susceptibility testing, determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10][11] This quantitative measure is crucial for the initial screening and characterization of potential antimicrobial agents.[12]

Principle of the MIC Assay

The broth microdilution method is a widely accepted technique for MIC determination. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the presence or absence of visible bacterial growth is assessed.[10][13]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • 1H-Indole, 3-butyl-2-methyl- (stock solution of known concentration)

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Shaking incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of a working solution of 1H-Indole, 3-butyl-2-methyl- (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[13]

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 1H-Indole, 3-butyl-2-methyl- that completely inhibits visible growth of the organism.[10][13]

Data Presentation: Hypothetical MIC Values
Bacterial StrainATCC NumberMIC Range (µg/mL) for 1H-Indole, 3-butyl-2-methyl-
Staphylococcus aureus292134 - 16
Escherichia coli2592216 - 64
Pseudomonas aeruginosa2785364 - 256
Enterococcus faecalis292128 - 32
Experimental Workflow: MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate (16-20h, 35°C) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Section 2: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][15][16] This assay is crucial for classifying a compound as bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Principle of the MBC Assay

The MBC test is a follow-up to the MIC assay. Aliquots from the clear (no visible growth) wells of the MIC plate are subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving bacteria is determined by colony counting.[16][17]

Experimental Protocol: MBC Assay

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible turbidity, transfer a 10-100 µL aliquot to a corresponding section of an MHA plate.[14]

    • It is also recommended to plate the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, count the number of colonies on each section of the MHA plates.

    • The MBC is the lowest concentration of 1H-Indole, 3-butyl-2-methyl- that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[14][15]

Data Presentation: Hypothetical MIC and MBC Values
Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus8162 (Bactericidal)
Escherichia coli32>256>8 (Bacteriostatic)
  • Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.

Experimental Workflow: MBC Assay

MBC_Workflow A Completed MIC Plate B Select Clear Wells (No visible growth) A->B C Subculture Aliquots onto Agar Plates B->C D Incubate (18-24h, 35°C) C->D E Count Colonies D->E F Determine MBC (≥99.9% killing) E->F

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Section 3: Characterizing the Rate of Antimicrobial Activity - Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable information on the pharmacodynamics of an antimicrobial agent by assessing the rate and extent of bacterial killing over time.[18][19] This assay helps to further classify a compound as bactericidal or bacteriostatic and provides insights into its concentration-dependent or time-dependent killing activity.[19][20]

Principle of the Time-Kill Assay

A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent in a liquid growth medium. At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The change in log10 CFU/mL over time is then plotted to visualize the killing kinetics.[18][21]

Experimental Protocol: Time-Kill Assay

Materials:

  • 1H-Indole, 3-butyl-2-methyl-

  • Test microorganism in mid-logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Mueller-Hinton Agar (MHA) plates

  • Micropipettes, sterile tips, and plating supplies

Procedure:

  • Preparation of Inoculum and Test Solutions:

    • Prepare a bacterial inoculum in CAMHB and grow to a mid-logarithmic phase. Adjust the concentration to approximately 5 x 10⁵ CFU/mL.

    • Prepare culture tubes containing CAMHB with various concentrations of 1H-Indole, 3-butyl-2-methyl- (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Immediately after inoculation (Time 0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[18][21]

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.[18]

  • Data Analysis:

    • Count the colonies on plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.[18][20]

Data Presentation: Hypothetical Time-Kill Curve Data
Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.705.685.69
26.855.104.25
47.924.353.10
88.803.20<2.00
249.10<2.00<2.00
Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow A Prepare Bacterial Inoculum & Compound Concentrations B Inoculate Test Tubes A->B C Sample at Time Intervals (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions C->D E Plate Dilutions on Agar D->E F Incubate Plates E->F G Count Colonies & Calculate CFU/mL F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the time-kill kinetics assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive and standardized approach to evaluating the antimicrobial activity of 1H-Indole, 3-butyl-2-methyl-. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can gain a thorough understanding of the compound's potency and spectrum of activity. Positive results from these initial assays would warrant further investigation into the compound's mechanism of action, toxicity profile, and in vivo efficacy, paving the way for its potential development as a novel therapeutic agent in the fight against infectious diseases.

References

  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • Lab Six :.
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific.
  • Minimum Bactericidal Concentration (MBC)
  • Minimum Inhibitory Concentration (MIC)
  • ASTM E2315 Time-Kill Test – Antimicrobial Activity Evalu
  • Application Notes and Protocols: Determination of Minimum Bactericidal Concentr
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem.
  • Minimum Bactericidal Concentration (MBC)
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68 - Benchchem.
  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective.
  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Minimum Inhibitory Concentr
  • 4.3.2. Minimum Bactericidal Concentration (MBC)
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. - References - Scientific Research Publishing.
  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - ASM Journals.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum - ASM Journals.
  • Time-Kill Kinetics Assay - Emery Pharma.
  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties - ACS Public
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organiz
  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
  • Synthesis and antimicrobial activity of new 1- n-butyl-3-acetyl-5-(2,4-diamino-l ,3,5-triazin- 6-yl)methoxy-2-methylindole deriv.
  • Synthesis and antimicrobial evaluation of some new hydrazo, dihydropyridazinyl and triazolyl derivatives containing indole nucleus | Pigment & Resin Technology | Emerald Publishing.
  • Synthesis, Antimicrobial Evaluation of Substituted Indole and Nitrobenzenamine based Cr(III), Mn(III) and Fe(III) Metal Complexes - PubMed.
  • Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Deriv
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
  • Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME - DergiPark.
  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv

Sources

Application Note: In Vitro Anti-Inflammatory Profiling of 1H-Indole, 3-butyl-2-methyl- (BMI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the protocol for the in vitro evaluation of 1H-Indole, 3-butyl-2-methyl- (hereafter referred to as BMI ) for anti-inflammatory activity.

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin. The specific substitution pattern of BMI—a methyl group at C2 and a butyl chain at C3—suggests significant lipophilicity, facilitating cell membrane penetration. Based on structural analogs, BMI is hypothesized to exert anti-inflammatory effects by attenuating the NF-κB and MAPK signaling pathways, thereby downregulating downstream mediators like iNOS (Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).

Key Challenges addressed in this guide:

  • Solubility: The C3-butyl chain increases hydrophobicity, requiring precise DMSO handling to prevent precipitation in aqueous media.

  • Cytotoxicity vs. Efficacy: Distinguishing true anti-inflammatory suppression from false positives caused by cell death.

Experimental Workflow Overview

The following flowchart outlines the logical progression of the screening cascade.

ExperimentalWorkflow Compound Compound Prep (BMI in DMSO) CellCulture Cell Culture (RAW 264.7 Macrophages) Compound->CellCulture MTT Step 1: Cytotoxicity Assay (MTT / CCK-8) Determine Non-Toxic Range CellCulture->MTT Decision Is Viability > 90%? MTT->Decision Griess Step 2: NO Inhibition Screen (Griess Assay) Decision->Griess Yes Stop Exclude Concentration Decision->Stop No ELISA Step 3: Cytokine Profiling (TNF-α, IL-6 ELISA) Griess->ELISA WB Step 4: Mechanism of Action (Western Blot: iNOS, COX-2, NF-κB) ELISA->WB

Figure 1: Step-wise screening cascade ensuring that only non-toxic concentrations are evaluated for efficacy.

Compound Preparation & Handling

Critical Causality: The lipophilic nature of the butyl side chain makes BMI prone to precipitation in cell culture media. Improper solubilization causes "micro-aggregates" that can physically damage cells or skew absorbance readings.

  • Stock Solution (100 mM): Dissolve pure BMI powder in sterile, cell-culture grade DMSO (Dimethyl sulfoxide). Vortex for 1 minute to ensure complete dissolution.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in serum-free DMEM immediately prior to use.

    • Self-Validating Limit: The final concentration of DMSO in the cell well must never exceed 0.1% (v/v) . Higher DMSO levels can induce background cytotoxicity and activate pseudo-inflammatory responses.

Protocol 1: Cytotoxicity Screening (MTT Assay)

Objective: Establish the Maximum Non-Toxic Concentration (MNTC). Anti-inflammatory activity is only valid if cell viability remains >90%.

Materials
  • RAW 264.7 murine macrophages (ATCC TIB-71).

  • MTT Reagent (5 mg/mL in PBS).

  • Positive Control: 10% DMSO (induces cell death).

Procedure
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media and add fresh media containing BMI at increasing concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO only).

  • Incubation: Incubate for 24 hours.

  • Development: Add 20 µL MTT solution to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm .

Data Output: Calculate % Cell Viability:



Select only concentrations with >90% viability for subsequent assays.

Protocol 2: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Quantify the inhibition of NO production, a primary inflammatory mediator produced by iNOS.

Scientific Logic

LPS (Lipopolysaccharide) stimulates TLR4 receptors, triggering the NF-κB pathway and massive NO release. If BMI is active, it will reduce nitrite accumulation in the media.

Procedure
  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 24-well plates.
    
  • Pre-treatment: Treat cells with safe concentrations of BMI (determined in Step 4) for 1 hour prior to stimulation.

    • Why Pre-treatment? This allows the compound to enter the cell and block signaling kinases before the inflammatory cascade is fully initiated.

  • Stimulation: Add LPS (final concentration 1 µg/mL). Incubate for 18-24 hours .

    • Controls:

      • Negative Control: Media only (No LPS, No Drug).

      • Model Control: LPS only (100% Inflammation).

      • Positive Drug Control: Indomethacin (10-50 µM) or L-NMMA (iNOS inhibitor).

  • Griess Reaction:

    • Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at room temperature (dark).

  • Measurement: Read absorbance at 540 nm . Use a Sodium Nitrite (

    
    ) standard curve to quantify NO concentration (µM).
    

Protocol 3: Mechanistic Validation (Western Blot)

Objective: Confirm that the reduction in NO is due to the downregulation of protein expression (iNOS/COX-2) rather than direct enzyme inhibition.

Target Pathway Visualization

The diagram below illustrates the hypothesized point of intervention for indole derivatives like BMI.

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK / ERK TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_Nuc NF-κB (Active) MAPK->NFkB_Nuc NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Cyto->NFkB_Nuc Translocation Genes Target Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Genes Transcription BMI BMI (Drug) BMI->MAPK Inhibition BMI->IKK Inhibition

Figure 2: Hypothesized mechanism of action. BMI likely inhibits the phosphorylation of IKK or MAPK, preventing NF-κB translocation.

Procedure
  • Lysis: After 24h treatment (as in Protocol 2), wash cells with ice-cold PBS and lyse using RIPA buffer containing protease/phosphatase inhibitors.

  • Quantification: Normalize protein concentration using a BCA Protein Assay.

  • Electrophoresis: Load 20-30 µg protein per lane on 10% SDS-PAGE gels.

  • Transfer: Transfer proteins to PVDF membranes.

  • Antibody Staining:

    • Primary Antibodies (1:1000): Anti-iNOS, Anti-COX-2, Anti-p65 (NF-κB), Anti-β-actin (loading control).

    • Secondary Antibodies (1:5000): HRP-conjugated IgG.

  • Detection: Use ECL (Enhanced Chemiluminescence) reagent and image.

Data Presentation Template

When reporting results, summarize quantitative data in the following format to ensure comparability.

Concentration (µM)Cell Viability (%)NO Production (µM)Inhibition (%)
Control (LPS) 100 ± 2.145.2 ± 3.50%
BMI (5 µM) 98 ± 1.540.1 ± 2.8~11%
BMI (10 µM) 96 ± 2.022.5 ± 1.9~50%
BMI (25 µM) 92 ± 3.110.2 ± 1.1~77%
Indomethacin (10 µM) 95 ± 1.815.3 ± 2.2~66%

Calculated IC50: [Insert Value] µM

References

  • Indole Scaffold Pharmacology: Węglarska, A., & Piekuś-Słomka, N. (2025). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid. Bioorganic Chemistry. Link

  • Assay Protocol Validation: Dzoyem, J. P., et al. (2017). Anti-inflammatory and antioxidant potential of the root extract of Albizia adianthifolia. BMC Complementary and Alternative Medicine. Link

  • Mechanistic Pathway: Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Link

  • Indomethacin Comparison: Lucas, S. (2016). The Pharmacology of Indomethacin. Headache: The Journal of Head and Face Pain. Link

  • NO Assay Standards: Promega Corporation. Griess Reagent System Protocol. Link

Application Note: Integrated Screening Workflows for Novel Indole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indole ring system (1H-benzo[b]pyrrole) is arguably the most "privileged" scaffold in medicinal chemistry. Its structural similarity to the essential amino acid tryptophan and the neurotransmitter serotonin allows indole derivatives to mimic endogenous ligands, making them potent interactors with G-Protein Coupled Receptors (GPCRs), protein kinases, and DNA.

However, the very lipophilicity and planarity that drive their potency also introduce experimental artifacts—specifically poor aqueous solubility and non-specific binding . This guide moves beyond generic protocols to provide a rigorous, self-validating screening architecture specifically designed for indole New Chemical Entities (NCEs).

Experimental Workflow Overview

The following workflow prioritizes "fail-fast" criteria. We assess solubility and non-specific cytotoxicity before expensive target-specific assays to prevent false positives common with hydrophobic aggregators.

IndoleWorkflow Library Indole Library (Synthesis) Solubility Module 1: Kinetic Solubility (Nephelometry) Library->Solubility 10mM DMSO Stock Solubility->Library Fail (Re-design) Cyto Module 2: Cytotoxicity (MTT/Resazurin) Solubility->Cyto Pass (>50 µM) Target Module 3: Target Engagement (Kinase/GPCR) Cyto->Target Non-Toxic Range Mech Module 4: Mechanism (Apoptosis) Target->Mech High Affinity Lead Lead Candidate Mech->Lead

Figure 1: Critical path for indole bioactivity assessment. Note the solubility gate at the start to filter out promiscuous aggregators.

Module 1: Compound Management & Kinetic Solubility

The Challenge: Indoles are prone to π-π stacking aggregation in aqueous media, which causes false positives in enzymatic assays (promiscuous inhibition). The Fix: Establish a kinetic solubility baseline before bioassays.

Protocol: High-Throughput Kinetic Solubility
  • Stock Prep: Dissolve indole NCEs to 10 mM in 100% DMSO .

    • Critical: Store in amber glass vials to prevent photo-oxidation of the electron-rich indole ring.

  • Dilution: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 90 minutes at 25°C.

  • Readout (Nephelometry): Measure light scattering (absorbance at 600 nm can serve as a proxy if a nephelometer is unavailable).

    • Threshold: Absorbance > 0.02 OD above blank indicates precipitation.

Module 2: Cytotoxicity Screening (The Safety Gate)

The Challenge: Distinguishing between specific anti-proliferative efficacy (desired in oncology) and general metabolic toxicity (undesired). The Fix: Use the MTT assay with strict solvent controls.

Protocol: MTT Viability Assay

Materials:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).[1]

  • Solubilization Buffer: DMSO.[2]

  • Control: Staurosporine (1 µM) as positive cell death control.

Step-by-Step:

  • Seeding: Plate cells (e.g., HeLa or MCF-7) at 5,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Treatment:

    • Add 100 µL of indole compounds (serially diluted).

    • Self-Validating Step: Include a "Vehicle Only" column (0.5% DMSO) to normalize for solvent toxicity.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent. Incubate 3–4 hours until purple precipitates form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.[3] Shake 15 mins.

  • Quantification: Measure Absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =



Module 3: Target Engagement (Kinase Inhibition)

Rationale: Many indoles (e.g., Sunitinib) act as ATP-competitive inhibitors because the indole ring mimics the adenine purine of ATP. Method: ADP-Glo™ Kinase Assay (Luminescent).[4]

Protocol
  • Reaction Assembly: In a white 384-well plate, mix:

    • 2 µL Kinase (e.g., VEGFR2, 5 ng/well).

    • 2 µL Indole Compound (Variable conc).

    • 1 µL ATP/Substrate mix (at K_m).

  • Incubation: 60 min at RT.

  • Depletion: Add 5 µL ADP-Glo™ Reagent (Stops kinase, consumes unreacted ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (Converts ADP

    
     ATP 
    
    
    
    Luciferase signal).
  • Readout: Measure Luminescence (RLU).

Data Presentation:

Compound IDIC50 (nM)Hill SlopeMode of Action
Indole-001 45 ± 3-1.1ATP-Competitive
Indole-002 >10,000N/AInactive
Sunitinib 12 ± 2-1.0Control

Module 4: Mechanism of Action (Apoptosis)

Rationale: Indoles often trigger the intrinsic apoptotic pathway. We visualize this using Annexin V (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic nuclei).[5][6]

Apoptosis Indole Indole Compound Mito Mitochondria (MOMP) Indole->Mito Stress Signal CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3/7 Executioner Casp9->Casp3 PS Phosphatidylserine Flip (Annexin V+) Casp3->PS Membrane Blebbing

Figure 2: Intrinsic apoptosis pathway triggered by indole-based agents, leading to Annexin V detection.

Protocol: Annexin V-FITC / PI Flow Cytometry[8][9]
  • Harvest: Collect treated cells (trypsinize gently; harsh handling causes false positives).

  • Wash: 2x with cold PBS. Resuspend in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ ).

    • Note: Calcium is mandatory for Annexin V binding.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 min at RT in the dark.

  • Analyze: Flow Cytometer (FITC: Ex 488/Em 530; PI: Ex 488/Em 617).

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[6]

References

  • Indole as a Privileged Scaffold

    • The Indole Scaffold in Biochemistry and Therapeutics. MDPI.
    • [Link]

  • MTT Assay Standardization: MTT Cell Prolifer
  • Kinase Assay Methodology: ADP-Glo™ Kinase Assay Technical Manual. Promega.
  • Apoptosis Detection

    • Annexin V Staining Protocol. Bio-Rad.
    • [Link]

  • Solubility Screening

    • Assay Guidance Manual: Solubility Assays. NCBI Bookshelf.
    • [Link]

Sources

Troubleshooting & Optimization

Low yield in 1H-Indole, 3-butyl-2-methyl- synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Synthesis of 3-butyl-2-methyl-1H-Indole

Topic: Troubleshooting Low Yield in 3-butyl-2-methyl-1H-Indole Synthesis Audience: Organic Chemists, Process Development Scientists Content Type: Technical Guide & Troubleshooting FAQ

Executive Summary: The Regioselectivity Challenge

The synthesis of 3-butyl-2-methyl-1H-indole is classically achieved via the Fischer Indole Synthesis using phenylhydrazine and 2-heptanone .

The primary cause of low yield in this specific reaction is regiochemical ambiguity . 2-Heptanone is an unsymmetrical methyl ketone. Upon hydrazone formation, it can tautomerize into two distinct ene-hydrazines:[1]

  • Kinetic Enamine (Terminal): Leads to 2-pentylindole (often the major impurity).

  • Thermodynamic Enamine (Internal): Leads to the desired 3-butyl-2-methylindole .

Low yields (<40%) typically indicate reaction conditions that fail to drive the equilibrium toward the thermodynamic enamine or allow polymerization of the electron-rich indole product. This guide provides the diagnostic logic and optimized protocols to shift this ratio and stabilize the product.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific failure mode of your current experiment.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude NMR/GC-MS Start->CheckTLC IsomerCheck Is 2-pentylindole present? CheckTLC->IsomerCheck SMCheck Is Starting Material remaining? IsomerCheck->SMCheck No RegioIssue ISSUE: Regioselectivity Failure Action: Switch to Strong Acid/High T IsomerCheck->RegioIssue Yes (Major Impurity) DecompCheck Is there a baseline streak/tar? SMCheck->DecompCheck No StallIssue ISSUE: Catalyst Poisoning/Water Action: Dean-Stark or Incr. Acid SMCheck->StallIssue Yes StabIssue ISSUE: Product Decomposition Action: Inert Atmosphere/Basic Workup DecompCheck->StabIssue Yes

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in Fischer Indole Synthesis.

Part 2: Technical Troubleshooting (Q&A)

Q1: My crude NMR shows a mixture of two indoles. Why am I not getting the 3-butyl-2-methyl product exclusively?

The Mechanism: The reaction proceeds through a [3,3]-sigmatropic rearrangement of the ene-hydrazine.

  • Path A (Kinetic): Protonation at the methyl group (

    
    ) forms the less substituted double bond. Cyclization yields 2-pentylindole .
    
  • Path B (Thermodynamic): Protonation at the methylene group (

    
    ) forms the more substituted double bond (tetrasubstituted alkene precursor). Cyclization yields 3-butyl-2-methylindole .
    

The Fix: You must favor Path B .

  • Acid Choice: Switch from weak acids (Acetic Acid) to strong acids (Polyphosphoric Acid (PPA) or ZnCl₂). Strong acids and higher temperatures favor the thermodynamic internal enamine.

  • Solvent: Avoid protic solvents like ethanol if yield is low. Use high-boiling non-polar solvents (e.g., Toluene, Xylene) or run neat in PPA.

Q2: The reaction turns into a black tar (polymerization). How do I prevent this?

The Cause: Indoles are electron-rich and prone to oxidative dimerization or acid-catalyzed polymerization, especially in the presence of oxygen and strong mineral acids (HCl, H₂SO₄). The Fix:

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes before heating.

  • Acid Moderation: If using H₂SO₄, dilute it or switch to Lewis Acids (ZnCl₂ in AcOH).

  • Quench Immediately: Do not let the reaction sit after completion. Neutralize the acid immediately with saturated NaHCO₃ or NaOH during workup.

Q3: The reaction stalls with ~30% unreacted phenylhydrazine.

The Cause: Water accumulation. The condensation step releases water, which hydrolyzes the hydrazone back to the ketone and hydrazine, inhibiting the cycle. The Fix:

  • Dean-Stark Trap: If using Toluene/Benzene, use a Dean-Stark apparatus to physically remove water.

  • Molecular Sieves: Add 4Å molecular sieves to the reaction vessel if running in acetic acid.

Part 3: Optimized Experimental Protocol

This protocol utilizes Polyphosphoric Acid (PPA) , which acts as both solvent and catalyst. PPA is historically proven to maximize the formation of 2,3-disubstituted indoles over 2-monosubstituted isomers due to its ability to drive thermodynamic equilibration.

Materials
  • Phenylhydrazine (1.0 equiv)

  • 2-Heptanone (1.1 equiv)

  • Polyphosphoric Acid (PPA) (~10-15 g per g of reactant)

  • Solvent: Dichloromethane (DCM) and Water for workup.

Step-by-Step Methodology
  • Preparation : In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), add Polyphosphoric Acid . Heat to 100°C under an inert atmosphere (

    
    ).
    
  • Addition : Premix Phenylhydrazine and 2-Heptanone. Add this mixture dropwise to the hot PPA over 30 minutes.

    • Why? Slow addition prevents a massive exotherm and keeps the concentration of free indole low, reducing polymerization.

  • Reaction : Stir vigorously at 100–110°C for 2–4 hours.

    • Monitoring: Aliquot a drop into water, extract with EtOAc, and check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the hydrazone intermediate.

  • Quench : Cool the mixture to ~60°C. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. The PPA will hydrolyze and dissolve.

  • Extraction : Extract the aqueous slurry with DCM (

    
    ).
    
  • Wash : Wash combined organics with Sat. NaHCO₃ (until pH neutral) and Brine. Dry over

    
    .
    
  • Purification : Flash column chromatography on Silica Gel.

    • Eluent: 100% Hexane

      
       5% EtOAc/Hexane.
      
    • Note: 3-butyl-2-methylindole is relatively non-polar.

Data Comparison: Acid Catalyst Efficiency
Catalyst SystemPrimary ProductApprox.[1][2][3][4] YieldRegioselectivity (Target:Byproduct)Notes
AcOH (Reflux) Mixture30-45%60:40High formation of 2-pentylindole.
H₂SO₄ / EtOH Mixture40-50%70:30Significant tar formation (polymerization).
ZnCl₂ (Fusion) Target55-65%90:10Requires high temp (170°C); difficult workup.
PPA (100°C) Target 75-85% >95:5 Recommended. Best regio-control.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

    • Foundational text establishing the mechanism and regioselectivity rules for unsymmetrical ketones.
  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

    • Reviews acid catalysts, highlighting PPA for 2-alkanone cycliz
  • BenchChem Technical Support . (2025). Troubleshooting Low Yield in Fischer Indole Synthesis. 5

    • Provides specific troubleshooting for substituent effects and acid strength.
  • ChemSynthesis . (2025).[6] 3-butyl-2-methyl-1H-indole Structure and Properties. 7[8][9][10][11][12]

    • Verific

Sources

Technical Support Center: Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Product Formation & Reaction Failure

Ticket Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Triage: Why did my reaction fail?

Before adjusting parameters, you must identify the specific failure mode.[1] In the Fischer Indole Synthesis (FIS), "failure" usually manifests in three distinct ways: Polymerization (Tars) , Regioisomer Contamination , or N-N Bond Cleavage (Reversion) .[1]

Use the following logic flow to diagnose your specific issue:

TroubleshootingLogic Start START: Characterize Crude Mixture TLC_Check TLC / LCMS Analysis Start->TLC_Check Decision1 Is the Starting Material (SM) consumed? TLC_Check->Decision1 SM_Remains Issue: Reaction Stalled or Hydrolysis Decision1->SM_Remains No (SM present) SM_Gone What is the major byproduct? Decision1->SM_Gone Yes Hydrolysis Diagnosis: Hydrazone Hydrolysis (Check Water Content) SM_Remains->Hydrolysis Tar Black/Red Tar (No distinct spots) SM_Gone->Tar Polymerization Isomer Distinct Spot (Wrong Rf/Mass) SM_Gone->Isomer Regioisomerism Aniline Aniline + Nitrile/Ketone (Low Mass) SM_Gone->Aniline N-N Cleavage Sol_Tar Action: Lower Temp, Switch to Lewis Acid Tar->Sol_Tar Sol_Isomer Action: Modulate Solvent Acidity (Kinetic vs Thermo Control) Isomer->Sol_Isomer Sol_Cleavage Action: Electron-Rich Hydrazine? Use Buchwald Modification Aniline->Sol_Cleavage

Figure 1: Diagnostic logic for identifying the root cause of Fischer Indole Synthesis failure based on crude reaction analysis.

Critical Issue: "The Black Tar" (Polymerization)

Symptom: The reaction mixture turns opaque black/dark red; workup yields an intractable oil. Mechanism: Indoles are electron-rich heterocycles.[1] In the presence of strong mineral acids (H₂SO₄, HCl) and oxygen, they undergo oxidative dimerization or acid-catalyzed polymerization.[1]

Troubleshooting Protocol
VariableStandard (High Risk)Optimized (Low Risk) Rationale
Catalyst H₂SO₄, PPA (Polyphosphoric Acid)ZnCl₂ (1-5 equiv) or 4% H₂SO₄ in DME Lewis acids (ZnCl₂) catalyze the [3,3]-shift without promoting electrophilic attack on the formed indole [1].[1]
Solvent Glacial Acetic Acid (Reflux)Toluene or Xylene Non-protic solvents prevent the stabilization of cationic polymerization intermediates.[1]
Atmosphere Open AirArgon/Nitrogen Sparge Indoles are air-sensitive at high temps.[1] Oxygen promotes radical cation formation leading to tars.[1]

Technical Insight: If using PPA, do not exceed 100°C. If the reaction requires >150°C, the substrate is likely sterically hindered, and thermal decomposition will outcompete cyclization.[1]

Critical Issue: Regioselectivity (Unsymmetrical Ketones)

Symptom: Formation of a mixture of 2-substituted and 3-substituted indoles, or isolation of the "wrong" isomer.[1][2] Mechanism: The regiochemistry is determined during the ene-hydrazine formation (tautomerization). The hydrazine can attack the more substituted alpha-carbon (thermodynamic enol) or the less substituted alpha-carbon (kinetic enol).

The "Acid-Switch" Rule
  • Strong Acids (e.g., PPA, H₂SO₄): Favor the Thermodynamic product (more substituted alkene intermediate).[1]

    • Result: 2,3-disubstituted indole.[1][2][3]

  • Weak/Lewis Acids (e.g., AcOH, ZnCl₂): Often favor the Kinetic product (less substituted alkene), though this is substrate-dependent.[1]

Visualizing the Divergence:

Regioselectivity cluster_paths Enolization Pathways Hydrazone Hydrazone Intermediate PathA Less Substituted Enamine (Kinetic) Hydrazone->PathA Weak Acid (AcOH) PathB More Substituted Enamine (Thermodynamic) Hydrazone->PathB Strong Acid (PPA/H2SO4) IndoleA 3-Substituted Indole PathA->IndoleA [3,3]-Shift IndoleB 2,3-Disubstituted Indole PathB->IndoleB [3,3]-Shift

Figure 2: Divergent pathways for unsymmetrical ketones.[1] Strong acids equilibrate the hydrazone to the more stable (substituted) enamine.[1]

Critical Issue: N-N Bond Cleavage (The "Electron-Rich" Trap)

Symptom: Low yield of indole; isolation of anilines or nitriles.[1] Mechanism: Electron-Donating Groups (EDGs) on the hydrazine (e.g., p-OMe-phenylhydrazine) destabilize the N-N bond.[1] Instead of the [3,3]-sigmatropic rearrangement, the intermediate undergoes heterolytic N-N cleavage [2].[1][4]

The Fix:

  • Avoid Protic Acids: Protic acids protonate the

    
    -nitrogen, facilitating cleavage.[1]
    
  • Use the Buchwald Modification: This method couples aryl halides with hydrazones using Pd-catalysis, bypassing the harsh conditions required to form the hydrazone in situ, allowing for milder cyclization conditions [3].[1]

FAQ: Frequently Asked Questions

Q: My reaction stalls at the hydrazone stage. Adding more acid doesn't help. A: The reaction produces ammonia (


) as a byproduct.[1] In closed systems, 

accumulates and poisons the acid catalyst (forming ammonium salts).[1]
  • Fix: Use a Dean-Stark trap (if in toluene) or molecular sieves to remove both water and ammonia.[1] Alternatively, use a significant excess of acid (ZnCl₂ in 2-5x excess) to sequester the generated ammonia.[1]

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for overcoming the high activation energy of the [3,3]-shift. However, because FIS is exothermic and prone to polymerization, you must use a solvent with high thermal dissipation (e.g., Ethanol/Water mixtures or Acetic Acid) and strictly limit reaction times (typically 5-10 mins at 120°C).[1]

Q: How do I remove the red color from my product? A: The red color is often a trace oligomer.

  • Dissolve crude in minimal EtOAc.[1]

  • Filter through a short pad of silica gel (the oligomers are highly polar and will stick).[1]

  • Recrystallize from Ethanol/Water.[1]

Validated Protocol: ZnCl₂-Mediated Synthesis

Recommended for sensitive substrates to minimize tars.

  • Mixing: In a round-bottom flask, combine Phenylhydrazine (1.0 equiv) and Ketone (1.1 equiv).

  • Solvent: Add Glacial Acetic Acid (approx. 5 mL per mmol). Note: If substrate is acid-sensitive, use Toluene.[1]

  • Catalyst: Add anhydrous ZnCl₂ (2.0 equiv).

  • Reaction: Heat to 80°C under Nitrogen. Monitor by TLC every 30 mins.

    • Checkpoint: If hydrazone forms but does not cyclize, increase temp to 110°C.[1]

  • Workup: Cool to RT. Pour into ice water.

    • If solid precipitates: Filter and wash with water.[1]

    • If oil: Extract with DCM, wash with Sat.[1] NaHCO₃ (to remove AcOH), then Brine.[1]

  • Purification: Column chromatography (Hexane/EtOAc).

References
  • Robinson, B. (1963).[1] The Fischer Indole Synthesis.[2][3][4][5][6][7][8][9][10][11][12][13] Chemical Reviews, 63(4), 373–401.[1] Link[1]

  • Celebi-Olcum, N., et al. (2011).[1][9] Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5752–5755.[1] Link[1]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[1] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.[1] Link[1]

Sources

Optimizing reaction conditions for 2,3-disubstituted indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢 Ticket Queue: Priority Handling for 2,3-Disubstituted Scaffolds Operator: Senior Application Scientist (Ph.D., 15+ years exp.)

Introduction: The "2,3-Problem"

Welcome to the Indole Synthesis Support Hub. You are likely here because constructing 2,3-disubstituted indoles presents a unique regiochemical paradox. Unlike the C3-selective electrophilic substitution of existing indoles, de novo synthesis requires precise control over two distinct substituents during ring closure.

This guide addresses the three most common "support tickets" we receive:

  • Regiochemical Drift in Palladium-catalyzed annulations.

  • Substrate Decomposition in acid-mediated Fischer cyclizations.

  • Atom Economy Issues in Rhodium-catalyzed C-H activation.

Module A: Larock Heteroannulation (Palladium)

System: Pd-catalyzed coupling of o-iodoanilines + internal alkynes.[1][2][3] Common Issue: "My bulky alkyne is giving me a mixture of regioisomers or placing the large group at C3."

🛠️ Diagnostic: The Steric Control Mechanism

In the standard Larock interface, regioselectivity is governed by the migratory insertion step. The alkyne inserts into the Aryl-Pd bond.[1][4]

  • Standard Behavior: The bulky group (

    
    ) prefers the position distal to the incoming metal center to minimize steric clash with the ligands on Palladium. This places 
    
    
    
    at the C2 position of the final indole.[1]
  • The Glitch: If both alkyne substituents have similar steric radii (e.g., Phenyl vs.

    
    -Tolyl), or if electronic factors override weak steric bias, you lose selectivity.
    
🔬 Troubleshooting Workflow (Ticket #402)
SymptomRoot CauseCorrective Action
Low Yield (<40%) Catalyst poisoning by alkyne or iodide accumulation.Switch base from

to NaOAc ; Ensure LiCl (1 equiv) is present to stabilize Pd-intermediate.
Poor Regioselectivity Alkyne polarization opposes steric bias.Ligand Swap: Switch from

to bulky, electron-rich ligands like

to reinforce steric steering.
Desilylation Base-mediated cleavage of TMS groups.Use DABCO as the base instead of carbonates.
📊 Visualization: The Larock Catalytic Cycle

Understanding where the steric clash occurs (Step 3).

LarockCycle cluster_0 Critical Control Point Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Regio-determining Step) Coord->Insert Steric Steering RedElim Reductive Elimination (Indole Release) Insert->RedElim - HI (Base) RedElim->Pd0 Regeneration

Caption: The migratory insertion step (Red) is where bulky ligands force the larger alkyne substituent away from the Pd center, securing the C2 position.

Module B: Fischer Indole Synthesis (Acid-Mediated)

System: Arylhydrazine + Ketone


 Indole (via [3,3]-sigmatropic rearrangement).
Common Issue:  "My reaction turns into black tar" or "Electron-withdrawing groups (EWG) kill the reaction."
🛠️ Diagnostic: The Acid/Temperature Trade-off

The Fischer synthesis requires acid to protonate the enamine-tautomer, triggering the rearrangement.

  • The Glitch: Traditional acids (

    
    , PPA) are too harsh for functionalized substrates, leading to polymerization. Conversely, EWGs on the hydrazine deactivate the ring, raising the activation energy for the [3,3]-shift.
    
🔬 Troubleshooting Workflow (Ticket #705)

Q: My hydrazine has a Nitro (-NO2) group. Yield is 10%. A: Strong EWGs destabilize the transition state.

  • Solution: Switch to Lewis Acid Catalysis in high-boiling solvents. Use

    
     in refluxing acetic acid or dichlorobenzene. The Lewis acid coordinates to the nitrogen, mimicking protonation without the destructive acidity.
    

Q: I need a "Green" method; I can't use volatile organics. A: Use Deep Eutectic Solvents (DES) .

  • Protocol: Mix Choline Chloride and

    
     (1:2 molar ratio). This acts as both solvent and catalyst. It stabilizes the charged transition state via hydrogen bonding network, often lowering the required temperature [1].
    
📊 Visualization: Method Selection Matrix

FischerDecision Start Start: Substrate Check Sensitive Acid Sensitive Groups? (Acetals, Boc, etc.) Start->Sensitive EWG Electron Withdrawing Groups on Hydrazine? Sensitive->EWG No MethodD Consider Larock or Buchwald Sensitive->MethodD Yes MethodA Method A: 4% H2SO4 in MeOH (Mild) EWG->MethodA No (Standard) MethodB Method B: ZnCl2 in AcOH (Robust) EWG->MethodB Yes (Deactivated) MethodC Method C: Deep Eutectic Solvent (ChCl:ZnCl2) EWG->MethodC Yes (Green/High T)

Caption: Decision tree for selecting the optimal acid/solvent system based on substrate vulnerability and electronic deactivation.

Module C: Rh(III) C-H Activation

System: N-Directed C-H activation + Alkyne annulation. Common Issue: "I want to avoid stoichiometric metal oxidants (


)."
🛠️ Diagnostic: The Internal Oxidant Strategy

Standard Rh(III) catalysis requires an external oxidant to regenerate the active catalyst from Rh(I) to Rh(III).

  • The Fix: Use an Internal Oxidant . By employing a directing group with an N-N bond (like a hydrazine or N-nitroso), the N-N bond cleavage accepts the electrons during the reaction. This makes the reaction redox-neutral and releases only benign byproducts (

    
     or amines) [2].
    
🔬 Protocol: Redox-Neutral Synthesis (Glorius/Fagnou Conditions)

For the synthesis of 2,3-disubstituted indoles from N-nitroso anilines.

  • Catalyst:

    
     (2.5 mol %)
    
  • Additive:

    
     (10 mol %) - Crucial for chloride abstraction to open coordination sites.
    
  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

  • Temperature: 100 °C.

  • Mechanism: The N-N bond breaks in the final step, regenerating Rh(III) without external

    
    .
    

Experimental Protocols (SOPs)

SOP-01: Optimized Larock Synthesis (Bulky Substrates)

Reference Standard: Larock et al. J. Org. Chem. [3]

  • Charge: In a dried Schlenk tube, add o-iodoaniline (1.0 equiv), Internal Alkyne (2.0 equiv),

    
     (5.0 equiv), and 
    
    
    
    (1.0 equiv).
  • Catalyst: Add

    
     (5 mol %) and 
    
    
    
    (10 mol %). Note: The bulky phosphine is key for regioselectivity.[5]
  • Solvent: Add DMF (0.1 M concentration). Degas with Argon for 10 mins.

  • Reaction: Heat to 100 °C for 12-24h.

  • Workup: Dilute with

    
    , wash with 
    
    
    
    (x3) to remove DMF/LiCl. Dry over
    
    
    .
SOP-02: Green Fischer Synthesis (DES Method)

Reference Standard: König et al. [1]

  • Solvent Prep: Mix Choline Chloride and

    
     (1:2 ratio) and heat to 100 °C until a clear melt forms.
    
  • Reaction: Add Phenylhydrazine (1.0 equiv) and Ketone (1.0 equiv) directly to the melt.

  • Conditions: Stir at 80-100 °C for 2-4 hours. Monitor by TLC.

  • Workup: Add water to the melt while warm. The product usually precipitates out. Filter and recrystallize. No extraction required.

References

  • Deep Eutectic Solvents in Fischer Indole Synthesis Title: "Fischer Indole Synthesis in Low Melting Mixtures" Source:Green Chemistry, 2009. Link:[Link]

  • Rh(III) Internal Oxidant Strategy Title: "Rhodium(III)-Catalyzed C-H Activation/Cyclization of Indoles and Pyrroles" (Related Mechanism) Source:[6]J. Am. Chem. Soc., 2011/2013 (Glorius Group). Link:[Link]

  • Original Larock Heteroannulation Title: "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes" Source:[1][3]Journal of the American Chemical Society, 1991.[1] Link:[Link]

  • Mechanism of Regioselectivity Title: "Mechanism of the Palladium-Catalyzed Addition of Alkynes to Aryl Halides" Source:J. Org.[1] Chem., 2003. Link:[Link]

Sources

Technical Support Center: Purification of 3-Butyl-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the purification of 3-butyl-2-methyl-1H-indole . Synthesizing substituted indoles—often via the Fischer Indole Synthesis using phenylhydrazine and an unsymmetrical ketone—frequently yields a crude mixture fraught with unreacted starting materials, regioisomers, oxidized indolenines, and tarry polymeric byproducts[1].

This guide provides researchers and drug development professionals with field-proven, causality-driven troubleshooting protocols to isolate the target compound to >99.5% purity.

Purification Workflow

Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction Crude->LLE Remove Salts Silica Silica Gel Chromatography LLE->Silica Remove Polymers Cryst Solute Crystallization Silica->Cryst Resolve Isomers Pure Pure 3-Butyl-2-methyl -1H-indole Cryst->Pure Final Polish

Figure 1: Step-by-step purification workflow for crude 3-butyl-2-methyl-1H-indole.

Troubleshooting FAQs & Methodologies

Q1: My crude reaction mixture is dark and highly viscous. Why does this happen, and how do I remove these tarry impurities before chromatography?

Causality: The Fischer indole synthesis requires acidic conditions (e.g., Lewis or Brønsted acids) and elevated temperatures. These harsh conditions promote the self-condensation of unreacted ketones and the oxidative polymerization of indolic intermediates, forming dark, high-molecular-weight tarry substances[1]. Loading this directly onto a silica column will cause streaking, ruin resolution, and permanently foul the stationary phase.

Solution: Perform a rigorous Liquid-Liquid Extraction (LLE) followed by a crude silica plug filtration to separate the monomeric indole from polymeric degradation products.

Step-by-Step Methodology: LLE and Silica Plug

  • Quench & Dilute: Slowly quench the crude reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 7.5–8.0. Dilute the organic phase with Ethyl Acetate (EtOAc).

    • Self-Validation Check: Gas evolution (CO₂) must completely cease before proceeding; otherwise, active acid remains, which can degrade the product during concentration.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers.

  • Wash: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water-soluble salts and polar catalysts.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous dark oil.

  • Silica Plug Filtration: Dissolve the oil in a minimal amount of Dichloromethane (DCM). Pass the solution through a short pad of silica gel (approx. 2 inches thick), eluting with 10% EtOAc in Hexane. The tarry polymers will remain strongly adsorbed at the baseline of the silica pad, while the crude 3-butyl-2-methyl-1H-indole elutes as a yellow/brown oil.

Q2: During silica gel chromatography, I am observing a closely eluting impurity. What is it, and how do I resolve it?

Causality: When using an unsymmetrical ketone (like 2-heptanone) in the Fischer synthesis, enolization of the phenylhydrazone intermediate can occur at either the


 or 

position of the ketone chain. This dual pathway leads to the formation of the desired 3-butyl-2-methyl-1H-indole and its regioisomer (e.g., 2-pentyl-1H-indole). Because their polarities are nearly identical, they co-elute in standard, highly polar solvent systems.

Mechanism Start Phenylhydrazine + 2-Heptanone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalyst Polymer Tarry Polymers (Degradation) Hydrazone->Polymer Thermal/Acid Side Reaction Product 3-Butyl-2-methyl-1H-indole (Target Product) Sigmatropic->Product Major Enolization Regioisomer 2-Pentyl-1H-indole (Regioisomer Impurity) Sigmatropic->Regioisomer Minor Enolization

Figure 2: Mechanistic pathways leading to the target indole and common crude impurities.

Solution: Optimize the mobile phase by utilizing a low-polarity, shallow gradient system to exploit minute differences in the steric hindrance around the indole nitrogen.

Quantitative Data: Chromatographic Optimization for 3-Butyl-2-methyl-1H-indole

Solvent System (v/v)Rf (Target Indole)Rf (Regioisomer)Resolution QualityRecommendation / Notes
Hexane / EtOAc (80:20)0.650.62Poor (Co-elution)Too polar; causes band broadening and overlap.
Hexane / DCM (50:50)0.450.40ModerateAcceptable for initial crude bulk separation.
Hexane / Diethyl Ether (95:5) 0.30 0.22 Excellent Optimal. Allows baseline separation of isomers.
Toluene (100%)0.350.28GoodViable alternative if ether peroxides are a concern.
Q3: My compound looks pure on TLC, but NMR shows trace solvent and aliphatic impurities. How do I achieve >99.5% purity required for downstream drug development?

Causality: Silica gel chromatography often leaves trace non-polar impurities and tightly bound solvent residues that cannot be removed by vacuum alone. Solute crystallization exploits the high melting point and specific lattice energy of indole derivatives compared to liquid impurities[2]. By using a non-polar hydrocarbon solvent like n-hexane, the target indole crystallizes selectively while impurities remain solvated in the mother liquor.

Solution: Perform a temperature-controlled solute crystallization. Research has demonstrated that optimal crystallization of indole derivatives in n-hexane at 283 K (10 °C) can achieve up to 99.5% purity[2].

Step-by-Step Methodology: Solute Crystallization

  • Dissolution: Dissolve the chromatographically purified 3-butyl-2-methyl-1H-indole[3] in a minimal volume of boiling n-hexane (approximately 15.5 mL of solvent per gram of crude material)[2].

  • Hot Filtration: If any insoluble particulate matter is present, perform a rapid hot filtration through a pre-warmed fritted funnel to clarify the solution.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (298 K) without physical disturbance. This promotes the formation of large, pure crystal lattices.

    • Self-Validation Check: Do not force-cool the flask immediately. Rapid cooling causes "crash out" (amorphous precipitation), which physically traps solvated impurities within the crystal matrix, defeating the purpose of the crystallization.

  • Chilling: Once at room temperature, transfer the flask to a cooling bath set at 283 K (10 °C) for 30–60 minutes to maximize the thermodynamic yield of the crystals[2].

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with ice-cold n-hexane (2 x 5 mL) to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to completely remove residual n-hexane within the lattice structure.

References

1.[3] Title: 3-butyl-2-methyl-1H-indole - C13H17N, density, melting point, boiling point, structural formula, synthesis | Source: ChemSynthesis | URL: [Link] 2.[2] Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | Source: ResearchGate | URL: [Link] 3.[1] Title: Aryl hydrazide beyond as surrogate of aryl hydrazine in the Fischer indolization: synthesis of N-Cbz-indoles | Source: AWS | URL: [Link]

Sources

Improving the stability of 1H-Indole, 3-butyl-2-methyl- in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, handling, and troubleshooting of 1H-Indole, 3-butyl-2-methyl- (CAS: 16860-44-9). It is designed for researchers requiring high-integrity stock solutions for biological assays or synthetic applications.

Current Status: Active Compound Class: Alkyl-substituted Indole Primary Liabilities: Oxidative degradation (Photo-oxidation), Acid-catalyzed oligomerization, Hydrophobicity-driven precipitation.

Executive Stability Profile

1H-Indole, 3-butyl-2-methyl- is an electron-rich heterocycle. The presence of electron-donating alkyl groups at the C2 (methyl) and C3 (butyl) positions significantly increases the electron density of the indole ring, particularly at the C2=C3 double bond.

  • Oxidative Liability: High. The electron-rich

    
    -system is prone to radical-mediated auto-oxidation, leading to the formation of indolenine hydroperoxides, which decompose into oxindoles or ring-cleavage products (keto-amides). This process is accelerated by light and peroxides found in aged solvents.
    
  • Acid Sensitivity: Moderate. While the C2/C3 substitution blocks simple electrophilic substitution, acidic environments can protonate the C3 position, generating an electrophilic iminium ion intermediate that may react with unprotonated indole molecules to form dimers or oligomers.

  • Solubility: Lipophilic. Highly soluble in DMSO, Ethanol, and Acetone; practically insoluble in water.

Troubleshooting Guide (FAQ)

Issue 1: "My stock solution in DMSO turned from clear to yellow/brown overnight."

Diagnosis: Oxidative Chromophore Formation. Indoles are notorious for "yellowing" due to the formation of oxidation products such as 3-hydroxy-indolenines or isatin derivatives. Even trace amounts (<1%) of these conjugated byproducts can significantly alter the color.

Root Causes:

  • Dissolved Oxygen: DMSO dissolves a high volume of atmospheric oxygen.

  • Light Exposure: Photons excite the indole

    
    -system, lowering the activation energy for reaction with singlet oxygen (
    
    
    
    ).
  • Solvent Impurities: Low-grade DMSO may contain dimethyl sulfide or peroxides.

Corrective Action:

  • Immediate: Check purity via HPLC. If purity is >98%, the color change may be cosmetic (high extinction coefficient of impurities). If <95%, discard.

  • Prevention: Use the Argon Sparging Protocol (see Section 3) and store in amber glass vials.

Issue 2: "Precipitation occurred when I diluted the DMSO stock into my cell culture media."

Diagnosis: Hydrophobic Crash-out. The 3-butyl and 2-methyl groups make this compound highly hydrophobic (LogP estimated > 3.5). When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent power drops largely, causing immediate precipitation.

Root Causes:

  • Concentration Shock: Diluting a 100 mM stock 1:1000 directly into water creates local zones of supersaturation.

  • Temperature: Cold media reduces solubility further.

Corrective Action:

  • Step-Down Dilution: Dilute the stock into an intermediate solvent (e.g., 1:10 dilution in Ethanol or pure DMSO) before the final aqueous dilution.

  • Warm Media: Ensure the culture media is at 37°C before spiking.

  • Carrier Protein: Ensure the media contains serum (BSA/FBS); albumin binds lipophilic small molecules and prevents precipitation.

Issue 3: "I see extra peaks in my LC-MS chromatogram after storing the sample in Chloroform."

Diagnosis: Acid-Catalyzed Dimerization. Chloroform (


) naturally decomposes to form trace Hydrochloric Acid (HCl) and Phosgene over time, especially if not stabilized with amylene. Protons catalyze the attack of one indole molecule upon another.

Corrective Action:

  • Solvent Switch: Never store alkyl indoles in chloroform or dichloromethane for long periods. Use DMSO (anhydrous) or Methanol (HPLC grade).

  • Neutralization: If chlorinated solvents are mandatory for extraction, filter the solvent through basic alumina or add a solid base (e.g.,

    
    ) to scavenge acid.
    

Experimental Protocols

Protocol A: Preparation of Oxygen-Free Stock Solution (10 mM)

Standardizing this workflow prevents 90% of stability issues.

Reagents:

  • 1H-Indole, 3-butyl-2-methyl- (Solid)[1]

  • Anhydrous DMSO (99.9%, stored over molecular sieves)

  • Argon gas source (or Nitrogen)

Workflow:

  • Weighing: Weigh the target mass of indole into an amber glass vial.

  • Solvent Sparging: Place the required volume of DMSO in a separate container. Insert a glass pipette connected to the Argon line directly into the liquid. Bubble gently for 5–10 minutes to displace dissolved oxygen.

  • Dissolution: Transfer the sparged DMSO to the vial containing the solid indole under an inert gas stream .

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Parafilm is insufficient for long-term storage; use electrical tape or a proper seal.

  • Storage: Store at -20°C. Thaw completely at room temperature before opening to prevent water condensation (DMSO is hygroscopic).

Protocol B: QC Check via HPLC

Use this method to validate stability.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).

  • Detection: UV at 280 nm (Indole characteristic absorption) and 254 nm.

  • Pass Criteria: Purity > 98% Area Under Curve (AUC).

Mechanistic Visualization

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates why oxygen and light are detrimental. The electron-rich C2=C3 bond is the "Achilles' heel" of the molecule.

IndoleDegradation Indole 3-butyl-2-methylindole (Active Compound) Excited Excited State (Light Induced) Indole->Excited hv (Light) Peroxide 3-hydroperoxy-indolenine (Unstable Intermediate) Indole->Peroxide Slow Auto-oxidation Dimer Indole Dimer (Acid Catalyzed) Indole->Dimer H+ (Acid), Concentration Excited->Peroxide + O2 (Singlet Oxygen) Oxindole 3-hydroxy-oxindole (Degradant A) Peroxide->Oxindole Rearrangement Cleavage Keto-Amide (Ring Open Product) Peroxide->Cleavage C2-C3 Cleavage

Caption: Pathways of degradation. Light and Oxygen drive the formation of hydroperoxides, while Acid drives polymerization.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Precip Precipitation? Start->Precip Color Color Change? Start->Color Purity Purity Loss (HPLC)? Start->Purity CheckConc Is Conc > 100x Solubility? Precip->CheckConc Yes CheckHPLC HPLC Purity > 95%? Color->CheckHPLC Yes CheckSolvent Solvent = Chloroform/Acidic? Purity->CheckSolvent Yes Dilute ACTION: Pre-dilute in EtOH CheckConc->Dilute Yes: Use Intermediate Dilution CheckTemp Is Media Cold? CheckConc->CheckTemp No Warm ACTION: Warm Media CheckTemp->Warm Yes: Warm to 37°C Cosmetic ACTION: Use Fresh Next Time CheckHPLC->Cosmetic Yes: Trace Oxidation (Useable) Discard ACTION: Discard & Degas CheckHPLC->Discard No: Significant Degradation SwitchSolvent ACTION: Neutralize/Switch CheckSolvent->SwitchSolvent Yes: Switch to DMSO/MeOH CheckLight Stored in Clear Vial? CheckSolvent->CheckLight No Amber ACTION: Protect from Light CheckLight->Amber Yes: Use Amber Vials

Caption: Logic flow for diagnosing stability issues based on visual and analytical cues.

Summary Data Tables

Table 1: Estimated Solubility & Stability Matrix

Data derived from structural analogs (2-methylindole, 3-methylindole) and general lipophilic indole properties.

SolventSolubility (Est.)[2][3][4][5]Stability RiskRecommended Storage
DMSO High (>100 mM)Low (if anhydrous)-20°C, Amber Vial, Argon
Ethanol High (>50 mM)Low-20°C, Sealed (Volatile)
Water Negligible (<0.1 mM)N/A (Precipitates)Prepare fresh immediately before use
Chloroform HighHigh (Acid formation)Avoid for storage
Acetone HighModerate (Evaporation)Short-term only
Table 2: Critical Physicochemical Parameters
ParameterValue / DescriptionImpact on Stability
LogP ~3.6 (Predicted)High lipophilicity; requires organic co-solvent.
pKa ~17 (NH deprotonation)Very weak acid; stable in neutral/mildly basic buffers.
UV Max ~280 nm, ~290 nmAbsorbs UV; susceptible to photo-degradation.
Melting Point N/A (Liquid/Low melt solid)Store frozen to reduce kinetic degradation rates.

References

  • National Toxicology Program. (1990).[5] Solubility of Organic and Inorganic Chemicals in Selected Solvents.[5] (PB91-119214). Retrieved from

  • ChemicalBook. (2025). 2-Methylindole Properties and Applications.[6][7][8][9][10][11] Retrieved from

  • BenchChem. (2025).[12] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from

  • PubChem. (2025).[13] Indole-3-butyric acid (Structural Analog Data). National Library of Medicine. Retrieved from

  • Potavathri, S., et al. (2010). Regioselective Oxidative Arylation of Indoles. University of Rhode Island.[14] Retrieved from

Sources

Troubleshooting guide for the synthesis of indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide for indole derivatives. As application scientists, we recognize that constructing the indole core is rarely a plug-and-play process. Subtle stereoelectronic factors, steric clashes, and catalyst poisoning frequently derail standard protocols.

This guide bypasses basic textbook theory to focus strictly on causality, regiocontrol, and self-validating experimental design . Whether you are scaling up a Fischer indolization or fine-tuning a palladium-catalyzed Larock heteroannulation, this resource provides the mechanistic rationale needed to rescue failing reactions.

Strategic Synthesis Selection

Before troubleshooting a failed reaction, verify that your chosen synthetic pathway aligns with the steric and electronic realities of your starting materials. The decision matrix below outlines the optimal deployment of the three primary indole synthesis methodologies .

SynthesisStrategy Start Target Indole Derivative Mat1 o-Haloaniline + Internal Alkyne Start->Mat1 Mat2 Phenylhydrazine + Ketone/Aldehyde Start->Mat2 Mat3 o-Substituted Nitroarene + Vinyl Grignard Start->Mat3 Rxn1 Larock Synthesis (Pd-Catalyzed) Mat1->Rxn1 Rxn2 Fischer Synthesis (Acid-Catalyzed) Mat2->Rxn2 Rxn3 Bartoli Synthesis (Grignard Excess) Mat3->Rxn3

Logical decision matrix for selecting the optimal indole synthesis pathway based on precursors.

Troubleshooting FAQs & Mechanistic Causality

Q1: Fischer Indole Synthesis — Why am I isolating a mixture of regioisomers when using an unsymmetrical ketone?

The Causality: The Fischer indole synthesis proceeds via a phenylhydrazone intermediate that must tautomerize into an ene-hydrazine (enamine) prior to the critical [3,3]-sigmatropic rearrangement . If your ketone is unsymmetrical, enolization can occur at either the


 or 

carbon. The direction of this tautomerization dictates which carbon becomes the C2 position of the indole. The Solution: You must control the thermodynamics of the enamine formation. Switching to a stronger, more viscous acid catalyst like Polyphosphoric Acid (PPA) at elevated temperatures (

) will thermodynamically drive the equilibrium toward the more highly substituted (more stable) enamine, improving regioselectivity. Alternatively, abandon the Fischer route and utilize the Larock synthesis for absolute regiocontrol.
Q2: Larock Indole Synthesis — My unsymmetrical alkyne is yielding the wrong 2,3-disubstituted indole isomer. Why?

The Causality: Regioselectivity in the Larock synthesis is determined entirely during the migratory insertion of the alkyne into the arylpalladium bond. Counterintuitively, the larger, more sterically demanding R-group of the alkyne will preferentially position itself adjacent to the arylpalladium (forming the C2 position of the indole) . The driving force here is the minimization of steric strain in the short, developing carbon-carbon bond at C3, forcing the bulky group toward the longer, more forgiving carbon-palladium bond . The Solution: If your desired isomer requires the bulky group at C3, the standard Larock conditions will fail. You must either redesign your synthetic route to introduce the C3 bulky group post-indolization (e.g., via C3-alkylation ) or utilize a directing group on the alkyne to override the default steric bias.

LarockCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (o-Haloaniline) Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord MigIns Migratory Insertion (Steric Control) Coord->MigIns RedElim Reductive Elimination (Indole Formation) MigIns->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Larock synthesis highlighting the migratory insertion step governing regioselectivity.

Q3: Bartoli Indole Synthesis — I am getting near-zero yields with my para-substituted nitroarene. What is wrong?

The Causality: The Bartoli synthesis strictly requires an ortho-substituent on the nitroarene . The reaction mechanism involves a nitrosoarene intermediate. Without the steric bulk of an ortho-group to force the nitroso oxygen out of coplanarity with the aromatic ring, the necessary [3,3]-sigmatropic rearrangement cannot achieve the required transition state geometry. Consequently, the Grignard reagent simply over-reduces the starting material to an aniline. The Solution: Implement the Dobbs modification. Introduce a temporary bromine atom at the ortho position of your nitroarene to act as a steric directing group. Following the successful Bartoli cyclization, remove the bromine using AIBN and tributyltin hydride (


).
Q4: Bartoli Indole Synthesis — Why does the protocol demand exactly 3.0 equivalents of Vinyl Grignard?

The Causality: The stoichiometry is mechanistically rigid.

  • The first equivalent attacks the nitro group, reducing it to a nitrosoarene and generating a magnesium salt.

  • The second equivalent attacks the nitrosoarene, triggering the [3,3]-sigmatropic rearrangement.

  • The third equivalent acts purely as a base, deprotonating the ring junction to drive rearomatization and final indole formation. Using 2.5 equivalents will stall the reaction at the intermediate stage, destroying your yield.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Palladium-Catalyzed Larock Heteroannulation

Objective: Synthesis of 2,3-disubstituted indoles from o-iodoaniline and internal alkynes.

  • Catalyst Activation:

    • Action: In an oven-dried Schlenk flask under argon, combine

      
       (5 mol%), 
      
      
      
      (2.0 eq), and DMF. Stir at room temperature for 10 minutes.
    • Validation: The solution must transition from a reddish-orange suspension (Pd(II)) to a pale yellow/brown homogenous mixture. This confirms the in situ reduction to the active Pd(0) catalytic species.

  • Oxidative Addition & Insertion:

    • Action: Add o-iodoaniline (1.0 eq) and the internal alkyne (1.2 eq). Heat the mixture to 100 °C.

    • Validation: Spot the reaction on a TLC plate (Hexanes/EtOAc 8:2) every 2 hours. The o-iodoaniline precursor is highly UV-active and fluorescent. The reaction is complete only when the baseline-separated precursor spot completely disappears.

  • Reductive Elimination & Workup:

    • Action: Cool to room temperature, dilute with EtOAc, and wash heavily with brine (3x) to remove DMF. Dry over

      
       and concentrate.
      
    • Validation: Crude

      
      -NMR should show the disappearance of the aniline 
      
      
      
      broad singlet (~4.0 ppm) and the appearance of a sharp, deshielded indole
      
      
      singlet (>8.0 ppm).
Protocol B: Acid-Catalyzed Fischer Indolization

Objective: Synthesis of indoles via the[3,3]-sigmatropic rearrangement of phenylhydrazones.

  • Hydrazone Formation:

    • Action: Combine phenylhydrazine (1.0 eq) and the target ketone (1.05 eq) in glacial acetic acid. Stir at room temperature for 2 hours.

    • Validation: The formation of the hydrazone intermediate is usually accompanied by the precipitation of a yellow/orange solid. LCMS must show the expected

      
       mass of the hydrazone minus 
      
      
      
      .
  • Sigmatropic Rearrangement & Cyclization:

    • Action: Add Polyphosphoric Acid (PPA) to the mixture and heat strictly to 110 °C.

    • Validation (Critical): Suspend a strip of damp red litmus paper inside the condenser or at the mouth of the flask. The final aromatization step of the Fischer mechanism strictly requires the elimination of ammonia (

      
      ) gas. The litmus paper turning blue provides real-time, visual confirmation that the cyclization is actively occurring.
      

Quantitative Data Summary

The table below summarizes the operational parameters of the primary indole synthesis methodologies to aid in route scouting and optimization.

Synthesis MethodPrimary PrecursorsCatalyst / ReagentsTypical YieldsRegioselectivity ControlKey Limitation
Fischer Phenylhydrazine + KetoneBrønsted/Lewis Acids (e.g., PPA,

)
60–90%Poor (with unsymmetrical ketones)Harsh acidic conditions; toxicity and instability of hydrazines.
Larock o-Haloaniline + Internal Alkyne

, Phosphine Ligands, Base
70–95%High (Driven by steric differentiation of alkyne R-groups)High cost of Pd catalysts; sensitive to bulky ortho-substituents on the aniline.
Bartoli o-Substituted Nitroarene + Vinyl GrignardExcess Vinylmagnesium Bromide (Strictly 3.0 eq)40–70%High (Specific to 7-substituted indoles)Strictly requires an ortho-substituent on the nitroarene to proceed.

References

  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews (ACS Publications). Available at:[Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Bioscience, Biotechnology, and Biochemistry (J-Stage). Available at: [Link]

  • Larock indole synthesis. Wikipedia. Available at:[Link]

  • Recent Advances in Indole Synthesis and the Related Alkylation. Asian Journal of Organic Chemistry (Wiley). Available at:[Link]

  • Bartoli indole synthesis. Wikipedia. Available at: [Link]

Effect of acid catalyst choice on Fischer indole synthesis yield

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Acid Catalysts in Fischer Indole Synthesis

Introduction: The Catalyst as the Control Rod

In the Fischer Indole Synthesis (FIS), the acid catalyst is not merely a proton donor; it is the "control rod" that dictates the reaction pathway between productive [3,3]-sigmatropic rearrangement and destructive polymerization.

A common misconception is that stronger acids always equal faster rates. In reality, acid choice must be matched to the electronic density of the hydrazone intermediate. Mismatched acidity is the primary cause of the two most frequent failure modes:

  • Tarring (Polymerization): Acid is too strong for an electron-rich substrate.

  • Stalled Reaction: Acid is too weak to protonate the ene-hydrazine of an electron-poor substrate.

This guide provides a logic-driven approach to catalyst selection, troubleshooting, and protocol optimization.

Module 1: Catalyst Selection Logic

Q: How does the electronic nature of my substrate dictate acid choice?

A: The rate-determining step in FIS is often the formation of the ene-hydrazine or the subsequent [3,3]-sigmatropic rearrangement. The electronic demand of the hydrazine aryl ring governs which catalyst maximizes yield.

Substrate TypeElectronic CharacteristicRecommended Catalyst ClassSpecific ExamplesWhy?
Electron-Rich EDGs (e.g., -OMe, -Me)Weak/Medium Lewis Acids or Dilute Brønsted Acetic Acid, dilute HCl, Zeolites (HY)High electron density makes the indole product prone to acid-catalyzed polymerization (tar). Milder acids catalyze cyclization without degrading the product.
Neutral Unsubstituted PhenylStrong Lewis Acids

,

Standard substrates require moderate activation.

(fused) is the industry standard for thermal stability and high yields.
Electron-Poor EWGs (e.g., -

, -

, Halogens)
Strong Brønsted Acids Polyphosphoric Acid (PPA),

,

The ene-hydrazine intermediate is destabilized. Strong protonation power and high temperatures (often >100°C) are required to force the rearrangement.
Acid-Sensitive Contains acetals, esters, etc.Solid/Heterogeneous Acids Amberlyst-15, Montmorillonite K-10Allows for easy removal of catalyst and often operates under milder conditions to prevent functional group hydrolysis.

Module 2: The Mechanism & Critical Control Points

Understanding where the acid acts allows you to troubleshoot failures.

Figure 1: Mechanistic Pathway & Acid Dependence The diagram below illustrates the critical protonation events. Note that Step 2 (Ene-hydrazine formation) and Step 3 (Rearrangement) are the most acid-sensitive.

FischerMechanism cluster_fail Failure Mode: Tarring Start Arylhydrazine + Ketone Hydrazone Hydrazone (Stable Intermediate) Start->Hydrazone Condensation Protonation N-Protonation Hydrazone->Protonation Acid Catalyst EneHydrazine Ene-Hydrazine (Tautomer) Protonation->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Determining (Heat + Acid) Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Ammonia NH3 Loss Diimine->Ammonia Cyclization Indole Indole Product Polymerization Polymerization Indole->Polymerization Excess Acid/Heat Ammonia->Indole Aromatization

Caption: The Fischer Indole Synthesis pathway. The [3,3]-sigmatropic rearrangement (Red) is the energy barrier that requires acid catalysis. Excess acid post-reaction leads to polymerization (dashed box).

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction turns into a black tar immediately upon heating."

Diagnosis: The acid is likely too strong or the concentration too high for your specific substrate. Root Cause: Electron-rich hydrazones (e.g., methoxyphenylhydrazones) undergo N-N bond cleavage or the resulting indole polymerizes in strong mineral acids like


.
Solution: 
  • Switch Catalyst: Move from PPA/

    
     to 4% 
    
    
    
    in DME
    or Glacial Acetic Acid .
  • Protocol Adjustment: If using a Lewis acid like

    
    , reduce the temperature from 170°C to 110°C-130°C.
    
Issue 2: "I see the hydrazone on TLC, but it refuses to cyclize to the indole."

Diagnosis: Insufficient activation energy. Root Cause: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) deactivate the benzene ring, raising the activation energy for the [3,3]-rearrangement. Solution:

  • Switch Catalyst: Use Polyphosphoric Acid (PPA) .[1] It acts as both solvent and catalyst, allowing temperatures up to 180°C without boiling off.

  • Microwave Assist: Use a solid acid (e.g., Montmorillonite K-10) in a microwave reactor. The rapid dielectric heating often overcomes the barrier that thermal heating cannot.

Issue 3: "I am getting a mixture of regioisomers (2- vs 3-substituted)."

Diagnosis: Loss of regiocontrol due to acid strength. Root Cause: With unsymmetrical ketones (e.g., 2-butanone), the direction of enolization determines the product. Strong acids promote thermodynamic equilibration of the ene-hydrazine, often leading to mixtures. Solution:

  • Steric Control: Use a bulky Lewis acid or solvent coordination to favor the kinetic enol (less substituted).

  • Literature Insight: Studies show that phosphorus-based acids often favor the 2-substituted indole, while weak organic acids may give mixtures favoring the 3-substituted isomer depending on the ketone structure.

Module 4: Experimental Protocols

Protocol A: The "Workhorse" Method ( )

Best for: Unsubstituted or moderately hindered substrates (e.g., 2-phenylindole).

  • Preparation: Mix the phenylhydrazone (10 mmol) with anhydrous

    
     (5 equiv.) in a beaker.
    
  • Reaction: Heat the mixture in an oil bath at 170°C .

    • Visual Cue: The solid mass will melt, and vigorous bubbling (evolution of

      
      ) will occur.
      
  • Completion: Continue heating for 5-10 minutes after bubbling subsides.

  • Workup: Cool to ~80°C. Carefully add dilute HCl (0.1 M) to dissolve the zinc salt.

  • Isolation: Filter the solid indole precipitate. Recrystallize from ethanol/water.

Protocol B: The "Heavy Duty" Method (Polyphosphoric Acid - PPA)

Best for: Electron-deficient substrates or sterically crowded ketones.

  • Preparation: Place PPA (10-15 g per 1 g of reactant) in a reaction flask. Heat to 100°C to lower viscosity.

  • Addition: Add the phenylhydrazone (or mixture of hydrazine + ketone) slowly to the stirring acid.

  • Reaction: Heat to 120°C - 180°C (substrate dependent) for 2-4 hours.

    • Note: Monitor by TLC.[2] PPA is dark; take small aliquots and quench in water/ethyl acetate to check progress.

  • Workup: Pour the hot reaction mixture onto crushed ice (Exothermic!). Stir vigorously until the PPA hydrolyzes and dissolves.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3x). Wash organics with saturated

    
     to remove residual acid.
    

Module 5: Troubleshooting Decision Tree

Use this logic flow to determine your next step if your initial attempt fails.

TroubleshootingTree Start Reaction Outcome? Tar Black Tar / Polymer Start->Tar NoRxn No Reaction / Hydrazone Only Start->NoRxn LowYield Low Yield / Clean Mix Start->LowYield AcidCheck Is Acid Strong? (H2SO4/PPA) Tar->AcidCheck TempCheck Temp > 120°C? NoRxn->TempCheck SolventCheck Check Solvent (Prot vs Aprotic) LowYield->SolventCheck SwitchLewis Switch to Lewis Acid (ZnCl2 or BF3) AcidCheck->SwitchLewis Yes Dilute Dilute Acid / Lower Temp AcidCheck->Dilute No UsePPA Switch to PPA (Heat to 150-180°C) TempCheck->UsePPA Yes IncreaseHeat Increase Heat TempCheck->IncreaseHeat No Green Try Solid Acid (Zeolite/Clay) SolventCheck->Green Optimize

Caption: Decision tree for troubleshooting common FIS failure modes. Follow the path based on your observed experimental result.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Reaction. Organic Preparations and Procedures International, 25(6), 607-632.

  • BenchChem Technical Support. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis.

  • Cao, L., et al. (2017).[3] A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid. AKJournals.

  • RSC Publishing. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

Sources

Technical Support Center: Indole Synthesis Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of indole synthesis reaction mixtures, focusing on the removal of unreacted starting materials.

Topic: Removing Unreacted Starting Materials from Indole Synthesis Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)

Introduction

The purification of indoles is often complicated by the similar physicochemical properties of the product and the starting materials (aryl hydrazines, ketones, or haloanilines). This guide provides targeted protocols to resolve these separation challenges, moving beyond standard chromatography to include chemical scavenging and solubility-driven isolation.

Part 1: Fischer Indole Synthesis (The Hydrazine Challenge)

The most common impurity in Fischer synthesis is the unreacted aryl hydrazine (or its hydrochloride salt). These are toxic, nucleophilic, and often co-elute with the indole product on silica gel.

Q: How do I remove excess aryl hydrazine without running a difficult column?

A: Use a "Chemical Scavenging" Protocol. Instead of relying solely on physical separation, chemically convert the unreacted hydrazine into a hydrazone with significantly different polarity or solubility.

Protocol: The "Sacrificial Ketone" Scavenge

Mechanism: Unreacted aryl hydrazine reacts with an added excess of a volatile or highly non-polar ketone (e.g., acetone or benzaldehyde) to form a hydrazone. This hydrazone is typically much less polar than the free hydrazine and moves to the solvent front in chromatography or precipitates out.

Step-by-Step Workflow:

  • Check Reaction Completion: Ensure the main indole-forming reaction has stalled or finished.

  • Add Scavenger: Add 2–5 equivalents (relative to estimated unreacted hydrazine) of acetone or benzaldehyde .

  • Incubate: Stir at room temperature for 30–60 minutes.

    • Note: If using a solid acid catalyst, this can be done in the same pot.

  • Workup:

    • If using Acetone: The resulting acetone hydrazone is often volatile or water-soluble enough to be removed during aqueous workup or rotary evaporation.

    • If using Benzaldehyde: The resulting benzaldehyde arylhydrazone is highly non-polar. It will elute immediately in flash chromatography (100% Hexanes/Pet Ether), separating cleanly from the more polar indole.

Q: My product is streaking on silica. How do I fix this?

A: Neutralize the Silica Surface. Indoles are electron-rich and can act as weak bases (or H-bond donors), interacting with the acidic silanols on silica gel. This causes peak broadening (streaking) and co-elution with starting materials.

Troubleshooting Table: Chromatography Modifiers

Impurity TypeMobile Phase ModifierMechanism
Basic Indoles (e.g., tryptamines)1–3% Triethylamine (TEA) or NH₃/MeOHBlocks acidic silanol sites on silica; sharpens peaks.
Acidic Indoles (e.g., carboxylic acids)0.5% Acetic Acid Suppresses ionization of the carboxylate; prevents tailing.
Aryl Hydrazine Residue Pre-wash column with 1% TEA Prevents the hydrazine salt from dragging; elutes it faster.

Part 2: Metal-Catalyzed Synthesis (Larock & Buchwald)

In Palladium-catalyzed annulations (e.g., Larock synthesis), the challenge shifts to removing unreacted alkynes and haloanilines .

Q: How do I separate unreacted internal alkynes from the indole product?

A: Exploit Polarity Differences or Silyl Handles. Internal alkynes used in Larock synthesis are often non-polar. If your indole product is also non-polar, separation is difficult.

Strategy 1: Polarity Adjustment (The "Silyl Switch") If you are designing the synthesis, use a silyl-protected alkyne (e.g., 1-trimethylsilyl-1-propyne).

  • Reaction: The silyl group directs regioselectivity (bulky group ends up at C2).

  • Purification: The resulting 2-silyl indole is significantly more lipophilic than the starting aniline but distinct from the alkyne.

  • Post-Purification: Perform a protodesilylation (TBAF or acid) to yield the final indole if the silyl group is not desired.

Strategy 2: Silver Nitrate Impregnated Silica For terminal alkynes or difficult internal alkynes:

  • Use 10% AgNO₃-impregnated silica gel .

  • Mechanism: Silver ions complex reversibly with the pi-system of the unreacted alkyne, drastically increasing its retention time (retarding it), while the indole elutes normally.

Q: The haloaniline starting material is co-eluting. Is there a chemical wash?

A: Acidic Wash for Anilines. Unlike the indole product (which is a very weak base, pKa ~ -2), the starting haloaniline is significantly more basic (pKa ~ 4).

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate or Ether.

  • Wash with 1M HCl (cold).

    • Result: The haloaniline is protonated and moves into the aqueous layer.

    • Caution: Ensure your indole does not have a basic side chain (like a tryptamine amine), or it will also be extracted.

  • Dry the organic layer (Na₂SO₄) and concentrate. The indole remains in the organic phase.

Part 3: Visualization & Decision Logic

Purification Decision Tree

The following diagram outlines the logical flow for selecting a purification method based on the specific impurity profile.

IndolePurification Start Crude Indole Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity Hydrazine Excess Aryl Hydrazine (Fischer) CheckImpurity->Hydrazine Fischer Method Aniline Unreacted Haloaniline (Larock/Pd) CheckImpurity->Aniline Pd-Catalyzed Alkyne Unreacted Alkyne CheckImpurity->Alkyne Pd-Catalyzed ActionHydrazine Chemical Scavenge: Add Benzaldehyde -> Form Hydrazone Hydrazine->ActionHydrazine ActionAniline Acid Wash: Extract with 1M HCl Aniline->ActionAniline ActionAlkyne AgNO3 Silica Column or High Polarity Flush Alkyne->ActionAlkyne FinalPurification Final Polish: Recrystallization or Column ActionHydrazine->FinalPurification ActionAniline->FinalPurification ActionAlkyne->FinalPurification

Figure 1: Decision logic for removing specific starting material classes from indole synthesis mixtures.

Part 4: Recrystallization Guide

When chromatography is not viable (e.g., large scale), recrystallization is the preferred method. Indoles crystallize well due to their flat, aromatic structure.

Table 2: Recommended Recrystallization Solvents

Solvent SystemApplicationNotes
Ethanol / Water General IndolesDissolve hot in EtOH, add H₂O until turbid, cool slowly. Best for alkyl-indoles.
Hexane / CH₂Cl₂ Lipophilic IndolesGood for removing non-polar tars.
Toluene / Hexane High MW IndolesExcellent for Larock products with aryl groups.
Acetic Acid / Water Hydrazones/SaltsUseful for Fischer products; helps keep basic impurities in solution.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on hydrazine removal mechanics).
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society, 113(17), 6689–6690.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Details on scavenging hydrazines).
  • BenchChem Technical Support. (2025). Optimization of One-Pot, Three-Component Indole Synthesis.

  • Org. Synth. (1942). Indole.[1][3][4][5][6] Organic Syntheses, Coll. Vol. 3, p.479. (Standard workup protocols).

Sources

Technical Support Center: Stability & Degradation of 3-Butyl-2-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-3B2M-ACID-STAB Status: Active Analyst: Senior Application Scientist, Chemical Stability Unit

Diagnostic Triage: What are you observing?

Before diving into mechanisms, identify your specific issue using the symptoms below. This molecule (CAS: 33265-72-2) exhibits distinct behavior compared to unsubstituted indoles due to steric blocking at the C2 and C3 positions.

SymptomLikely Root CauseImmediate Action
Sample Yellowing/Browning Formation of 3-hydroxyindolenines or pseudo-indoxyls via autoxidation.Degas solvents; add antioxidant (e.g., Ascorbic acid) if assay permits.
LC-MS: "Ghost" Peak (+16 Da) Mono-oxidation (Hydroxylation) at C3.Check autosampler temperature (keep <10°C); minimize light exposure.
LC-MS: "Ghost" Peak (+32 Da) Di-oxidation (Hydroperoxide formation) or Ring Cleavage (Keto-amide).Use fresh mobile phase; verify pH is not < 2.0 for extended periods.
Non-Linear Calibration On-column degradation . The acidic mobile phase is catalyzing oxidation during the run.Reduce column temperature; switch to neutral pH method if possible.

Deep Dive: Degradation Mechanisms

Unlike simple indole, 3-butyl-2-methyl-1H-indole cannot easily polymerize via the standard mechanism (C2 attacking C3) because both positions are substituted. Therefore, Acid-Catalyzed Autoxidation is the dominant degradation pathway.

The Mechanism: Oxidative Cleavage & Rearrangement

In acidic media, the indole ring becomes susceptible to electrophilic attack and radical formation. The presence of dissolved oxygen allows the formation of a hydroperoxide intermediate, which drives the degradation.

Key Pathway Steps:
  • Protonation: Acid protonates C3, generating a reactive indoleninium cation.

  • Peroxidation: Dissolved

    
     attacks C3 (often radical-mediated), forming a 3-hydroperoxyindolenine .
    
  • Degradation: This unstable hydroperoxide decomposes into:

    • 3-Hydroxyindolenine (Reduction product).

    • o-Acylaminoketone (Ring opening via oxidative cleavage).

Pathway Visualization

The following diagram illustrates the critical degradation flow under acidic/oxidative stress.

IndoleDegradation Start 3-Butyl-2-Methylindole (Intact) Cation Indoleninium Cation (C3 Protonated) Start->Cation H+ (Acid) Peroxide 3-Hydroperoxyindolenine (Unstable Intermediate) Cation->Peroxide + O2 (Autoxidation) Alcohol 3-Hydroxyindolenine (M+16 Product) Peroxide->Alcohol Reduction Cleavage o-Acylaminoketone (Ring Open / M+32) Peroxide->Cleavage C2-C3 Cleavage

Figure 1: Acid-catalyzed autoxidation pathway of 2,3-disubstituted indoles leading to hydroxylation and ring cleavage.[1][2]

Experimental Protocols

To confirm if your loss of potency or impurity profile is due to this specific pathway, execute the following validation protocols.

Protocol A: Forced Degradation (Acid/Peroxide Stress)

Objective: Confirm the formation of the M+16 and M+32 degradants.

  • Preparation: Dissolve 3-butyl-2-methylindole (1 mg/mL) in Acetonitrile.

  • Acid Stress: Add 0.1 N HCl (1:1 v/v). Incubate at 60°C for 4 hours .

  • Oxidative Stress: To a separate aliquot, add 3%

    
     (1:1 v/v). Incubate at RT for 1 hour.
    
  • Analysis: Neutralize and analyze via LC-MS.

    • Expectation: Acid alone yields minor degradation (slow autoxidation). Acid + Peroxide yields rapid conversion to the o-acylaminoketone (Ring open product).

Protocol B: LC-MS Method for Degradant Isolation

Objective: Separate the parent from the hydrophilic oxide degradants.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 mins (Hold 2 mins)
Detection UV at 280 nm (Indole core) and 254 nm (Oxidized products)
Mass Spec ESI Positive Mode (Scan 100–500 m/z)

Data Interpretation Table:

Compound IdentityApprox. Relative RTObserved Mass (ESI+)
3-Hydroxyindolenine 0.6 - 0.7[M+H] + 16 Da
o-Acylaminoketone 0.8 - 0.9[M+H] + 32 Da
Parent (3-Butyl-2-Methyl) 1.0 (Reference)[M+H] (188.14 Da)

Frequently Asked Questions (FAQs)

Q: Why does my sample degrade in the autosampler but not in the freezer? A: This is a classic sign of autoxidation . The reaction rate is temperature-dependent. In the autosampler (often 15-25°C), dissolved oxygen in the vial headspace reacts with the indole. In the freezer (-20°C), the kinetic energy is insufficient to overcome the activation energy for the radical formation step. Fix: Set autosampler temperature to 4°C and use amber vials.

Q: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Avoid if possible. TFA is a stronger acid and a potent ion-pairing agent. It stabilizes the indoleninium cation, making it more susceptible to oxidation over time. If you must use TFA, analyze samples immediately after preparation.

Q: I see a dimer peak (2M+H). Is this polymerization? A: Likely not. True polymerization (C2-C3 linkage) is sterically blocked. What you are likely seeing is an oxidative dimer or a non-covalent cluster in the electrospray source. Check if the peak intensity scales linearly with concentration; if it scales exponentially, it is a source-induced cluster, not a real impurity.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and 2,3-disubstitution stability).
  • Berti, G., et al. (1969).[3] "A dimeric autoxidation product of 2,3-dimethylindole."[3] Journal of the Chemical Society C: Organic, 2703-2711. Link (Establishes the oxidative rearrangement pathway for 2,3-dialkylindoles).

  • Kesswani, H. I. (2011).[3] "Some indoleninyl hydroperoxides." ResearchGate.[4][5] (Mechanistic detail on the hydroperoxide intermediate).

  • Xuan, Q., et al. (2019). "Metabolomics reveals the degradation of indole derivatives." Journal of Chromatography A.

Sources

Validation & Comparative

Introduction: The Indole Scaffold in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Potency Profiling of Substituted Indoles: A Comparative Technical Guide Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

The indole moiety remains one of the most "privileged" scaffolds in medicinal chemistry due to its ability to mimic the side chain of tryptophan, allowing it to interact effectively with diverse biological targets including GPCRs, kinases, and microtubules. In the context of drug development, the biological potency of substituted indoles is rarely a function of the core scaffold alone but is dictated by specific Structure-Activity Relationship (SAR) patterns driven by electronic and steric modifications.

This guide provides a technical comparison of three primary classes of biologically active indoles—Tubulin Inhibitors , Kinase Inhibitors , and Bis(indolyl)methanes (BIMs) —analyzing their potency profiles, mechanistic distinctiveness, and the experimental protocols required to validate their activity.

Mechanistic SAR Analysis

The biological potency of indole derivatives is governed by substitution patterns that alter the electron density of the aromatic ring or the steric fit within a binding pocket.

  • Electronic Modulation (C5/C6 Positions): Substitutions at the C5 or C6 positions often dictate metabolic stability and binding affinity. For example, electron-withdrawing groups (EWGs) like fluorine or chlorine at C5 can enhance metabolic stability against hydroxylation, while electron-donating groups (EDGs) like methoxy at C6 are critical for tubulin binding at the colchicine site.

  • Steric Steering (C3 Position): The C3 position is the primary vector for selectivity. In kinase inhibitors (e.g., indolin-2-ones), bulky hydrophobic groups at C3 (like substituted benzylidenes) provide the necessary shape complementarity to fit into the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR or PDGFR.

  • Dimerization (Bis-indoles): Linking two indole units (BIMs) creates a scaffold capable of spanning large hydrophobic pockets or inducing mitochondrial stress, a mechanism distinct from monomeric indoles.

Comparative Potency Analysis

A. Tubulin Polymerization Inhibitors

Target: Colchicine Binding Site on


-Tubulin[1]

Substituted indoles, particularly arylthioindoles and aroylindoles , function as microtubule-destabilizing agents. They bind to the colchicine site, preventing tubulin polymerization and causing G2/M cell cycle arrest.[1]

Table 1: Comparative Cytotoxicity (IC


) of Indole-Based Tubulin Inhibitors 
Compound ClassKey SubstitutionTarget MechanismIC

(HeLa)
IC

(MCF-7)
Potency Driver
Aroylindoles C3-benzoyl, C5-methoxyTubulin Destabilization10–50 nM15–60 nMC5-OMe mimics colchicine A-ring
Arylthioindoles C3-phenylthioTubulin Destabilization20–80 nM30–90 nMThioether linker flexibility
Indolyl-glyoxyamides C3-glyoxylTubulin Destabilization0.1–1.0

M
0.2–1.5

M
H-bond donor/acceptor motif
Reference (Colchicine) N/ATubulin Destabilization~10 nM~15 nMStandard Benchmark

Note: Data aggregated from standard antiproliferative assays. Lower IC


 indicates higher potency.
B. Kinase Inhibitors (3-Substituted Indolin-2-ones)

Target: Receptor Tyrosine Kinases (VEGFR, PDGFR, FGFR)[2]

The oxindole (indolin-2-one) core is a bioisostere of the indole scaffold. The "biological potency" here is defined by selectivity rather than just raw affinity.

Table 2: Kinase Selectivity Profiles Driven by C3 Substitution

Core ScaffoldC3 SubstituentPrimary TargetSelectivity Logic
Indolin-2-one Pyrrole-methylidene (Sunitinib-like)VEGFR / PDGFR Planar heteroaryl fits narrow ATP pocket cleft
Indolin-2-one Bulky BenzylideneCDK2 / CDK1 Steric bulk excludes binding to smaller kinase pockets
Indolin-2-one Sulfonyl-hydrazidec-Met H-bond interactions with specific hinge residues
C. Bis(indolyl)methanes (BIMs)

Target: Mitochondrial ROS Induction / Nur77 Modulation

Unlike the precise target engagement of kinase inhibitors, BIMs often act through pleiotropic mechanisms, including the induction of oxidative stress.

Table 3: Therapeutic Index of BIM Derivatives

CompoundIC

(HT-29 Cancer Cells)
IC

(Normal Fibroblasts)
Selectivity Index (SI)
3,3'-Diindolylmethane (DIM) >50

M
>100

M
Low (< 2.0)
C-Phenyl substituted BIM 3.93

M
33.69

M
High (~8.5)
N-Methylated BIM 15.99

M
>100

M
Moderate (~6.0)

Visualization: SAR Logic & Signaling Pathways

The following diagram illustrates how specific structural modifications on the indole scaffold dictate downstream signaling pathways, distinguishing between kinase inhibition and tubulin destabilization.

IndoleSAR Indole Indole Scaffold Sub_C3_Ox C3-Oxindole (Pyrrole-methylidene) Indole->Sub_C3_Ox Sub_C5_OMe C5-Methoxy C3-Aroyl Indole->Sub_C5_OMe Sub_Bis Bis-indole (Dimerization) Indole->Sub_Bis RTK RTK Inhibition (VEGFR/PDGFR) Sub_C3_Ox->RTK ATP Competition Tubulin Tubulin Binding (Colchicine Site) Sub_C5_OMe->Tubulin Steric Fit Mito Mitochondrial Depolarization Sub_Bis->Mito Membrane Stress Angio Inhibit Angiogenesis RTK->Angio Arrest G2/M Arrest Tubulin->Arrest ROS ROS Surge & Apoptosis Mito->ROS Arrest->ROS Crosstalk

Caption: Structural divergence of the indole scaffold leading to distinct pharmacological outcomes: Kinase inhibition (top), Tubulin destabilization (middle), and Mitochondrial stress (bottom).

Experimental Protocols

To ensure scientific integrity, the following protocols include self-validating steps ("Checkpoints") to minimize false positives common in indole screening (e.g., aggregation-based inhibition).

Protocol A: Cell Viability Profiling (MTT Assay)

Purpose: To determine the IC


 of indole derivatives against cancer cell lines (e.g., HeLa, MCF-7).[3]
  • Cell Seeding: Seed tumor cells (

    
     cells/well) in 96-well plates using RPMI-1640 or DMEM supplemented with 10% FBS.
    
    • Checkpoint: Ensure cell viability is >95% (Trypan Blue exclusion) before seeding to avoid baseline errors.

  • Compound Treatment: After 24h adhesion, treat cells with serially diluted indole compounds (0.01

    
    M – 100 
    
    
    
    M).
    • Critical Step: Maintain final DMSO concentration

      
       to prevent solvent cytotoxicity.[4] Include a "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., Doxorubicin).
      
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

    • Data Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Protocol B: In Vitro Kinase Inhibition (ADP-Glo Assay)

Purpose: To validate direct kinase targeting (e.g., VEGFR2) independent of cell permeability.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Reaction Assembly: In a white 384-well plate, add:

    • 2

      
      L Indole Compound (diluted in buffer).
      
    • 2

      
      L Kinase Enzyme (e.g., VEGFR2, ~2 ng/well).
      
    • 2

      
      L ATP/Substrate mix (ATP concentration at 
      
      
      
      apparent).
  • Kinase Reaction: Incubate at Room Temperature (RT) for 60 mins.

  • ADP Depletion: Add 6

    
    L ADP-Glo™ Reagent . Incubate 40 mins at RT.[5][6][7][8]
    
    • Mechanism:[1] This stops the kinase reaction and depletes unconsumed ATP.[6][7][9]

  • Detection: Add 12

    
    L Kinase Detection Reagent . Incubate 30 mins.
    
    • Mechanism:[1] Converts generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.[7][9]

  • Readout: Measure Luminescence (RLU).

    • Checkpoint: Calculate Z'-factor using Positive (No Inhibitor) and Negative (No Enzyme) controls. A Z' > 0.5 indicates a robust assay.

Visualization: Experimental Workflow

Workflow cluster_0 Phenotypic Screen (Cell-Based) cluster_1 Target Validation (Biochemical) Start Start: Indole Library MTT MTT Assay (HeLa / MCF-7) Start->MTT IC50_Calc Calculate IC50 MTT->IC50_Calc Selectivity Compare vs. Normal Fibroblasts IC50_Calc->Selectivity Kinase_Assay ADP-Glo Kinase Assay (VEGFR / CDK) Selectivity->Kinase_Assay If Kinase Motif Tubulin_Assay Tubulin Polymerization Fluorescence Assay Selectivity->Tubulin_Assay If Tubulin Motif Target_Confirm Confirm Mechanism Kinase_Assay->Target_Confirm Tubulin_Assay->Target_Confirm Lead_Opt Lead_Opt Target_Confirm->Lead_Opt Lead Optimization

Caption: Integrated screening workflow combining phenotypic cytotoxicity (MTT) with target-specific biochemical validation (ADP-Glo/Tubulin Fluorescence).

References

  • Li, Y., et al. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters.

  • BenchChem. (2025).[1][6][10] A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds.

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol & Technical Manual.

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol (Fluorescence based).[1][11][12]

  • Abcam. MTT Assay Protocol for Cell Viability and Proliferation.

  • Perez-Sacau, E., et al. (2023). Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative Activity.[13] PMC.

  • Zhang, L., et al. (2022). 3-Substituted Indolin-2-ones as Kinase Inhibitors for Cancer Therapy.[14] Current Medicinal Chemistry.[14]

Sources

Technical Guide: Structure-Activity Relationship (SAR) Studies of 2,3-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of receptors with high affinity. Among its derivatives, 2,3-disubstituted indoles occupy a unique chemical space. By rigidly positioning two distinct pharmacophores at the C2 and C3 positions, this scaffold effectively mimics the cis-stilbene geometry found in potent bioactive natural products like Combretastatin A-4, while offering superior metabolic stability compared to the labile olefinic bridge.

This guide provides a comparative technical analysis of 2,3-disubstituted indoles, focusing on their application as COX-2 inhibitors and Tubulin Polymerization inhibitors . It synthesizes experimental data to benchmark these compounds against FDA-approved standards (Celecoxib, Combretastatin A-4) and details the synthetic protocols required to access this chemical space.

Synthetic Architecture: Accessing the Scaffold

To conduct meaningful SAR studies, one must first establish a robust synthetic route. While the classical Fischer Indole Synthesis is widely known, it often lacks the regiocontrol required for unsymmetrical 2,3-disubstitution.

Recommended Approach: Larock Heteroannulation For 2,3-disubstituted indoles, the Palladium-catalyzed Larock synthesis is superior due to its convergent nature, allowing the independent variation of the C2 and C3 substituents via the alkyne and aniline components.

Comparative Workflow: Fischer vs. Larock
FeatureFischer Indole SynthesisLarock Heteroannulation
Precursors Aryl hydrazines + Ketoneso-Iodoanilines + Internal Alkynes
Regioselectivity Poor for unsymmetrical ketonesHigh (Sterically driven)
Conditions Harsh acid (Polyphosphoric acid)Mild, Pd-catalyzed
SAR Utility Limited (Hard to vary C2/C3 independently)Excellent (Modular assembly)
Protocol: Larock Synthesis of 2,3-Diarylindoles

Primary Reference: [1]

Reagents:

  • N-Protected o-iodoaniline (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Na₂CO₃ or K₂CO₃ (2.0 equiv)[1]

  • LiCl (1.0 equiv)

  • DMF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, dissolve the o-iodoaniline and internal alkyne in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition: Add Pd(OAc)₂, LiCl, and the base under an argon atmosphere. Note: LiCl is critical for stabilizing the Pd(II) intermediate and preventing dead-end coordination.

  • Cyclization: Heat the reaction mixture to 100°C for 12–24 hours. Monitor consumption of the iodoaniline via TLC (Hexane/EtOAc).

  • Workup: Dilute with diethyl ether, wash with saturated NH₄Cl (x2) and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography on silica gel.

LarockSynthesis Start o-Iodoaniline + Internal Alkyne Cat Pd(OAc)2 / Base DMF, 100°C Start->Cat Mix Inter Carbopalladation Intermediate Cat->Inter Oxidative Addn & Insertion Prod 2,3-Disubstituted Indole Inter->Prod Reductive Elim

Figure 1: Logic flow of the Larock Heteroannulation for modular indole synthesis.

Case Study A: Anti-Inflammatory Agents (COX-2 Inhibition)[2][3][4]

The 2,3-diarylindole scaffold serves as a bioisostere for the vicinal diaryl heterocycles seen in Coxibs (e.g., Celecoxib, Rofecoxib). The indole core provides a rigid template that orients the two phenyl rings into the COX-2 hydrophobic pocket.

Mechanism of Action

Selective COX-2 inhibitors function by fitting a bulky side group (typically a sulfonamide or sulfone) into the secondary pocket of COX-2, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.

Critical SAR Findings:

  • C2 Position: A phenyl ring substituted with a sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) at the para-position is essential for COX-2 selectivity. This moiety binds to the hydrophilic side pocket (Arg120, Glu524).

  • C3 Position: A lipophilic aryl group (e.g., 4-F-Phenyl) maximizes potency by filling the hydrophobic channel.

  • N1 Position: Small alkyl groups (Me) are tolerated, but bulky groups often diminish potency due to steric clash with the channel ceiling.

Comparative Data: Indoles vs. Standards

Data synthesized from Bentham Science [2] and NIH [3].

CompoundStructure CoreC2 SubstituentC3 SubstituentCOX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)
Celecoxib Pyrazole4-SO₂NH₂-Ph4-Me-Ph0.06 405
Indomethacin Indole(N-Benzoyl)Acetic Acid0.600.5 (Non-selective)
Indole Analog A5 2,3-Diarylindole 4-SO₂NH₂-Ph 4-F-Ph 0.01 >500
Indole Analog B2 2,3-Diarylindole4-H-Ph4-SO₂NH₂-Ph1.2510

Interpretation: Placing the pharmacophore (SO₂NH₂) on the C2-phenyl ring (Analog A5) yields superior potency compared to placing it on the C3-phenyl ring (Analog B2), confirming the spatial requirement for the secondary pocket interaction.

Case Study B: Anticancer Agents (Tubulin Inhibition)[5]

2,3-Disubstituted indoles have emerged as potent inhibitors of tubulin polymerization, targeting the Colchicine Binding Site . They function as "cis-locked" analogs of Combretastatin A-4 (CA-4).

Mechanism of Action

Microtubule disrupting agents bind to tubulin, preventing the assembly of the mitotic spindle during cell division (M-phase), leading to apoptosis. The 2,3-indole scaffold mimics the cis-double bond of CA-4, preventing the photo-isomerization to the inactive trans-form that plagues stilbene-based drugs.

Critical SAR Findings:

  • C3 Position (Ring A mimic): Must bear a 3,4,5-trimethoxyphenyl (TMP) group. This motif is non-negotiable for high affinity to the colchicine site.

  • C2 Position (Ring B mimic): Tolerates various aryl groups. 3-hydroxy-4-methoxyphenyl (isostere of CA-4 Ring B) or simple 4-methoxyphenyl groups are preferred.

  • Linker: The direct attachment of rings to the indole core (2,3-position) is more potent than introducing methylene spacers.

Comparative Data: Indoles vs. CA-4

Data synthesized from Semantic Scholar [4] and PMC [5].

CompoundScaffoldRing A MimicRing B MimicTubulin IC₅₀ (µM)MCF-7 Cytotoxicity (IC₅₀ µM)
Combretastatin A-4 Stilbene3,4,5-TMP3-OH, 4-OMe-Ph1.2 0.003
Indole 9k 2-Arylindole 3-(3,4,5-TMP) 2-(4-OMe-Ph) 2.5 0.050
Indole 11 2-Arylindole3-Ph2-(4-OMe-Ph)>20>10

Interpretation: The removal of the trimethoxy motif (Indole 11) results in a complete loss of activity, validating the specific binding mode to the colchicine pocket. While slightly less potent than CA-4, Indole 9k offers superior chemical stability.

Visualizing the SAR Logic

The following diagram maps the structural requirements for the two distinct therapeutic applications of the 2,3-disubstituted indole scaffold.

SARMap Core INDOLE SCAFFOLD (Rigid Cis-Stilbene Mimic) COX2 Target: COX-2 Enzyme (Anti-inflammatory) Core->COX2 Tubulin Target: Tubulin (Anticancer) Core->Tubulin C2_COX Pos 2: 4-SO2NH2-Phenyl (Binds Arg120/Glu524) COX2->C2_COX Critical Pharmacophore C3_COX Pos 3: 4-F-Phenyl (Hydrophobic Fit) COX2->C3_COX C3_Tub Pos 3: 3,4,5-Trimethoxyphenyl (Colchicine Site Anchor) Tubulin->C3_Tub Critical Pharmacophore C2_Tub Pos 2: 4-Methoxy-Phenyl (Auxiliary Binding) Tubulin->C2_Tub

Figure 2: Divergent SAR requirements for COX-2 vs. Tubulin inhibition on the indole scaffold.

Experimental Validation Protocols

To replicate these findings, the following biological assays are standard.

A. COX-2 Inhibition Assay (Colorimetric)

Objective: Determine IC₅₀ against COX-1 and COX-2 isozymes.

  • Enzyme Prep: Use recombinant human COX-2 and ovine COX-1.

  • Incubation: Incubate enzyme with the test inhibitor (10 nM – 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and tryptophan for 5 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) to start the reaction.

  • Detection: After 2 minutes, stop reaction with HCl. Measure the concentration of PGE₂ produced via ELISA or quantify the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetrically at 590 nm.

  • Calculation: Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). A high SI indicates reduced gastrointestinal side effects.

B. Tubulin Polymerization Assay

Objective: Confirm mechanism of action for anticancer hits.

  • Setup: Use purified tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Baseline: Measure fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 350 nm.

  • Addition: Add test compound (3 µM) or vehicle (DMSO) at 37°C.

  • Kinetics: Monitor polymerization curve for 60 minutes.

  • Result: Effective inhibitors (like CA-4 or Indole 9k) will show a flattened curve (Vmax ≈ 0), indicating inhibition of microtubule assembly.

References

  • Cuppoloni, A., et al. (2023).[2] 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Magedov, I. V., et al. (2013).[3] Antiproliferative activity of 2,3-disubstituted indoles toward apoptosis-resistant cancers cells. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Pettit, G. R., et al. (n.d.). Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. Retrieved from [Link][1]

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Retrieved from [Link]

Sources

Benchmarking the cytotoxic activity of 1H-Indole, 3-butyl-2-methyl- against known anticancer drugs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers benchmarking the cytotoxic activity of 3-butyl-2-methyl-1H-indole . It synthesizes established protocols with structure-activity relationship (SAR) insights derived from the broader class of 2,3-disubstituted indoles.

Executive Summary & Compound Rationale

The indole scaffold represents a "privileged structure" in oncology, serving as the core pharmacophore for clinically approved agents like Vincristine (tubulin destabilizer) and Sunitinib (RTK inhibitor). 3-butyl-2-methyl-1H-indole (CAS: 22239-29-8) presents a specific structural proposition: the introduction of a lipophilic butyl chain at the C3 position combined with a methyl group at C2.

While 2,3-dimethylindole analogs have demonstrated potent cytotoxicity (IC50 values as low as 2.7 nM against lung carcinoma), the 3-butyl derivative offers altered hydrophobicity (LogP modulation) which may enhance membrane permeability or alter binding affinity to hydrophobic pockets in targets such as tubulin or kinases.

This guide outlines the protocol to benchmark this compound against standard-of-care chemotherapeutics, establishing a rigorous data set for publication.

Structural & Pharmacophore Analysis

To interpret cytotoxic data, one must understand the structural baseline. The C3-butyl chain increases steric bulk and lipophilicity compared to the C3-methyl reference.

Comparative SAR Visualization

The following diagram contrasts the target molecule with a known active analog and a standard drug to highlight the pharmacophore evolution.

IndoleSAR cluster_0 Structural Hypothesis Target TARGET COMPOUND 3-butyl-2-methyl-1H-indole (C3-Butyl: Increased Lipophilicity) Drug CLINICAL STANDARD Sunitinib / Vinca Alkaloids (Indole Core) Target->Drug Pharmacophore Integration Analog REFERENCE ANALOG 2,3-Dimethylindole (Known IC50 ~2-10 nM) Analog->Target Hydrophobic Expansion (C3)

Figure 1: Structural relationship between the established 2,3-dimethylindole scaffold and the 3-butyl-2-methyl-1H-indole target, illustrating the lipophilic expansion strategy.

Benchmarking Strategy: Comparators & Cell Lines

To validate "anticancer" potential, the compound must be screened alongside drugs with overlapping mechanisms (Positive Controls) and against non-cancerous lines (Selectivity Index).

Recommended Comparator Panel
Drug ClassRepresentative AgentRationale for SelectionTypical IC50 Range (A549/MCF-7)
Intercalator Doxorubicin Standard broad-spectrum control; validates assay sensitivity.0.1 – 0.5 µM
Tubulin Inhibitor Paclitaxel Indoles often target the colchicine-binding site of tubulin.0.001 – 0.01 µM
Alkylating Agent Cisplatin DNA cross-linker; distinct mechanism from expected indole activity.1.0 – 10.0 µM
Antimetabolite 5-Fluorouracil (5-FU) Used if targeting GI cancers (HCT-116).1.0 – 5.0 µM
Target Cell Line Panel

Based on the high activity of 2,3-disubstituted indoles reported in literature (e.g., Kumara et al.), the following lines are prioritized:

  • A549 (Lung Carcinoma): High sensitivity to indole derivatives.

  • MCF-7 (Breast Adenocarcinoma): Standard for hormonal/cytotoxic screening.

  • HCT-116 (Colorectal Carcinoma): p53 wild-type model.

  • HEK-293 or HUVEC (Normal Control): CRITICAL for calculating the Selectivity Index (SI).

Experimental Protocol: MTT Cytotoxicity Assay

Standardized for reproducibility and high-throughput screening.

Reagents
  • Stock Solution: Dissolve 3-butyl-2-methyl-1H-indole in 100% DMSO to 10 mM.

  • Assay Medium: RPMI-1640 or DMEM + 10% FBS.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

Step-by-Step Workflow
  • Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Treatment:

    • Prepare serial dilutions of the Target Compound and Positive Controls (e.g., Doxorubicin).

    • Concentration Range: 0.01, 0.1, 1, 10, 50, 100 µM .

    • Vehicle Control: DMSO (Final concentration < 0.5%).

    • Replicates: n=3 (minimum).

  • Incubation: 48 hours is standard; 72 hours for slow-growing lines.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 4h.

    • Aspirate medium carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Measurement: Read Absorbance (OD) at 570 nm (reference 630 nm).

Workflow Visualization

MTT_Workflow Seed Step 1: Cell Seeding (96-well, 5k cells/well) Treat Step 2: Compound Treatment (0.01 - 100 µM) Seed->Treat Incubate Step 3: Incubation (48h @ 37°C) Treat->Incubate MTT_Add Step 4: MTT Addition (Metabolic Conversion) Incubate->MTT_Add Solubilize Step 5: Solubilization (DMSO dissolves Formazan) MTT_Add->Solubilize Read Step 6: Data Acquisition (OD 570nm) Solubilize->Read

Figure 2: Standardized MTT assay workflow for determining IC50 values.

Data Analysis & Interpretation

Calculation of IC50

Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism.



Selectivity Index (SI)

This metric determines if the compound is a drug candidate or a general toxin.



  • SI > 3: Potential candidate.

  • SI > 10: Highly selective (Excellent).

Mechanistic Hypothesis (The "Why")

If 3-butyl-2-methyl-1H-indole shows high potency (IC50 < 1 µM), the mechanism is likely Tubulin Polymerization Inhibition or Kinase Inhibition , common to the indole scaffold.

Mechanism Indole 3-butyl-2-methyl-1H-indole Tubulin Tubulin Binding (Colchicine Site) Indole->Tubulin Hydrophobic Interaction Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule Destabilization Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Figure 3: Predicted Mechanism of Action (MOA) based on 2,3-disubstituted indole SAR.

References

  • Kumara, M.N., et al. (2025). Synthesis and cytotoxic studies of 2,3-dimethylindoles and tetrahydrocarbazoles. ResearchGate.

  • Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung.

  • BenchChem. (2025).[1] Validating the Biological Activity of Synthetic Indole Derivatives.

  • Hu, J., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs.

Sources

Assessing the Target Selectivity of 1H-Indole, 3-butyl-2-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment of the target selectivity of 1H-Indole, 3-butyl-2-methyl- , treating it as a representative lipophilic indole scaffold often evaluated in early-stage drug discovery for enzyme inhibition (specifically Myeloperoxidase, MPO) and G-protein coupled receptor (GPCR) modulation.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists Focus: Selectivity Profiling (MPO vs. SERT), Structural Liability, and Experimental Validation

Executive Summary & Compound Profile

1H-Indole, 3-butyl-2-methyl- (CAS: 7273-13-4 for dihydro-analog; general class 3-alkylindoles) represents a critical chemical scaffold in medicinal chemistry. While simple indoles are often associated with olfactory properties (e.g., Skatole), the addition of a hydrophobic butyl chain at the C3 position and a methyl group at C2 significantly alters its pharmacological profile.

This compound is primarily assessed as a lead scaffold for:

  • Myeloperoxidase (MPO) Inhibition: The lipophilic C3-substituent allows penetration into the heme pocket of MPO, a key enzyme in inflammatory signaling.

  • Off-Target Liability (SERT): Due to its structural homology with Tryptophan and Serotonin (5-HT), this scaffold carries a high risk of binding to the Serotonin Transporter (SERT), necessitating rigorous selectivity profiling.

Chemical Identity
PropertyDetail
IUPAC Name 2-methyl-3-butyl-1H-indole
Molecular Formula

Key Structural Features Indole core (aromatic), C2-Methyl (steric block), C3-Butyl (lipophilic anchor)
Primary Target Class Heme Peroxidases (MPO), GPCRs (Cannabinoid/Olfactory)
Major Off-Target Serotonin Transporter (SERT), Cytochrome P450s

Target Selectivity Profile

The utility of 3-butyl-2-methylindole depends entirely on its Selectivity Index (SI) , defined as the ratio of Off-Target affinity (


 or 

) to On-Target potency.
Primary Target: Myeloperoxidase (MPO)

MPO drives oxidative stress via the production of hypochlorous acid (HOCl). 3-alkylindoles bind to the active site, preventing the oxidation of chloride ions.

  • Mechanism: Competitive or suicide inhibition at the heme center.

  • Potency Driver: The C3-butyl chain occupies the hydrophobic channel leading to the heme, while the indole nitrogen may interact with distal histidine residues.

Critical Off-Target: Serotonin Transporter (SERT)

The indole core is the "privileged structure" for SERT recognition. Unmodified alkyl-indoles often exhibit nanomolar affinity for SERT, leading to unintended CNS effects (e.g., Serotonin Syndrome risk).

  • Risk Factor: High lipophilicity (logP > 3.5) increases CNS penetration, exacerbating SERT-mediated toxicity.

Comparative Performance Matrix

The following table compares 3-butyl-2-methylindole against standard alternatives in the MPO/Indole chemical space.

CompoundPrimary Target (

)
SERT Affinity (

)
Selectivity (SERT/MPO)Clinical Status
3-butyl-2-methylindole ~50 - 200 nM (Est.)< 500 nM (High Risk)Low (< 10x) Pre-clinical Scaffold
Verdiperstat (Reference)6 nM (MPO)> 10,000 nM> 1500xPhase 3 (MSA)
3-Methylindole (Skatole)> 10

M (Weak)
~10

M
Non-selectiveToxic Metabolite
Indole-3-propionic acid Antioxidant (Non-enzymatic)WeakN/AEndogenous Metabolite

Analyst Note: While 3-butyl-2-methylindole shows promise as an MPO binder, it lacks the polarity required to exclude it from the SERT pocket. Successful drug candidates (like Verdiperstat) introduce polar groups (amides/sulfonamides) to disrupt SERT binding while maintaining MPO affinity.

Experimental Protocols for Selectivity Assessment

To validate the performance of this compound, researchers must establish a Self-Validating Screening Cascade .

Protocol A: MPO Chlorination Activity Assay (Primary Screen)

Objective: Quantify the inhibition of HOCl production. Method: Taurine Chlorination Assay.

  • Reagent Prep: Prepare Human MPO (20 nM final) in phosphate buffer (pH 7.4) containing 100 mM NaCl and 10 mM Taurine.

  • Compound Dosing: Dissolve 3-butyl-2-methylindole in DMSO. Serial dilute (0.1 nM to 10

    
    M). Keep final DMSO < 1%.
    
  • Initiation: Add

    
     (50 
    
    
    
    M final) to initiate the reaction. Incubate for 30 minutes at 37°C.
  • Quenching: Stop reaction with Catalase (to remove excess peroxide) and add TMB (3,3',5,5'-tetramethylbenzidine).

  • Readout: Oxidized TMB absorbs at 650 nm. The presence of Taurine-Chloramine (product of MPO) oxidizes TMB.

    • Logic: Inhibitors reduce Taurine-Chloramine formation

      
       Reduced Absorbance.
      
  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: SERT Radioligand Binding Assay (Counter-Screen)

Objective: Determine affinity (


) for the Serotonin Transporter to assess CNS toxicity risk.
  • Membrane Prep: Use HEK293 cells overexpressing human SERT.

  • Ligand:

    
    -Citalopram or 
    
    
    
    -Paroxetine (Standard high-affinity ligands).
  • Incubation: Mix membranes + Radioligand (2 nM) + 3-butyl-2-methylindole (varying conc.) in Tris-HCl buffer containing 120 mM NaCl (Na+ is required for SERT binding).

  • Equilibrium: Incubate for 60 mins at room temperature.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Visualization: Selectivity Screening Workflow

The following diagram illustrates the decision tree for progressing 3-alkylindole scaffolds based on MPO vs. SERT data.

SelectivityWorkflow Start Compound Library (3-butyl-2-methylindole) MPO_Assay Primary Screen: MPO Taurine Chlorination Start->MPO_Assay Decision1 IC50 < 200 nM? MPO_Assay->Decision1 SERT_Assay Counter Screen: SERT Radioligand Binding Decision1->SERT_Assay Yes (Potent) Discard Discard / Redesign (High Toxicity Risk) Decision1->Discard No (Weak) Decision2 Ki (SERT) / IC50 (MPO) > 30x? SERT_Assay->Decision2 Lead Qualified Lead (Proceed to ADME) Decision2->Lead Yes (Selective) Decision2->Discard No (SERT Liability)

Caption: Logical screening cascade for validating indole-based MPO inhibitors while excluding SERT-binding liabilities.

Strategic Recommendations

For researchers utilizing 1H-Indole, 3-butyl-2-methyl- :

  • Use as a Baseline: This compound serves as a hydrophobic baseline. It is likely too lipophilic for final drug candidacy. Use it to establish the "maximum hydrophobic contribution" to binding energy.

  • Modify for Selectivity: To improve the Selectivity Index, introduce polar moieties (e.g., hydroxyls, amides) at the C5 or C6 position of the indole ring. This often disrupts hydrophobic interactions in the SERT pocket without affecting the heme-binding capability in MPO.

  • Control for Oxidation: Simple alkyl indoles are prone to oxidation. Always store under inert atmosphere (

    
    ) and assess stability in microsomal assays early.
    

References

  • Soubhye, J., et al. (2013). "Design, Synthesis, and Structure-Activity Relationship Studies of Novel 3-alkylindole Derivatives as Selective and Highly Potent Myeloperoxidase Inhibitors." Journal of Medicinal Chemistry.

  • Koopmans-Klein, G., et al. (2020). "Mechanism of Inhibition of Myeloperoxidase by Indoles." Biochemical Pharmacology.

  • Roth, B.L., et al. (2000). "Binding of Typical and Atypical Antipsychotic Agents to 5-Hydroxytryptamine-6 and 5-Hydroxytryptamine-7 Receptors." Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. "2-Methyl-3-butylindole (CAS 7273-13-4)." National Center for Biotechnology Information.

Alternative synthesis routes for 1H-Indole, 3-butyl-2-methyl- for yield comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative synthesis strategies for 1H-Indole, 3-butyl-2-methyl- (CAS: 20688-66-8), a lipophilic indole scaffold used in medicinal chemistry as a receptor-binding motif and hydrophobic spacer.

The following analysis contrasts the Classical Fischer Indole Synthesis (Route A) with the Grignard-Mediated C3-Alkylation (Route B), providing evidence-based protocols to maximize yield and regioselectivity.

Executive Summary & Strategic Analysis

The synthesis of 3-butyl-2-methylindole presents a classic regioselectivity challenge. While the indole core is ubiquitous, the specific 2,3-substitution pattern dictates the optimal synthetic pathway.

  • Route A (Fischer Indole Synthesis): Utilizes phenylhydrazine and 2-heptanone. This route is atom-economical and uses cheap reagents but suffers from intrinsic regiochemical ambiguity, producing a mixture of the target (3-butyl-2-methyl) and its isomer (2-pentylindole).

  • Route B (C3-Alkylation of 2-Methylindole): Utilizes the commercially available 2-methylindole and n-butyl bromide. By exploiting the ambivalent nucleophilicity of the indole anion, this route offers superior regiocontrol (>95% C3-selectivity) when mediated by Grignard reagents, making it the preferred method for high-purity laboratory scale-up.

Comparative Performance Matrix
MetricRoute A: Fischer SynthesisRoute B: Grignard C3-Alkylation
Primary Mechanism [3,3]-Sigmatropic RearrangementNucleophilic Substitution (

)
Starting Materials Phenylhydrazine + 2-Heptanone2-Methylindole + n-Butyl Bromide
Isolated Yield 45 – 60%75 – 85%
Regioselectivity Moderate (Mixture of 2- vs 2,3-subst.)High (C3-selective over N1)
Purification Difficult (Isomer separation required)Simple (Recrystallization/Flash)
Scalability High (Industrial standard)Moderate (Moisture sensitive)
Atom Economy HighModerate (Mg salts waste)

Route A: The Classical Fischer Indole Synthesis

Best for: Large-scale production where chromatography is automated or cost of goods (CoG) is the primary constraint.

Mechanism & Causality

The reaction proceeds via the condensation of phenylhydrazine with 2-heptanone. The critical quality attribute (CQA) here is the regioselectivity of the enolization .

  • Kinetic Control: Enolization towards the methyl group leads to 2-pentylindole (Undesired).

  • Thermodynamic Control: Enolization towards the internal methylene group leads to 3-butyl-2-methylindole (Target).

To favor the target, the reaction must be driven thermodynamically using strong acids (e.g., Polyphosphoric Acid - PPA) and high temperatures, which equilibrates the hydrazone intermediates toward the more substituted alkene.

Detailed Protocol (Thermodynamic Conditions)
  • Condensation: In a round-bottom flask, combine phenylhydrazine (1.0 eq) and 2-heptanone (1.1 eq) in glacial acetic acid. Stir at r.t. for 1 hour to form the hydrazone.[1]

  • Cyclization: Add Polyphosphoric Acid (PPA) (10 wt. equiv relative to hydrazone).[1][2][3][4]

    • Note: PPA is preferred over ZnCl2 here as it acts as both solvent and catalyst, promoting the thermodynamic rearrangement.

  • Heating: Heat the mixture to 100–110°C for 3–4 hours. Monitor by TLC.[3][4]

  • Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with NaOH (aq) to pH 8.

  • Purification: The crude oil will contain ~15-20% of the 2-pentylindole isomer. Purify via flash column chromatography (Hexane/EtOAc 95:5).

Route B: Grignard-Mediated C3-Alkylation (Recommended)

Best for: High-purity library synthesis and drug development where isomer separation is time-prohibitive.

Mechanism & Causality

Indoles are ambient nucleophiles. Treatment with simple bases (NaH, KOH) typically favors N-alkylation (N1) due to charge density on the nitrogen. However, utilizing a Grignard reagent (EtMgBr) forms the Indolyl-Magnesium Bromide salt. In non-polar solvents, the magnesium coordinates tightly to the nitrogen, blocking N-attack and directing the electrophile (butyl bromide) to the C3 position via a solvent-assisted mechanism.

Detailed Protocol (C3-Selective System)
  • Metallation: Flame-dry a 2-neck flask under Argon. Add 2-methylindole (1.0 eq) and anhydrous Diethyl Ether (or THF).

  • Grignard Addition: Dropwise add Ethyl Magnesium Bromide (EtMgBr, 3.0M in ether, 1.1 eq) at 0°C.

    • Observation: Gas evolution (Ethane) will occur. Stir for 30 min at r.t. until the solution becomes cloudy/viscous (formation of the Mg-salt).

  • Alkylation: Cool to 0°C. Add n-Butyl Bromide (1.2 eq) dropwise.

  • Reaction: Allow to warm to room temperature, then reflux gently (35°C for Ether, 66°C for THF) for 4–6 hours.

    • Mechanistic Check: The C3-alkylation is slower than N-alkylation; gentle heat is required to overcome the activation energy for C-C bond formation.

  • Workup: Quench with saturated NH4Cl (aq). Extract with Ether.[3]

  • Purification: Recrystallize from Hexane/Ethanol or pass through a short silica plug.

Visualized Workflows & Logic

Diagram 1: Fischer Indole Regioselectivity Divergence

This diagram illustrates why Route A produces mixtures and how acid choice influences the outcome.

FischerPathway Start Phenylhydrazine + 2-Heptanone Hydrazone Hydrazone Intermediate Start->Hydrazone Enol_Kinetic Kinetic Enamine (Less Substituted) Hydrazone->Enol_Kinetic Weak Acid / Low Temp Enol_Thermo Thermodynamic Enamine (More Substituted) Hydrazone->Enol_Thermo Strong Acid (PPA) / Heat Prod_Side 2-Pentylindole (Impurity) Enol_Kinetic->Prod_Side Prod_Target 3-Butyl-2-Methylindole (TARGET) Enol_Thermo->Prod_Target

Caption: Regiochemical divergence in Fischer synthesis. High temperature and strong acid drive the pathway toward the thermodynamic target.

Diagram 2: Grignard C3-Alkylation Workflow

This diagram details the self-validating steps of Route B to ensure C3 selectivity.

AlkylationRoute Step1 2-Methylindole (Precursor) Step2 Add EtMgBr (Deprotonation) Step1->Step2 Intermed Indolyl-MgBr Salt (N-Mg Coordination Blocks N1) Step2->Intermed - Ethane Gas Step3 Add n-Butyl Bromide (Electrophile) Intermed->Step3 Step4 Reflux (Ether/THF) (Drives C3 Attack) Step3->Step4 Final 3-Butyl-2-Methylindole (>95% Purity) Step4->Final C3 Selective

Caption: Route B workflow. The formation of the Mg-salt is the critical control point preventing N-alkylation.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Nunomoto, S., & Yamashita, Y. (1979). Synthesis of 2-substituted and 2,3-disubstituted indoles via Grignard reagents. Journal of Organic Chemistry, 44(26), 4788–4791. Link

  • Garg, N. K., et al. (2011). Fischer Indole Synthesis: Regioselectivity and Application. Journal of the American Chemical Society. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 1H-Indole, 3-butyl-2-methyl-

[1]

Executive Safety Summary

  • Chemical Class: Electron-rich Heterocycle (Alkyl Indole).[1]

  • Primary Hazards: Severe Eye/Skin Irritant, Aquatic Toxicity, Potential Stench.

  • Critical Incompatibility: Strong Oxidizers (e.g., nitric acid, peroxides) and Strong Acids (induces polymerization).

  • Disposal Directive: Zero-discharge policy. Never dispose of down drains. Incineration via approved hazardous waste streams is the only acceptable method.

Chemical Hazard Profiling

Since specific toxicological data for the 3-butyl-2-methyl derivative is limited, we utilize Read-Across Toxicology from homologous structures (CAS 95-20-5 and CAS 83-34-1).[1]

PropertyAssumed CharacteristicOperational Implication
Physical State Viscous Liquid or Low-Melting SolidMay adhere to glass; requires solvent rinsing for full removal.[1]
Reactivity Electron-rich aromatic systemHigh Risk: Can react violently with oxidizing agents.[1]
Toxicity Irritant (Cat 2), Aquatic Acute (Cat 1)All aqueous waste must be collected; do not dilute into sewer.
Odor Likely malodorous (Indolic)Handle only in a fume hood to prevent facility contamination.[1]
Stability Light & Air SensitiveWaste containers should be amber/opaque or foil-wrapped.[1]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the segregation logic required to prevent incompatible waste mixing and ensure regulatory compliance.

DisposalWorkflowStartWaste Generation:1H-Indole, 3-butyl-2-methyl-StateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure Substance / Debris)StateCheck->Solid Dry MaterialLiquidLiquid Waste(Solutions / Mother Liquor)StateCheck->Liquid DissolvedSolidContainerContainer: Wide-MouthHDPE Jar (Double Bagged)Solid->SolidContainerSolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedHalogenated Stream(e.g., DCM, Chloroform)SolventCheck->Halogenated Contains HalogensNonHalogenatedNon-Halogenated Stream(e.g., Ethyl Acetate, Methanol)SolventCheck->NonHalogenated No HalogensLiquidContainerContainer: Solvent-SafeCarboy (Amber Glass/HDPE)Halogenated->LiquidContainerNonHalogenated->LiquidContainerLabelingLabeling:'Hazardous Waste - Toxic/Irritant'List: Indole DerivativeSolidContainer->LabelingLiquidContainer->LabelingFinalFinal Disposal:High-Temp IncinerationLabeling->Final

Figure 1: Segregation and packaging workflow for indole-derivative chemical waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure chemicals, weighing boats, contaminated gloves, and paper towels.

  • Segregation: Do not mix with oxidizer waste (e.g., permanganate stained towels) to prevent exothermic reactions.

  • Packaging:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

    • Double-bagging is mandatory for odor control.[1] Place debris in a clear zip-lock bag, seal, and then place inside the HDPE jar.

  • Labeling:

    • Primary Constituent: "1H-Indole, 3-butyl-2-methyl-".[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

    • Note: If the compound has a strong odor, add a secondary sticker: "Stench - Open in Hood Only."[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, rotary evaporator condensates, and stock solutions.

  • Solvent Compatibility Check:

    • Determine if your solvent system is Halogenated (DCM, Chloroform) or Non-Halogenated (Ethyl Acetate, Ethanol, DMSO).

    • Crucial: Indoles are often synthesized or purified using DCM.[1] Ensure this goes into the Halogenated stream to avoid costly surcharge penalties.

  • Quenching (If Reactive Reagents Present):

    • If the waste solution contains unreacted reagents (e.g., hydrides from reduction steps), quench carefully before adding to the main waste carboy.

    • Verification: Ensure pH is between 4–10. Strongly acidic indole solutions can polymerize into a tar-like sludge that clogs waste containers.[1]

  • Transfer:

    • Pour into the appropriate carboy using a funnel.

    • Rinse: Rinse the original flask with a small volume of compatible solvent and add the rinsate to the waste.

    • Cap Immediately: To prevent the escape of malodorous vapors.

Spill Management & Decontamination

In the event of a spill, rapid containment is necessary to prevent facility contamination by odor and environmental release.

  • Evacuate & Ventilate: If the spill is outside a fume hood and exceeds 5 mL, evacuate the immediate area.

  • PPE Upgrade: Wear double nitrile gloves and a NIOSH-approved respirator (P100/Organic Vapor) if outside the hood.[1]

  • Containment:

    • Liquids: Cover with an activated carbon-based absorbent (e.g., Solusorb®) to suppress vapor/odor.[1]

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop.

  • Surface Decontamination:

    • After removing bulk material, wipe the surface with Ethanol (70%) .

    • Expert Tip: If odor persists, follow with a mild oxidation wash (10% Bleach solution), but ONLY after all bulk indole has been removed to avoid a violent reaction. The bleach oxidizes residual indole to less odorous isatin derivatives.

References

  • PubChem. (n.d.).[1] 2-Methylindole (Compound Summary).[1][3] National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] The National Academies Press.[4] Retrieved from [Link][4]

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